Sieboldin
Description
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Properties
Molecular Formula |
C21H24O11 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2/t16-,18-,19+,20-,21?/m0/s1 |
InChI Key |
XJHMLSKQZFKMLL-IQXUUKFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Sieboldin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a naturally occurring dihydrochalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily found in plants of the Malus genus, this polyphenolic compound exhibits notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, this document elucidates the current understanding of its biological activities and mechanism of action, with a focus on relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is chemically classified as a dihydrochalcone, a type of flavonoid characterized by a C6-C3-C6 carbon skeleton. Its structure consists of two aromatic rings linked by a three-carbon aliphatic chain. A key feature of this compound is the presence of a glucose moiety attached to one of the aromatic rings, making it a glycoside.
IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[1]
Synonyms: 3-Hydroxyphloretin-4'-glucoside[2]
Chemical Formula: C₂₁H₂₄O₁₁[1][2][3]
Molecular Weight: 452.41 g/mol [2][3]
The chemical structure of this compound is depicted in Figure 1.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and predicted spectroscopic properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and formulation in research and development settings.
| Property | Value | Reference |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Estimated water solubility: 742.2 mg/L @ 25 °C. | |
| Predicted XlogP3-AA | 0.5 | |
| Monoisotopic Mass | 452.13186158 Da | [1] |
| Predicted ¹H-NMR | The predicted ¹H-NMR spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, the protons of the propane bridge, and the protons of the glucose moiety. Specific shifts would depend on the solvent used. | General Knowledge |
| Predicted ¹³C-NMR | The predicted ¹³C-NMR spectrum would display 21 distinct carbon signals corresponding to the dihydrochalcone backbone and the glucose unit. The chemical shifts would be indicative of the aromatic, carbonyl, aliphatic, and glycosidic carbons. | General Knowledge |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the glycosidic bond and characteristic fragmentation of the dihydrochalcone core. | General Knowledge |
Experimental Protocols
Isolation of this compound from Malus Leaves
The following protocol provides a general framework for the extraction and isolation of this compound from the leaves of Malus species. Optimization of specific parameters may be required depending on the plant material and available equipment.
Materials:
-
Fresh or dried leaves of a Malus species known to contain this compound (e.g., Malus toringo, M. micromalus)
-
Methanol (80% v/v)
-
Ethyl acetate
-
Deionized water
-
Macroporous adsorbent resin (e.g., D101)
-
Polyamide resin
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane gradients)
-
Rotary evaporator
-
Freeze-dryer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Extraction:
-
Grind the dried Malus leaves into a fine powder.
-
Extract 100 mg of the powdered leaves with 5 mL of 80% (v/v) methanol.[3]
-
Sonicate the mixture for 20 minutes at 60 Hz in a water bath at 25°C.[3]
-
Store the mixture in the dark for 48 hours to ensure complete extraction.[3]
-
Filter the extract through a 0.22 µm PTFE filter.[3]
-
-
Purification:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator.
-
Subject the concentrated crude extract to column chromatography on a macroporous adsorbent resin.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoids with an increasing gradient of ethanol in water.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
For further purification, apply the enriched fraction to a polyamide or silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in n-hexane) to isolate pure this compound.
-
Lyophilize the purified fractions to obtain this compound as a powder.
-
-
Analysis:
-
Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry, and NMR spectroscopy.
-
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.
Antioxidant Activity
As a polyphenolic compound, this compound is an effective scavenger of free radicals. Its antioxidant properties are attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound can be quantified using various in vitro assays.
| Assay | IC₅₀ (µM) | Reference |
| DPPH | Data not available | |
| ABTS | Data not available |
Note: Specific IC₅₀ values for this compound in DPPH and ABTS assays were not found in the reviewed literature, but flavonoids, in general, are known to be potent antioxidants.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, the mechanisms of action for structurally related flavonoids provide insights into its potential pathways of action.
Potential Signaling Pathways Modulated by this compound:
-
NF-κB Signaling Pathway: Flavonoids are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB by this compound would lead to a reduction in the inflammatory cascade.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in inflammation. Flavonoids can modulate MAPK signaling, thereby suppressing the production of inflammatory mediators.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Some flavonoids have been shown to inhibit this pathway, which could contribute to their anti-inflammatory effects.
Below is a diagram illustrating a potential mechanism of action for this compound in modulating inflammatory signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined chemical structure and significant biological potential, particularly as an antioxidant and anti-inflammatory agent. This technical guide has summarized the current knowledge regarding its chemical and biological properties. However, further research is warranted to fully elucidate its therapeutic potential. Specifically, detailed spectroscopic characterization, including experimental ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data, is needed. Moreover, comprehensive in vitro and in vivo studies are required to definitively map the signaling pathways modulated by this compound and to establish its efficacy and safety profile for potential drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this intriguing natural compound.
References
The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a dihydrochalcone unique to certain wild Malus species, has garnered significant interest for its potential health benefits. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development. This document details the key enzymatic steps, the genes encoding these enzymes, and quantitative data on the accumulation of this compound and its precursors in various Malus species. Furthermore, it provides detailed experimental protocols for the analysis of these compounds and the characterization of the biosynthetic pathway.
Introduction to Dihydrochalcones in Malus
The genus Malus, which includes the domesticated apple (Malus domestica), is characterized by the accumulation of a specific class of phenolic compounds known as dihydrochalcones (DHCs). These compounds are derivatives of phloretin and contribute to the taste and potential health-promoting properties of apples and their products[1]. The primary DHCs found in Malus species include phloridzin, trilobatin, and this compound. While phloridzin is the most abundant DHC in domesticated apples, this compound is predominantly found in wild Malus species like Malus toringo and Malus micromalus[2][3]. The unique chemical structure of this compound, featuring a hydroxyl group at the 3-position of the B-ring, is of particular interest for its potential pharmacological activities.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, starting from the general phenylpropanoid pathway. The core pathway involves the synthesis of the dihydrochalcone backbone, followed by specific hydroxylation and glycosylation steps.
Formation of the Dihydrochalcone Scaffold
The initial steps of the dihydrochalcone pathway diverge from the main flavonoid pathway. Two distinct routes have been proposed for the formation of phloretin, the precursor to all major Malus dihydrochalcones:
-
Pathway 1: Reduction of p-Coumaroyl-CoA: In this proposed pathway, p-coumaroyl-CoA is first reduced to p-dihydrocoumaroyl-CoA by a p-coumaroyl-CoA reductase (PCR) or a similar double bond reductase (DBR)[1][4]. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form phloretin.
-
Pathway 2: Reduction of Naringenin Chalcone: A more recently elucidated pathway suggests the direct reduction of naringenin chalcone to phloretin. This reaction is catalyzed by a naringenin chalcone reductase (NCR) . This pathway is considered a significant route for dihydrochalcone biosynthesis in apple leaves.
The Key Steps to this compound
Once phloretin is synthesized, two crucial enzymatic reactions lead to the formation of this compound:
-
3-Hydroxylation of Phloretin: The key step differentiating this compound from other dihydrochalcones is the hydroxylation of phloretin at the 3-position of the B-ring, yielding 3-hydroxyphloretin. This reaction is catalyzed by a dihydrochalcone 3-hydroxylase (DHC3H) , which has been identified as a member of the cytochrome P450 family, specifically CYP98A [2][3]. Notably, the CYP98A enzymes found in wild Malus species that produce this compound are capable of hydroxylating phloretin, whereas the orthologs in domesticated apples are not[2].
-
4'-O-Glycosylation of 3-Hydroxyphloretin: The final step in this compound biosynthesis is the attachment of a glucose moiety to the 4'-hydroxyl group of 3-hydroxyphloretin. This glycosylation is catalyzed by phloretin 4'-O-glucosyltransferase (PGT2) [5]. This enzyme is also responsible for the 4'-O-glycosylation of phloretin to produce trilobatin[5].
An alternative, though less substantiated, pathway suggests the hydroxylation of trilobatin to form this compound.
Quantitative Data on Dihydrochalcone Content
The concentration of this compound and other dihydrochalcones varies significantly among different Malus species and tissues. The following tables summarize the available quantitative data.
Table 1: this compound and Trilobatin Content in Wild Malus Species (mg/g Fresh Weight)
| Species | Tissue | This compound (mg/g FW) | Trilobatin (mg/g FW) | Reference |
| Malus toringo | Leaves | 3.0 - 4.0 | 0.1 - 2.0 | [2][3] |
| Malus toringo | Buds | 1.0 - 4.0 | 0.1 - 2.0 | [2][3] |
| Malus micromalus | Leaves | 3.0 - 4.0 | 0.1 - 2.0 | [2][3] |
| Malus micromalus | Buds | 1.0 - 4.0 | 0.1 - 2.0 | [2][3] |
Table 2: Phloridzin and Phloretin Content in Malus domestica (mg/g Dry Weight)
| Cultivar | Tissue | Phloridzin (mg/g DW) | Phloretin (mg/g DW) | Reference |
| 'Opal' | Bark (May) | 91.7 ± 4.4 | Not Detected | [1][4] |
| 'Opal' | Leaves (May) | 82.5 ± 22.0 | 2.8 ± 1.4 | [1][4] |
| 'Rozela' | Twigs (September) | 52.4 ± 12.1 | Not Detected | [1][4] |
| 'Spartan' | Leaves | 98.51 | 0.28 | [6] |
| 'Goldstar' | Bark | 54.52 | Not Detected | [6] |
| 'Red Chief' | Leaves | 24.4 | 0.15 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Extraction and HPLC Analysis of Dihydrochalcones from Malus Leaves
This protocol describes the extraction and quantification of this compound and other dihydrochalcones from Malus leaf tissue.
Materials:
-
Fresh or freeze-dried Malus leaf tissue
-
Liquid nitrogen
-
80% Methanol (MeOH) with 1% formic acid (extraction solvent)
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a DAD or UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standards for this compound, trilobatin, phloridzin, and phloretin
Procedure:
-
Sample Preparation:
-
Grind 100 mg of fresh leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen. For freeze-dried tissue, use 20 mg of powdered material.
-
Transfer the powder to a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of extraction solvent (80% MeOH with 1% formic acid) to the tube.
-
Vortex thoroughly for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A and B. A typical gradient is as follows:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to 95% A, 5% B
-
40-45 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 280 nm for dihydrochalcones.
-
Quantification: Create a standard curve for each compound of interest using authentic standards. Calculate the concentration in the samples based on the peak area.
-
qRT-PCR Analysis of Gene Expression
This protocol outlines the steps for quantifying the expression levels of genes involved in this compound biosynthesis, such as CYP98A and PGT2.
Materials:
-
Malus tissue (e.g., leaves, buds)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers for target genes (e.g., CYP98A, PGT2) and reference genes (e.g., Actin, GAPDH). Primers should be designed to span an intron if possible to avoid amplification of genomic DNA.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from approximately 100 mg of ground Malus tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.
-
Perform the qPCR reaction using a three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.
-
Heterologous Expression of Malus CYP98A in Saccharomyces cerevisiae
This protocol provides a general framework for the functional characterization of the Malus CYP98A enzyme in yeast.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent Saccharomyces cerevisiae strain (e.g., WAT11)
-
Full-length cDNA of the MalusCYP98A gene
-
Yeast transformation reagents
-
Selective yeast growth media (e.g., SC-Ura)
-
Induction medium (containing galactose)
-
Phloretin substrate
-
Microsome isolation buffer
-
NADPH
Procedure:
-
Vector Construction:
-
Clone the full-length coding sequence of the MalusCYP98A gene into a yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis cytochrome P450 reductase).
-
Select for transformants on appropriate selective media.
-
-
Protein Expression and Microsome Isolation:
-
Grow a starter culture of the transformed yeast in selective glucose medium.
-
Inoculate a larger volume of galactose-containing induction medium with the starter culture and grow for 24-48 hours to induce protein expression.
-
Harvest the yeast cells by centrifugation.
-
Isolate microsomes from the yeast cells using a standard protocol involving enzymatic digestion of the cell wall and differential centrifugation.
-
-
Enzyme Assay:
-
Resuspend the microsomes in a reaction buffer containing NADPH.
-
Add phloretin as the substrate.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of 3-hydroxyphloretin.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound in Malus species.
Experimental Workflow for Dihydrochalcone Analysis
Caption: Workflow for the extraction and analysis of dihydrochalcones from Malus leaves.
Logical Relationship of Key Genes and Compounds
Caption: Relationship between key genes, enzymes, and compounds in this compound biosynthesis.
Conclusion
The elucidation of the this compound biosynthesis pathway in Malus species has opened new avenues for the metabolic engineering of this high-value natural product. The identification of the key enzymes, particularly the specific CYP98A hydroxylase and the PGT2 glucosyltransferase, provides molecular targets for breeding programs aimed at enhancing this compound content in apples or for the development of microbial production platforms. This technical guide serves as a foundational resource for researchers to further explore the regulation of this pathway and to harness the potential of this compound for pharmaceutical and nutraceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 3. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the Dihydrochalcone Sweetener Trilobatin Requires Phloretin Glycosyltransferase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Sieboldin: A Technical Guide for Researchers
Introduction: Sieboldin, a dihydrochalcone predominantly found in plants of the Malus genus, is a flavonoid metabolite drawing increasing interest within the scientific community. Dihydrochalcones are recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanistic actions and methodologies for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Isolation
This compound (3-hydroxyphloretin 4′-O-glucoside) is structurally related to the more commonly studied dihydrochalcones, phloretin and phloridzin. Its isolation from plant sources, typically the leaves of Malus species, involves extraction with organic solvents followed by chromatographic purification.
General Isolation and Purification Workflow
The isolation of this compound generally follows a multi-step process aimed at separating it from other plant metabolites.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction:
-
Air-dried and powdered leaves of Malus sieboldii are extracted with 80% methanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
The ethyl acetate fraction, typically enriched with phenolic compounds, is collected and concentrated.
-
-
Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Final Purification:
-
Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove remaining impurities.
-
The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) analysis.
-
Biological Activities of this compound
While research specifically on this compound is emerging, its biological activities are inferred from studies on related dihydrochalcones and initial findings. The primary activities of interest include its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential.
Antioxidant Activity
Flavonoids, including dihydrochalcones, are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. This compound is suggested to be involved in the tolerance to oxidative stress in Malus leaves[1].
Quantitative Data: Antioxidant Activity of Related Flavonoids
Data specific to this compound is limited. The following table presents IC50 values for related flavonoids in common antioxidant assays for comparative purposes.
| Compound | DPPH Radical Scavenging IC50 (µM) |
| Quercetin | 8.5 |
| Luteolin | 11.2 |
| Phloretin | 15.7 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Anti-inflammatory Activity
This compound is expected to exhibit anti-inflammatory properties by modulating key inflammatory pathways. Flavonoids can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines.
Signaling Pathway: NF-κB in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the phosphorylation and degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound, like other flavonoids, is hypothesized to inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
After 24 hours of incubation, the supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
Anticancer Activity
The anticancer potential of dihydrochalcones is an active area of research. These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.
Quantitative Data: Cytotoxicity of Related Flavonoids against MCF-7 Breast Cancer Cells
Data specific to this compound is not yet available. The following table provides IC50 values for related flavonoids for context.
| Compound | Cytotoxicity IC50 (µM) against MCF-7 cells |
| Quercetin | 35.2 |
| Luteolin | 21.8 |
| Phloretin | 45.6 |
Experimental Protocol: MTT Cell Viability Assay
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated overnight.
-
Cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Signaling Pathway: PI3K/Akt in Cell Survival
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Growth factors activate PI3K, which in turn activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins. Flavonoids, potentially including this compound, can inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Neuroprotective Effects
Oxidative stress and inflammation are key contributors to neurodegenerative diseases. The antioxidant and anti-inflammatory properties of flavonoids suggest their potential as neuroprotective agents.
Signaling Pathway: MAPK in Neuronal Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are often activated by cellular stress and can lead to apoptosis. In contrast, the ERK pathway is generally associated with cell survival. Flavonoids can modulate these pathways to protect neurons from damage.
Caption: Proposed modulation of MAPK signaling pathways by this compound in neurons.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Human neuroblastoma SH-SY5Y cells are seeded and differentiated into a neuronal phenotype.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Oxidative stress is induced by adding a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After 24 hours, cell viability is assessed using the MTT assay.
-
An increase in cell viability in this compound-treated cells compared to the neurotoxin-only control indicates a neuroprotective effect.
Future Directions
The biological activities of this compound present a promising area for future research. Key areas for further investigation include:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound in a wide range of antioxidant, anti-inflammatory, anticancer, and neuroprotective assays.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases related to oxidative stress, inflammation, cancer, and neurodegeneration.
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize its biological activities and pharmacokinetic properties.
References
Sieboldin: A Technical Overview of its Physicochemical Properties and Biological Activities
For Immediate Release
[City, State] – Sieboldin, a dihydrochalcone found in plants such as Malus baccata, is a subject of growing interest within the scientific community. This technical guide provides an in-depth overview of its core physicochemical properties and a summary of its currently understood biological activities, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is chemically identified as 3-hydroxyphloretin 4'-glucoside. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 18777-73-6 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₄O₁₁ | [1][3] |
| Molecular Weight | 452.41 g/mol | [1][2][3] |
Biological Activity and Potential Applications
This compound has demonstrated several biological activities in preliminary studies, suggesting its potential as a therapeutic agent. These activities primarily revolve around its antioxidant and anti-glycation properties, as well as its cytotoxic effects on cancer cells.
Inhibition of Advanced Glycation End Products (AGEs)
This compound is recognized as an inhibitor of advanced glycation end products (AGEs)[3][4]. AGEs are harmful compounds that can form when proteins or lipids become glycated after exposure to sugars. They are implicated in the aging process and the development or worsening of many degenerative diseases, such as diabetes and Alzheimer's. The ability of this compound to inhibit AGE formation suggests its potential in mitigating the pathological effects associated with these compounds.
Free Radical Scavenging
Concurrent with its anti-glycation activity, this compound possesses free radical scavenging capabilities[3]. Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is a contributing factor to cellular damage and various chronic diseases. By neutralizing free radicals, this compound may help to protect cells from this damage.
Cytotoxicity in Cancer Cell Lines
Preliminary research indicates that this compound exhibits cytotoxic effects in cancer cell lines[3][4]. This suggests that it may have the potential to be investigated further as a component of anticancer therapies. The precise mechanisms and the specific cancer cell types most susceptible to this compound are areas that require more extensive research.
Methylglyoxal Trapping
This compound has been shown to capture methylglyoxal (MGO), a reactive dicarbonyl species that is a major precursor of AGEs[3][4]. By trapping MGO, this compound can prevent the formation of MGO-derived AGEs, further highlighting its role as a potent anti-glycation agent.
Experimental Protocols and Future Directions
While the biological activities of this compound are promising, there is a notable lack of detailed, publicly available experimental protocols and in-depth studies on its mechanisms of action. To fully elucidate its therapeutic potential, further research is required to:
-
Develop and publish standardized experimental protocols for assessing its anti-glycation and cytotoxic activities.
-
Conduct comprehensive studies to determine the specific signaling pathways through which this compound exerts its effects.
-
Perform quantitative analyses, such as determining IC50 values across a range of cell lines and experimental conditions.
The following diagram illustrates a generalized workflow for investigating the biological activity of a natural compound like this compound, from initial screening to more detailed mechanistic studies.
As more data becomes available, a clearer picture of this compound's therapeutic potential will emerge, paving the way for its potential use in drug development. Researchers are encouraged to focus on the areas outlined above to advance our understanding of this promising natural compound.
References
An In-depth Technical Guide to Sieboldin: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin is a naturally occurring dihydrochalcone, a class of flavonoids predominantly found in certain species of the Malus genus (apples). This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its biosynthesis, methods of isolation and structure elucidation, and summarizes its known biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting available quantitative data, outlining experimental protocols, and illustrating the signaling pathways potentially modulated by this compound. While research specifically on this compound is still emerging, this guide consolidates the current knowledge and draws parallels from closely related dihydrochalcones to highlight its therapeutic potential.
Introduction: Discovery and History
This compound, systematically named 3-(3,4-dihydroxyphenyl)-1-(2,6-dihydroxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)propan-1-one, is a specialized secondary metabolite belonging to the dihydrochalcone group of flavonoids. Its discovery is intrinsically linked to the phytochemical investigation of wild apple species. While the first dihydrochalcone, phloridzin, was isolated from apple tree bark in 1835, the characterization of this compound came much later with advancements in analytical techniques.[1]
This compound is found in high concentrations in some wild Malus species, such as Malus toringo (syn. sieboldii) and Malus micromalus, where it can be a dominant polyphenolic compound.[1] Its presence is less common in the domesticated apple (Malus × domestica), which primarily accumulates phloridzin.[1] The initial interest in these compounds stemmed from their roles in plant defense and their potential health benefits for humans. Research into the unique dihydrochalcone profiles of wild apples led to the identification and characterization of this compound.
Chemical Structure and Properties
This compound is a glycoside of 3-hydroxyphloretin. The core structure is a dihydrochalcone, which consists of two aromatic rings (A and B) linked by a three-carbon aliphatic chain. In this compound, the A-ring is a phloroglucinol moiety, and the B-ring is a catechol moiety. A glucose molecule is attached to the A-ring at the 4'-position via an O-glycosidic bond.
Chemical Formula: C21H24O11 Molar Mass: 452.41 g/mol Synonyms: Eriodictyol dihydrochalcone-4'-O-glucoside, Phloretin-3-hydroxy-4'-O-glucoside[2]
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the phenylpropanoid pathway in plants. It begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. The specific pathway to this compound involves several key enzymatic steps that have been elucidated in Malus species.
A crucial step in the biosynthesis of this compound is the 3-hydroxylation of the dihydrochalcone backbone. Recent research has identified a specific cytochrome P450 enzyme, dihydrochalcone 3-hydroxylase (DHC3H), as the key enzyme responsible for this reaction in wild Malus species.[1][3] This enzyme hydroxylates phloretin at the 3-position of the B-ring to form 3-hydroxyphloretin. Subsequently, a phloretin glycosyltransferase (PGT) catalyzes the glycosylation of 3-hydroxyphloretin at the 4'-position to yield this compound.[1]
References
Sieboldin and its role in plant defense
An In-depth Technical Guide on Sieboldin and its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved a sophisticated defense system against a myriad of biotic and abiotic stresses. This defense is largely mediated by a diverse arsenal of secondary metabolites. Among these, flavonoids and related phenolic compounds play a pivotal role. They function as potent antioxidants, signaling molecules, and inhibitors of pathogenic enzymes, contributing significantly to plant resilience.[1][2][3]
This technical guide focuses on This compound , a specific dihydrochalcone, and its role within the broader context of plant defense. This compound (3-Hydroxyphloretin-4'-glucoside) is a naturally occurring phytochemical with demonstrated free-radical scavenging capabilities.[4][5] While direct research on its specific functions in plant defense signaling is nascent, its antioxidant properties place it at the core of stress response mechanisms. Reactive Oxygen Species (ROS) are common elements in both defense signaling and cellular damage during stress, and compounds that modulate ROS levels are of significant interest.[6]
This document will detail the known biochemical properties of this compound, contextualize its potential role in plant defense through analogous flavonoid-mediated mechanisms, present quantitative data from related studies, provide detailed experimental protocols for relevant assays, and visualize the key signaling pathways and workflows involved.
Biochemical Profile and Bioactivity of this compound
This compound is a dihydrochalcone glycoside. Dihydrochalcones are a subclass of flavonoids characterized by a saturated three-carbon bridge. This compound has been isolated from plants such as Malus baccata and Balanophora involucrata.[5][7] Its primary known bioactivities are relevant to both plant biochemistry and potential therapeutic applications.
The key reported activities include:
-
Free Radical Scavenging: this compound exhibits antioxidant activity, enabling it to neutralize harmful free radicals.[5] This is a fundamental defense mechanism in plants to mitigate oxidative stress caused by pathogens or environmental factors like UV radiation.[1]
-
Advanced Glycation End Products (AGE) Inhibition: It has been shown to inhibit the formation of AGEs, which are products of non-enzymatic glycation involved in protein cross-linking and damage.[5]
-
Methylglyoxal (MGO) Trapping: this compound can capture methylglyoxal, a reactive dicarbonyl species that can cause cellular damage.[5][7]
These activities underscore this compound's role as a protective molecule. In plants, such functions are integral to surviving under stressful conditions.
Quantitative Data on this compound and Related Compounds
To provide a quantitative perspective, this section summarizes data on this compound's properties and the bioactivities of extracts from plants named by the botanist Philipp Franz von Siebold, such as Cinnamomum japonicum Siebold. This data serves as a valuable proxy for understanding the potential efficacy of this compound-like compounds in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄O₁₁ | [4] |
| Molecular Weight | 452.4 g/mol | [4] |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | [4] |
| Synonyms | 3-Hydroxyphloretin-4'-glucoside |[4] |
Table 2: Antioxidant Activity and Phenolic/Flavonoid Content of Cinnamomum japonicum Siebold Branch Extracts [8]
| Extract Fraction | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QUE/g) |
|---|---|---|---|---|
| Hexane (CJB1) | 643.07 ± 52.19 | 306.48 ± 2.79 | 12.39 ± 0.68 | 1.94 ± 5.80 |
| Chloroform (CJB2) | 793.32 ± 15.37 | 168.45 ± 1.15 | 19.21 ± 4.71 | 16.37 ± 1.04 |
| Ethyl Acetate (CJB3) | 144.72 ± 4.58 | 35.08 ± 0.06 | 50.65 ± 1.64 | 143.28 ± 6.34 |
| Butanol (CJB4) | 243.02 ± 7.62 | 67.10 ± 0.71 | 30.60 ± 0.72 | 62.08 ± 1.04 |
| Water (CJB5) | 827.06 ± 16.51 | 313.18 ± 2.28 | 10.92 ± 0.13 | 4.94 ± 1.80 |
| Catechin (Control) | 73.63 ± 1.86 | 17.18 ± 0.87 | - | - |
GAE: Gallic Acid Equivalents; QUE: Quercetin Equivalents. Lower IC₅₀ values indicate higher antioxidant activity.
Table 3: Inhibition of Nitric Oxide (NO) Production by Cinnamomum japonicum Siebold Leaf Extract (CJL3) in LPS-activated Kupffer cells [9]
| Treatment | Concentration (µg/mL) | NO Production (% of LPS Control) |
|---|---|---|
| Control | - | ~5% |
| LPS | 1 | 100% |
| LPS + CJL3 | 25 | ~80% |
| LPS + CJL3 | 50 | ~55% |
| LPS + CJL3 | 100 | ~40% |
Signaling Pathways in Plant Defense
Plant defense against pathogens and environmental stress involves complex signaling networks. Key components include the recognition of stress signals, leading to a cascade of downstream events, including the production of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways ultimately regulate the expression of defense-related genes.[6][10] Antioxidants like this compound can modulate these pathways by quenching ROS, thereby influencing the signaling outcome.
The anti-inflammatory effects observed for extracts of Cinnamomum japonicum Siebold in mammalian cells provide a compelling model for how these phytochemicals can modulate stress-response signaling. The inhibition of the p38/JNK pathway, which are members of the MAPK family, highlights a conserved mechanism of action across kingdoms.[9]
Caption: Experimental workflow for phytochemical extraction, analysis, and bioactivity screening.
Caption: Simplified plant defense signaling pathway showing the role of ROS and potential action of this compound.
Caption: Inhibition of the LPS-induced inflammatory pathway by C. japonicum Siebold extract.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related phytochemicals.
Protocol 1: Phytochemical Extraction and Fractionation
This protocol is a generalized method based on the procedures used for Cinnamomum japonicum Siebold.[8]
-
Preparation: Air-dry the plant material (e.g., branches, leaves) and grind it into a fine powder.
-
Initial Extraction: Macerate the powdered plant material with 70% ethanol (EtOH) at room temperature for 72 hours, with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.
-
Solvent Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane
-
Chloroform (CHCl₃)
-
Ethyl Acetate (EtOAc)
-
n-Butanol (BuOH)
-
-
Collect the solvent layers and the final aqueous residue.
-
-
Drying: Evaporate each solvent fraction to dryness to yield the respective sub-extracts for bioactivity testing.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a sample.[8]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test extracts/compounds in methanol to prepare a series of concentrations.
-
Reaction:
-
In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
Protocol 3: Determination of Total Phenolic Content (TPC)
This method uses the Folin-Ciocalteu reagent to quantify total phenolics.[8]
-
Reagent Preparation:
-
Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
-
7.5% Sodium Carbonate (Na₂CO₃) solution.
-
Gallic acid standard solutions (for calibration curve).
-
-
Reaction:
-
Mix 20 µL of the sample extract with 100 µL of the diluted Folin-Ciocalteu reagent.
-
After 5 minutes, add 80 µL of the 7.5% Na₂CO₃ solution.
-
-
Incubation: Incubate the mixture at room temperature for 60 minutes in the dark.
-
Measurement: Measure the absorbance at 765 nm.
-
Calculation: Quantify the TPC by comparing the absorbance of the sample to a standard curve prepared with gallic acid. Results are expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).
Protocol 4: Determination of Total Flavonoid Content (TFC)
This colorimetric assay uses aluminum chloride to quantify total flavonoids.[8]
-
Reagent Preparation:
-
5% Sodium Nitrite (NaNO₂).
-
10% Aluminum Chloride (AlCl₃).
-
1 M Sodium Hydroxide (NaOH).
-
Quercetin standard solutions (for calibration curve).
-
-
Reaction:
-
To 100 µL of sample extract, add 30 µL of 5% NaNO₂.
-
After 5 minutes, add 30 µL of 10% AlCl₃.
-
After another 6 minutes, add 200 µL of 1 M NaOH.
-
Immediately add 140 µL of distilled water.
-
-
Measurement: Measure the absorbance at 510 nm.
-
Calculation: Determine the TFC from a standard curve prepared with quercetin. Results are expressed as milligrams of quercetin equivalents per gram of dry extract (mg QUE/g).
Protocol 5: Nitric Oxide (NO) Production Assay
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.[9]
-
Cell Culture: Seed RAW 264.7 macrophages or Kupffer cells in a 96-well plate and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or plant extract) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration by comparison with a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.
Conclusion
This compound, a dihydrochalcone with established antioxidant properties, represents a class of phytochemicals central to plant defense and resilience. While its direct signaling roles in plants are still an emerging area of research, its ability to scavenge free radicals positions it as a key player in mitigating oxidative stress, a common consequence of both biotic and abiotic challenges. By examining the broader activities of flavonoids and extracts from related plant species, we can infer a significant protective function. The inhibition of stress-activated MAPK pathways, as seen with extracts from Cinnamomum japonicum Siebold, provides a powerful model for the molecular mechanisms by which these compounds operate. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate this compound and other plant-derived metabolites for their potential applications in agriculture and drug development.
References
- 1. Sieboldianoside A | C64H104O30 | CID 57393816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Specialized Metabolites: Detection & Key Applications - MetwareBio [metwarebio.com]
- 4. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 18777-73-6 [chemicalbook.com]
- 7. Cinnamomum japonicum Siebold Branch Extracts Attenuate NO and ROS Production via the Inhibition of p38 and JNK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Cinnamomum japonicum Siebold’s Leaf through the Inhibition of p38/JNK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 10. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Sieboldin: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sieboldin, a flavonoid compound, belongs to a chemical class renowned for a wide array of biological activities. While the broader family of flavonoids has been the subject of extensive research for their antibacterial and antifungal properties, a comprehensive review of the scientific literature reveals a significant gap in the specific quantitative data and mechanistic understanding of this compound's antimicrobial effects. This technical guide aims to provide a foundational understanding of the potential antibacterial and antifungal properties of this compound by drawing parallels with the known activities of closely related flavonoids. Due to the absence of specific data for this compound, this document will present generalized experimental protocols and potential mechanisms of action that are characteristic of the flavonoid class. All quantitative data, experimental methodologies, and signaling pathways described herein are illustrative examples based on flavonoid research and should not be considered as experimentally validated for this compound itself. Further empirical studies are critically required to elucidate the specific antimicrobial profile of this compound.
Introduction to this compound and the Antimicrobial Landscape of Flavonoids
This compound is a natural flavonoid found in plants such as Rhus succedanea and Engelhardia spicata.[1][2] Flavonoids, as a class, are polyphenolic secondary metabolites in plants and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The antimicrobial properties of flavonoids are attributed to various mechanisms, including the inhibition of microbial enzymes, disruption of cell membranes, and interference with microbial nucleic acid synthesis.[5][6] While extracts from plants containing this compound have shown antimicrobial activity, the specific contribution of this compound to this activity has not been quantitatively determined.[1][7][8]
General Antibacterial and Antifungal Properties of Flavonoids
The antimicrobial spectrum of flavonoids is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][6] The efficacy of individual flavonoids can vary significantly based on their chemical structure.
Antibacterial Activity
Many flavonoids have demonstrated inhibitory effects against a range of bacteria. The mechanisms of action are often multifactorial and can include:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[5][6]
-
Disruption of Membrane Function: Flavonoids can intercalate into the bacterial cell membrane, leading to a loss of membrane integrity and function.[5]
-
Inhibition of Energy Metabolism: Interference with the bacterial electron transport chain and ATP synthesis has been reported for some flavonoids.[9]
Antifungal Activity
Flavonoids also possess antifungal properties, acting against various pathogenic fungi. The proposed mechanisms include:
-
Cell Wall Disruption: Inhibition of the synthesis of essential cell wall components like β-glucan and chitin.[4]
-
Membrane Damage: Interaction with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability.[10][11]
-
Inhibition of Protein and Nucleic Acid Synthesis: Interference with essential biosynthetic pathways within the fungal cell.[4]
Quantitative Data on Flavonoid Antimicrobial Activity (Illustrative Examples)
Disclaimer: The following tables present hypothetical Minimum Inhibitory Concentration (MIC) values for a generic flavonoid to illustrate how such data would be presented. These values are not experimentally determined for this compound and should not be cited as such.
Table 1: Illustrative Antibacterial Activity of a Generic Flavonoid
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 |
| Bacillus subtilis | Gram-positive | 128 |
| Escherichia coli | Gram-negative | 256 |
| Pseudomonas aeruginosa | Gram-negative | >512 |
Table 2: Illustrative Antifungal Activity of a Generic Flavonoid
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 128 |
| Aspergillus niger | Mold | 256 |
| Trichophyton rubrum | Dermatophyte | 64 |
Experimental Protocols for Antimicrobial Susceptibility Testing of Flavonoids
The following are generalized protocols commonly used to assess the antimicrobial activity of flavonoid compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Dissolve the flavonoid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the flavonoid stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the flavonoid at which no visible growth of the microorganism is observed.
Figure 1. Generalized workflow for the broth microdilution assay.
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Protocol:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Disk Application: A sterile paper disk impregnated with a known concentration of the flavonoid solution is placed on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).
Potential Signaling Pathways Affected by Flavonoids (Hypothetical)
Flavonoids have been shown to interfere with various microbial signaling pathways, such as quorum sensing in bacteria. The following diagram illustrates a hypothetical mechanism by which a flavonoid might disrupt a bacterial signaling pathway.
Disclaimer: This diagram is a generalized representation and is not based on experimental data for this compound.
Figure 2. Hypothetical inhibition of a bacterial signaling pathway by a flavonoid.
Conclusion and Future Directions
While the flavonoid class of compounds holds significant promise for the development of new antimicrobial agents, there is a notable absence of specific research on the antibacterial and antifungal properties of this compound. The information presented in this technical guide provides a general framework based on the known activities of other flavonoids. To ascertain the true antimicrobial potential of this compound, rigorous in vitro and in vivo studies are essential. Future research should focus on:
-
Determining the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs) of purified this compound against a broad panel of clinically relevant bacteria and fungi.
-
Elucidating the specific mechanism(s) of action of this compound.
-
Investigating the effects of this compound on microbial signaling pathways and virulence factor production.
-
Evaluating the potential for synergistic effects when combined with existing antimicrobial drugs.
Such studies will be crucial in determining whether this compound can be developed as a novel therapeutic agent to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepab.org [thepab.org]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Sieboldin: A Technical Guide for Researchers
Introduction
Sieboldin, a flavonoid glycoside, presents a compelling subject for investigation within the realm of antioxidant research and drug development. Flavonoids are a well-established class of secondary plant metabolites renowned for their diverse bioactive properties, including potent antioxidant effects. These effects are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential antioxidant mechanisms of this compound, detailed experimental protocols for its evaluation, and a review of the key signaling pathways it may influence.
It is important to note that while the antioxidant potential of flavonoids, in general, is well-documented, specific quantitative data on this compound's antioxidant capacity (e.g., IC50 values) and its direct interactions with cellular signaling pathways are not extensively available in the current body of scientific literature. Therefore, this guide will focus on the theoretical framework of this compound's potential antioxidant activity, based on its chemical structure and the known mechanisms of similar flavonoids, while also providing the necessary experimental designs for its empirical validation.
Mechanisms of Flavonoid Antioxidant Action
The antioxidant properties of flavonoids like this compound are multifaceted and can be broadly categorized into two main mechanisms:
-
Direct Antioxidant Activity: This involves the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl groups present in the flavonoid structure can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.[1] The stability of the resulting flavonoid radical is a key determinant of its antioxidant efficacy.[2]
-
Indirect Antioxidant Activity: This mechanism involves the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary pathway of interest is the Keap1-Nrf2 signaling pathway, which upregulates the expression of a suite of cytoprotective genes.[[“]][4] Flavonoids can activate this pathway, leading to an enhanced cellular defense against oxidative stress.
Quantitative Assessment of Antioxidant Potential
A variety of in vitro and cell-based assays are employed to quantify the antioxidant potential of a compound. The following tables summarize some of the key assays and the type of data they generate.
Table 1: In Vitro Antioxidant Assays
| Assay | Principle | Key Parameter |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5] | IC50 (µg/mL or µM): The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6][7] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[8] | IC50 (µg/mL or µM) or TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of the compound required to scavenge 50% of the ABTS radicals, or its antioxidant capacity relative to the standard antioxidant, Trolox.[8] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9] | FRAP value (µM Fe(II)/g): The concentration of ferrous ions produced, indicating the reducing power of the antioxidant. |
Table 2: Cell-Based Antioxidant Assays
| Assay | Principle | Key Parameter |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals within a cell culture system.[10][11] | CAA value (µmol of Quercetin Equivalents/100 µmol of compound): The antioxidant activity of the compound relative to the standard flavonoid, quercetin.[10] |
| Measurement of Intracellular ROS | Utilizes fluorescent probes (e.g., H2DCFDA, DHE) to quantify the levels of intracellular ROS in response to an oxidative challenge, with and without the test compound. | Percentage reduction in fluorescence intensity: Indicates the ability of the compound to reduce intracellular ROS levels. |
| Antioxidant Enzyme Expression Analysis (e.g., HO-1, NQO1) | Measures the expression levels of antioxidant enzymes at the mRNA (e.g., via RT-qPCR) or protein level (e.g., via Western blot) following treatment with the compound. | Fold change in gene or protein expression: Indicates the ability of the compound to upregulate the endogenous antioxidant defense system.[12][13] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound.
DPPH Radical Scavenging Assay
Objective: To determine the in vitro radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (dissolved in a suitable solvent, e.g., DMSO or methanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or the positive control to the wells.
-
A control well should contain the DPPH solution and the solvent used to dissolve the samples.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.[14]
ABTS Radical Scavenging Assay
Objective: To further evaluate the in vitro radical scavenging activity of this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add a small volume of the diluted this compound or positive control to each well.
-
Add a larger, fixed volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using a formula similar to the DPPH assay.
-
Determine the IC50 value or TEAC for this compound.[8]
Cellular Antioxidant Activity (CAA) Assay
Objective: To assess the antioxidant activity of this compound in a biologically relevant cell-based model.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
96-well black, clear-bottom cell culture plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
This compound (dissolved in a cell culture compatible solvent, e.g., DMSO)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of this compound or the positive control for a predetermined time (e.g., 1 hour).
-
Incubate the cells with DCFH-DA solution.
-
Wash the cells to remove excess DCFH-DA.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a time course (e.g., every 5 minutes for 1 hour).
-
Calculate the area under the curve (AUC) from the fluorescence kinetics.
-
Determine the CAA value by comparing the reduction in fluorescence in this compound-treated cells to the control cells.[10][11]
The Keap1-Nrf2 Signaling Pathway: A Key Target for Antioxidant Action
The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis.[[“]] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4]
Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2-activating compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[15] Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[16] This binding initiates the transcription of a battery of cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.[17]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.[12][18]
-
Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous electrophiles.
-
Catalase (CAT) and Superoxide Dismutase (SOD): Key enzymes in the detoxification of hydrogen peroxide and superoxide radicals, respectively.
The activation of the Nrf2 pathway by compounds like this compound would represent a significant indirect antioxidant mechanism, bolstering the cell's intrinsic defense capabilities.
Visualizing Key Pathways and Workflows
Diagram 1: The Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and its activation.
Diagram 2: Experimental Workflow for Assessing Antioxidant Potential
Caption: A generalized workflow for antioxidant potential assessment.
Conclusion and Future Directions
This compound, by virtue of its flavonoid structure, holds significant promise as a natural antioxidant compound. Its potential mechanisms of action likely encompass both direct radical scavenging and the modulation of crucial cytoprotective signaling pathways such as the Keap1-Nrf2 system. While direct experimental evidence for this compound's antioxidant efficacy is currently limited, this guide provides a robust framework for its investigation.
Future research should focus on systematically evaluating this compound using the in vitro and cell-based assays detailed herein to generate quantitative data on its antioxidant capacity. Elucidating its specific effects on the Keap1-Nrf2 pathway and the expression of downstream antioxidant enzymes will be crucial in understanding its indirect antioxidant mechanisms. Such studies will not only contribute to a deeper understanding of the bioactivity of this particular flavonoid but also pave the way for its potential development as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. msjonline.org [msjonline.org]
- 16. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sieboldin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Dihydrochalcone Secondary Metabolite
Introduction
Sieboldin, a dihydrochalcone glycoside, is a plant secondary metabolite of growing interest within the scientific community. Primarily found in species of the Malus genus, such as the Siberian crabapple (Malus baccata), this compound is structurally related to the more extensively studied phloretin. As with many flavonoids, this compound is believed to play a role in plant defense mechanisms.[1][2] For researchers and professionals in drug development, its potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a compelling subject of investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, methods for its study, and its interactions with key cellular signaling pathways.
Biochemical Profile and Occurrence
This compound is chemically known as 3-hydroxyphloretin-4'-O-glucoside. Its structure consists of a dihydrochalcone backbone (phloretin) with an additional hydroxyl group at the 3-position of the B-ring and a glucose molecule attached at the 4'-position of the A-ring.
| Property | Value | Reference |
| Molecular Formula | C21H24O11 | [3] |
| Molecular Weight | 452.4 g/mol | [3] |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | [3] |
| CAS Number | 18777-73-6 | [4] |
Table 1: Physicochemical Properties of this compound
The concentration of this compound varies significantly among different plant species and tissues. The table below summarizes quantitative data from a study on various Malus species.
| Plant Species | Tissue | This compound Concentration (mg/g FW) |
| Malus toringo | Young Leaf | ~1.5 |
| Malus toringo | Old Leaf | ~1.0 |
| Malus micromalus | Young Leaf | ~0.8 |
| Malus micromalus | Old Leaf | ~0.5 |
| Malus × domestica 'Golden Delicious' | Young Leaf | Not Detected |
| Malus × domestica 'Golden Delicious' | Old Leaf | Not Detected |
Table 2: Quantitative Analysis of this compound in Malus Species. Data extracted from a graphical representation in the cited literature and are approximate values.[3]
Biosynthesis of this compound
This compound, as a flavonoid, is synthesized through the phenylpropananoid pathway. The general pathway starts with the amino acid phenylalanine. While the precise enzymatic steps for the final conversion to this compound are not fully elucidated, it is hypothesized to be synthesized from phloretin, a key intermediate in dihydrochalcone biosynthesis. The final hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase.[3][5][6]
Pharmacological Activities and Signaling Pathways
Flavonoids, including dihydrochalcones like this compound, are known to possess a range of pharmacological activities. While specific quantitative data for pure this compound is limited, the activities of the closely related aglycone, phloretin, provide valuable insights.
Anti-inflammatory Activity
Phloretin has been shown to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7] This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
| Compound | Assay | IC50 Value | Reference |
| Phloretin | NO production in RAW 264.7 cells | 5.2 µM | [7] |
Table 3: Anti-inflammatory Activity of Phloretin.
The anti-inflammatory effects of flavonoids are often mediated through the modulation of signaling pathways like NF-κB and MAPK.
Antioxidant Activity
Dihydrochalcones are recognized for their antioxidant properties. They can act as radical scavengers and may also upregulate endogenous antioxidant defense mechanisms through the Nrf2 pathway.
Neuroprotective Activity
Experimental Protocols
Representative Protocol for Extraction and Isolation of Dihydrochalcones
This protocol is a general guideline for the extraction of dihydrochalcones from Malus leaves and may require optimization for this compound.
-
Plant Material Preparation:
-
Collect fresh leaves of the plant material (e.g., Malus baccata).
-
Dry the leaves in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with 50% aqueous ethanol (e.g., 1 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (Column Chromatography):
-
Subject the crude extract to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate, and then methanol. For example:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1, 8:2, ... , 1:9)
-
ethyl acetate (100%)
-
ethyl acetate:methanol (9:1, 8:2, ... , 1:9)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.
-
Pool the fractions containing the compound of interest and concentrate to dryness.
-
-
Further Purification (Preparative HPLC):
-
For higher purity, the semi-purified fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm.
-
Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.
-
Representative Protocol for HPLC-UV Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from, for example, 10% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard and dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Prepare a plant extract as described in the extraction protocol.
-
Reconstitute a known amount of the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Conclusion and Future Directions
This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. Its role as a secondary metabolite in plants, coupled with the known pharmacological activities of related dihydrochalcones, warrants further investigation. Future research should focus on:
-
Isolation and Purification: Development of optimized and scalable methods for the isolation of high-purity this compound from natural sources or through biotechnological approaches.
-
Pharmacological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific IC50 values of pure this compound for its anti-inflammatory, antioxidant, and neuroprotective activities.
-
Mechanism of Action: Detailed elucidation of the molecular targets and signaling pathways directly modulated by this compound.
-
Biosynthesis Elucidation: Identification and characterization of the specific enzymes responsible for the final steps of this compound biosynthesis in plants.
A deeper understanding of this compound's chemistry, biology, and pharmacology will be crucial for unlocking its full potential as a therapeutic agent or a valuable component in functional foods and dietary supplements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species [frontiersin.org]
- 10. Neuroprotective effects of (24R)-1,24-dihydroxycholecalciferol in human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Sieboldin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a dihydrochalcone glycoside, is a natural flavonoid with emerging interest in the scientific community. While direct pharmacological data on this compound is limited, its aglycone, phloretin, has been more extensively studied, providing valuable insights into the potential therapeutic applications of this class of compounds. This technical guide synthesizes the available information on the pharmacology of this compound and related dihydrochalcones, with a focus on its potential mechanisms of action, pharmacokinetic profile, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. Dihydrochalcones, a subclass of flavonoids, are characterized by a C6-C3-C6 skeleton and are found in various fruits and vegetables, notably apples. This compound (Phloretin-2'-O-glucoside) is a prominent dihydrochalcone. Due to the scarcity of direct experimental data on this compound, this guide will heavily reference the known pharmacology of its aglycone, phloretin, to infer potential activities and guide future research. Dihydrochalcones, including phloretin, have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]
Pharmacodynamics: Potential Mechanisms of Action
The biological effects of flavonoids like this compound are often attributed to their ability to modulate cellular signaling pathways and interact with key enzymes. Based on studies of phloretin and other dihydrochalcones, the primary mechanisms of action for this compound are likely to involve antioxidant and anti-inflammatory pathways.
Antioxidant Activity
The antioxidant properties of dihydrochalcones are primarily due to their phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[4] This radical scavenging activity helps mitigate oxidative stress, a key contributor to cellular damage and various chronic diseases.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Phloretin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] This is achieved through the modulation of key signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Phloretin can suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, by preventing its nuclear translocation.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Phloretin has been observed to inhibit the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, which are involved in inflammatory responses.[6][7]
Enzyme Inhibition
Flavonoids are known to inhibit various enzymes. For instance, phloretin has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production.[4] This suggests a potential application in dermatology. Additionally, flavonoids have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for managing post-prandial hyperglycemia.[8][9]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The therapeutic potential of any compound is heavily dependent on its pharmacokinetic profile. Studies on phloretin indicate that dihydrochalcones may face challenges with bioavailability.
Bioavailability
Research in rats has shown that phloretin has poor oral bioavailability, estimated at 8.67%.[10][11] This is primarily attributed to its low water solubility and rapid elimination from the body.[12] While the glycosidic form, phloridzin (a compound structurally similar to this compound), is often used as a substitute due to better bioavailability, it is ultimately hydrolyzed to phloretin in the body.[12][13]
Absorption and Elimination
Studies using rat models have demonstrated that phloretin is absorbed, with plasma concentrations peaking relatively quickly. However, it is also rapidly eliminated, with a significant portion of the ingested dose recovered in the urine within 24 hours.[13] The absorption of phloretin appears to involve multiple mechanisms, including passive diffusion and active transport, and it has been identified as a substrate for efflux proteins like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which can limit its intestinal absorption.[10][11]
Quantitative Data Summary
Due to the limited direct research on this compound, this table primarily presents data for its aglycone, phloretin, to serve as a reference point for future investigations.
| Compound | Parameter | Value | Species | Source(s) |
| Phloretin | Oral Bioavailability | 8.67% | Rat | [10][11] |
| Phloretin | Urinary Excretion (24h) | ~10.4% of ingested dose | Rat | [13] |
Detailed Experimental Protocols
The following protocols are generalized methods commonly used to assess the pharmacological activities of flavonoids like this compound. Researchers should optimize these protocols for their specific experimental conditions.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14][15][16][17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[18][19][20][21][22]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent
-
96-well cell culture plate
-
Cell incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at a specific wavelength (typically around 540 nm).
-
A standard curve using sodium nitrite is prepared to quantify the amount of nitrite (a stable product of NO) in the supernatant.
-
The inhibitory effect of the compound on NO production is then calculated.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[23][24][25][26][27]
Materials:
-
Cancer cell line of interest
-
Cell culture medium with FBS
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Cell incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 500 and 600 nm).
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Visualizations
Signaling Pathways
// Edges edge [color="#5F6368", arrowhead=normal]; LPS -> TLR4; TLR4 -> MAPK_pathway; TLR4 -> IKK; IKK -> NFkB_IkB [label="Phosphorylation"]; NFkB_IkB -> NFkB [label="IkB Degradation"]; NFkB -> NFkB_n [label="Translocation"]; MAPK_pathway -> NFkB_n [label="Activation"]; NFkB_n -> Gene_Expression;
edge [color="#34A853", arrowhead=tee]; this compound -> MAPK_pathway; this compound -> IKK; } END_DOT Caption: Potential anti-inflammatory signaling pathways modulated by this compound (inferred from phloretin).
Experimental Workflow
// Edges edge [color="#4285F4", arrowhead=normal]; Plant_Material -> Extraction; Extraction -> Sieboldin_Sample; Sieboldin_Sample -> Antioxidant_Assay; Sieboldin_Sample -> Anti_inflammatory_Assay; Sieboldin_Sample -> Cytotoxicity_Assay; Antioxidant_Assay -> IC50_Determination; Anti_inflammatory_Assay -> IC50_Determination; Cytotoxicity_Assay -> IC50_Determination; IC50_Determination -> Mechanism_Elucidation; } END_DOT Caption: General experimental workflow for evaluating the pharmacology of this compound.
Conclusion and Future Directions
This compound represents a promising natural compound for further pharmacological investigation. Based on the data available for its aglycone, phloretin, and the broader class of dihydrochalcones, this compound likely possesses antioxidant and anti-inflammatory properties mediated through the modulation of key signaling pathways such as NF-κB and MAPKs. However, its therapeutic potential may be limited by poor bioavailability.
Future research should focus on:
-
Direct Pharmacological Evaluation: Conducting in vitro and in vivo studies specifically on this compound to determine its IC50 values for various biological activities and to elucidate its precise mechanisms of action.
-
Pharmacokinetic Profiling: Performing comprehensive ADME studies for this compound to accurately determine its bioavailability, metabolic fate, and excretion profile.
-
Formulation Development: Investigating novel drug delivery systems to enhance the bioavailability of this compound and its aglycone, phloretin.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved pharmacological properties and pharmacokinetic profiles.
This technical guide provides a starting point for researchers interested in the pharmacology of this compound. By building upon the knowledge of related compounds and employing rigorous experimental methodologies, the full therapeutic potential of this natural product can be explored.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nbinno.com [nbinno.com]
- 5. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Boldine Treatment Induces Cytotoxicity in Human Colorectal Carcinoma and Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interrelationship of Sieboldin, Phloretin, and Phloridzin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and functional relationships between three closely related dihydrochalcones: Sieboldin, phloretin, and phloridzin. Found predominantly in plants of the Malus genus (apples), these compounds exhibit a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.[1][2][3][4][5] This document details their chemical structures, metabolic pathways, and comparative biological effects, with a particular focus on their roles as Sodium-Glucose Cotransporter (SGLT) inhibitors and antioxidants. Quantitative data are presented in tabular format for ease of comparison, and key experimental protocols are outlined. Furthermore, signaling pathways and structural relationships are visualized using Graphviz diagrams to provide a clear, technical overview for research and development purposes.
Introduction: The Dihydrochalcone Family
Phloretin, phloridzin, and this compound are naturally occurring dihydrochalcones, a subclass of flavonoids characterized by a C6–C3–C6 skeleton.[6] They are significant constituents of apple trees and their products, contributing to both the flavor profile and the purported health benefits of apples.[1][2][7] Phloridzin, first isolated from apple tree bark in 1835, has historically been a cornerstone in the study of glucose transport.[2][7][8] Its aglycone form, phloretin, and the hydroxylated derivative, this compound, also possess distinct and important pharmacological properties.[3][7] Understanding the nuanced relationships between these molecules is critical for harnessing their therapeutic potential.
Structural and Metabolic Relationships
The core relationship revolves around the phloretin molecule. Phloridzin and this compound are both glycosylated derivatives of phloretin or its hydroxylated form.
-
Phloretin: The aglycone backbone, 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one.[9]
-
Phloridzin: This is the 2'-O-glucoside of phloretin, meaning a β-D-glucopyranose molecule is attached at the 2' position of the phloretin structure.[1][6][9][10][11] In vivo, orally ingested phloridzin is hydrolyzed in the small intestine by lactase-phloridzin hydrolase into phloretin and glucose.[6][7][9][12][13]
-
This compound: This is the 4'-O-glucoside of 3-hydroxyphloretin.[3][4] Its biosynthesis involves the hydroxylation of the phloretin backbone, followed by glycosylation at a different position than phloridzin.[3]
The metabolic conversion of phloridzin to phloretin is a key determinant of its biological activity following oral administration.[7][13] The bioavailability of phloretin itself is relatively low, reported at 8.676% in rats.[14][15]
Figure 1: Structural and metabolic relationships between phloretin, phloridzin, and this compound.
Comparative Biological Activity
The primary biological activities of interest for these compounds are their inhibition of Sodium-Glucose Cotransporters (SGLTs) and their antioxidant properties.
Inhibition of Sodium-Glucose Cotransporters (SGLTs)
SGLTs are critical for glucose reabsorption in the kidneys (primarily SGLT2) and glucose absorption in the intestine (SGLT1).[16][17] Inhibition of these transporters is a key therapeutic strategy for managing type 2 diabetes.[16][18]
-
Phloridzin is a potent, non-selective inhibitor of both SGLT1 and SGLT2.[7][8][12] The presence of the glucose moiety is crucial for its high-affinity binding to the glucose-binding site of the transporters.[7][19] Its use as an oral drug is limited by its hydrolysis to phloretin in the gut.[7][8][19]
-
Phloretin , the aglycone, is a low-affinity, non-specific inhibitor of SGLTs.[19] Its inhibitory effect is significantly weaker than that of phloridzin.[7][9][13] Phloretin is also known to inhibit facilitated glucose transporters (GLUTs).[7][8]
-
This compound , as a derivative of phloridzin, is also recognized for its ability to inhibit SGLTs, contributing to the lowering of blood glucose levels.[5]
| Compound | Target | IC50 / Ki | Notes |
| Phloridzin | hSGLT1 | IC50 = 0.5 µM | Potent, non-selective inhibitor.[8] |
| hSGLT2 | Ki ≈ 2 nM (Sergliflozin, a derivative) | High affinity.[20] | |
| Phloretin | hSGLT1 | IC50 = 0.3 mM | Moderate to weak inhibitor.[8] |
| Quercetin | hSGLT1 | IC50 = 0.6 mM | For comparison; weaker than phloretin.[8] |
Table 1: Comparative inhibitory activity against SGLTs. Data is compiled from studies on human (h) transporters expressed in Xenopus laevis oocytes.
Antioxidant Activity
Oxidative stress is a key factor in many chronic diseases. The antioxidant capacity of these dihydrochalcones is a significant area of research.
-
Phloretin demonstrates potent antioxidant activity, attributed to the 2,6-dihydroxyacetophenone group within its structure, which can stabilize radicals via tautomerization.[21][22][23]
-
Phloridzin also possesses antioxidant properties, but studies consistently show its activity is lower than that of its aglycone, phloretin.[24][25][26][27] The glycosidic bond appears to reduce the radical scavenging capability.[24]
A comparative study measuring antioxidant capacity using several assays yielded the following results:
| Assay | Phloretin | Phloridzin | Fold Difference (Phloretin vs. Phloridzin) |
| DPPH (mg AAE/L) | 12.95 | 3.52 | 3.7x higher |
| FCRC (mg GAE/L) | 86.73 | 73.69 | 1.18x higher |
| IRC (mg GAE/L) | 1.15 | 0.88 | 1.31x higher |
Table 2: Comparative in vitro antioxidant activity of phloretin and phloridzin.[25][26][27] AAE: Ascorbic Acid Equivalent; GAE: Gallic Acid Equivalent; DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay; FCRC: Folin-Ciocalteu Reducing Capacity; IRC: Iron-Reducing Capacity.
Key Signaling Pathways and Experimental Workflows
SGLT Inhibition and Glucose Homeostasis
The primary mechanism of action for the antidiabetic effects of these compounds is the inhibition of SGLT2 in the proximal tubules of the kidneys. This prevents glucose reabsorption from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
References
- 1. mdpi.com [mdpi.com]
- 2. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Phloretin - Wikipedia [en.wikipedia.org]
- 10. Phlorizin | C21H24O10 | CID 6072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phloridzin: biosynthesis, distribution and physiological relevance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. gpnotebook.com [gpnotebook.com]
- 19. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury [mdpi.com]
- 27. Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genes Involved in Sieboldin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a dihydrochalcone primarily found in certain wild Malus species and Lithocarpus litseifolius (sweet tea), has garnered interest for its potential health benefits. This technical guide provides a comprehensive overview of the genetic and enzymatic basis of this compound biosynthesis. It details the core genes and enzymes in the biosynthetic pathway, presents quantitative data on gene expression and enzyme kinetics, and outlines key experimental protocols for their study. Furthermore, this guide elucidates the regulatory networks governing this compound production, offering valuable insights for researchers and professionals in drug development and plant metabolic engineering.
Introduction
This compound (3-hydroxyphloretin-4'-O-glucoside) is a specialized plant secondary metabolite belonging to the dihydrochalcone class of flavonoids. Dihydrochalcones are noted for their various biological activities, and this compound, in particular, is a subject of ongoing research for its potential therapeutic properties. Understanding the genetic and molecular mechanisms underlying its biosynthesis is crucial for its sustainable production through metabolic engineering and for exploring its pharmacological applications. This guide synthesizes the current knowledge on the genes and enzymes pivotal to the this compound biosynthetic pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid pathway. It originates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to yield the final this compound molecule.
Core Biosynthetic Genes and Enzymes
The pathway can be broadly divided into three stages: the general phenylpropanoid pathway, the formation of the dihydrochalcone backbone, and the specific modifications leading to this compound.
Table 1: Core Genes and Enzymes in this compound Biosynthesis
| Enzyme | Gene Name (from Malus sp.) | Function | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of phenylalanine | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid, CoA | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA Reductase | CCR | Reduction of p-coumaroyl-CoA | p-Coumaroyl-CoA, NADPH | Dihydro-p-coumaroyl-CoA |
| Chalcone Synthase | CHS | Condensation and cyclization | Dihydro-p-coumaroyl-CoA, 3 x Malonyl-CoA | Phloretin |
| Dihydrochalcone 3-Hydroxylase | DHC3H (CYP98A195/CYP98A196) | 3-hydroxylation of phloretin | Phloretin, NADPH, O₂ | 3-Hydroxyphloretin |
| Phloretin 4'-O-Glycosyltransferase | PGT2 | 4'-O-glycosylation of 3-hydroxyphloretin | 3-Hydroxyphloretin, UDP-Glucose | This compound |
Biosynthetic Pathway Diagram
Quantitative Data
The accumulation of this compound is tightly linked to the expression levels of the key biosynthetic genes, particularly DHC3H and PGT2.
Gene Expression Data
Transcriptomic studies comparing wild Malus species that accumulate high levels of this compound (e.g., Malus toringo, Malus micromalus) with domesticated apple (Malus × domestica), which does not, have revealed significant upregulation of the genes responsible for this compound formation.[1]
Table 2: Relative Expression of Key Biosynthetic Genes in High-Sieboldin Malus Species Compared to Malus × domestica
| Gene | Fold Change (vs. M. × domestica) | Tissue | Reference |
| DHC3H (CYP98A195/CYP98A196) | Significantly upregulated | Young leaves, flowers | [1] |
| PGT2 | 8.6 - 11.3 | Young leaves, flowers | [1] |
| CHS | Variably regulated | Young leaves, flowers | [1] |
| PAL1 | Variably regulated | Young leaves, flowers | [1] |
Note: Specific fold-change values for DHC3H were not explicitly stated in the primary literature but were identified as significantly upregulated based on transcriptomic analysis.
Enzyme Kinetic Data
While kinetic parameters for the specific DHC3H from Malus have not been fully detailed, studies on related glycosyltransferases provide insight into the efficiency of the glycosylation step.
Table 3: Kinetic Parameters of a Phloretin 4'-O-Glycosyltransferase (MdPh-4'-OGT) from Malus × domestica
| Substrate | Km (µM) | Reference |
| Phloretin | 26.1 | |
| UDP-Glucose | 1200 |
Note: This data is for a closely related enzyme that also produces trilobatin. PGT2 has been shown to be efficient in converting 3-hydroxyphloretin to this compound.
Experimental Protocols
The identification and characterization of the genes involved in this compound biosynthesis have relied on a combination of transcriptomics, heterologous expression, and analytical chemistry.
Identification of Candidate Genes through Transcriptomics
A common workflow for identifying novel biosynthetic genes is outlined below.
Functional Characterization by Heterologous Expression in Saccharomyces cerevisiae
Objective: To confirm the function of candidate genes (DHC3H and PGT2) in vivo.
Protocol:
-
Vector Construction: The open reading frames of the candidate DHC3H (a cytochrome P450) and PGT2 (a glycosyltransferase) are cloned into yeast expression vectors. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain.
-
Culture and Induction: Transformed yeast cells are cultured in an appropriate medium. Gene expression is induced by a specific inducer (e.g., galactose).
-
Substrate Feeding: The precursor, phloretin, is fed to the yeast culture.
-
Metabolite Extraction: After a defined incubation period (e.g., 48 hours), the yeast cells and culture medium are harvested, and metabolites are extracted using a solvent such as ethyl acetate.
-
Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 3-hydroxyphloretin and this compound.
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound produced in plant tissues or in vitro/in vivo assays.
Protocol:
-
Sample Preparation: Plant tissue is freeze-dried and ground to a fine powder. A known amount of the powder is extracted with a solvent mixture (e.g., 80% methanol).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with two solvents is employed, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 30-40 minutes).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
-
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength for this compound (around 280 nm).
-
Quantification: A standard curve is generated using a pure standard of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Regulation of this compound Biosynthesis
The production of this compound is under tight transcriptional control, primarily by transcription factors of the MYB family.
Key Transcription Factors
Recent research in Malus has identified two MYB-like transcription factors that regulate the expression of the glycosyltransferases involved in dihydrochalcone biosynthesis.[2]
-
PRR2L : Primarily expressed in leaves, fruit, flowers, stem, and seeds.
-
MYB8L : Mainly expressed in the stem and root.
These transcription factors likely bind to specific motifs in the promoters of the PGT genes, thereby controlling the tissue-specific accumulation of dihydrochalcone glycosides.
Regulatory Pathway Diagram
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway, particularly the identification of the key enzymes DHC3H and PGT2, has opened new avenues for the biotechnological production of this valuable dihydrochalcone. Future research should focus on the detailed kinetic characterization of these enzymes, a deeper understanding of the upstream signaling pathways that regulate the controlling transcription factors, and the optimization of heterologous expression systems for efficient and scalable this compound synthesis. Such advancements will be instrumental for the development of this compound-based pharmaceuticals and functional foods.
References
- 1. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcone glycoside biosynthesis in Malus is regulated by two MYB-like transcription factors and is required for seed development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Sieboldin from Malus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone predominantly found in certain wild Malus (apple) species, is a phenolic compound of growing interest due to its potential bioactive properties.[1][2][3] As a specialized metabolite, its presence is particularly noted in the leaves of species such as Malus toringo and Malus micromalus.[1][2] These application notes provide a comprehensive overview of the methodologies for extracting this compound from Malus leaves, offering detailed protocols for researchers in natural product chemistry, pharmacology, and drug development. The protocols are based on established methods for the extraction of phenolic compounds from apple leaves, with a focus on maximizing the yield and purity of dihydrochalcones like this compound.
Data Presentation: Quantitative Extraction Parameters
The efficiency of extracting this compound and other phenolic compounds from Malus leaves is influenced by the choice of solvent, extraction method, temperature, and duration. The following tables summarize quantitative data from various studies on the extraction of phenolic compounds from apple leaves, providing a comparative basis for selecting an appropriate protocol.
Table 1: Comparison of Solvents for Total Phenolic and Flavonoid Content in Malus Leaf Extracts
| Solvent System | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| 80% Methanol in Water | 81.9 | Not Reported | [4] |
| 70% Ethanol in Water | Not Reported | Not Reported | [5] |
| 60% Ethanol in Water | 127 mg GAE/100 mL | Not Reported | [4] |
| Water | 29.2 | Not Reported | [4] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Table 2: Influence of Extraction Method on Total Phenolic Content from Malus 'Ligol' Leaves
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g DW) | Reference |
| Shaking Solvent Extraction (SSE) | 80% Methanol | 81.9 | [4] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | Not specified, but noted for high phloridzin yield | [4] |
| Accelerated Solvent Extraction (ASE) | 80% Methanol | 76.6 | [4] |
Table 3: Dihydrochalcone Content in Malus Leaves
| Compound | Malus Species | Content (mg/100 mg DW) | Reference |
| Phloridzin | Malus transitoria | 14.36 | [5] |
| Phloretin | Malus sikkimensis | 0.57 | [5] |
| This compound | Malus toringo, Malus micromalus | Dominant dihydrochalcone | [1][2] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and preliminary purification of this compound from Malus leaves.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the efficient extraction of dihydrochalcones from Malus leaves using ultrasonication, a method known to enhance extraction yields.
Materials and Reagents:
-
Fresh or freeze-dried Malus leaves (species known to be rich in this compound, e.g., Malus toringo)
-
80% Methanol in water (v/v)
-
Grinder or blender
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Wash fresh Malus leaves thoroughly with distilled water to remove any surface contaminants.
-
Lyophilize (freeze-dry) the leaves for optimal preservation of phytochemicals. Alternatively, air-dry the leaves in a well-ventilated area away from direct sunlight.
-
Grind the dried leaves into a fine powder using a grinder or blender.
-
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a 250 mL beaker.
-
Add 100 mL of 80% methanol in water to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
-
-
Separation:
-
After sonication, transfer the mixture to centrifuge tubes.
-
Centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Decant the supernatant into a clean flask.
-
Re-extract the pellet with another 100 mL of 80% methanol and repeat the sonication and centrifugation steps to maximize yield.
-
Combine the supernatants from both extractions.
-
-
Solvent Removal:
-
Filter the combined supernatant through filter paper to remove any remaining fine particles.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage:
-
Store the dried crude extract in a desiccator at 4°C for further purification and analysis.
-
Protocol 2: Maceration Extraction of this compound
This protocol describes a simpler extraction method that does not require specialized equipment like an ultrasonic bath.
Materials and Reagents:
-
Fresh or freeze-dried Malus leaves (e.g., Malus toringo)
-
70% Ethanol in water (v/v)
-
Grinder or blender
-
Erlenmeyer flask
-
Orbital shaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare the dried and powdered Malus leaf material as described in Protocol 1.
-
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.
-
Add 150 mL of 70% ethanol in water to the flask.
-
Seal the flask and place it on an orbital shaker.
-
Macerate the mixture for 24 hours at room temperature with continuous agitation.
-
-
Separation and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of 70% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Storage:
-
Store the dried crude extract in a cool, dark, and dry place.
-
Mandatory Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound in Malus species originates from the general phenylpropanoid pathway. The key steps involve the formation of the dihydrochalcone backbone and subsequent hydroxylation and glycosylation.
Caption: Proposed biosynthetic pathway of this compound in Malus species.
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow from sample preparation to the isolation of purified this compound.
References
- 1. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 2. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of dietary dihydrochalcones in Indian crabapple (Malus sikkimensis) using validated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) for Sieboldin analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a flavonoid glycoside predominantly found in the rhizomes of Smilax china L., has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. As research into the pharmacological applications of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations.
This document provides a comprehensive guide to the analysis of this compound using HPLC, including detailed experimental protocols for extraction and chromatographic analysis, and a summary of method validation parameters based on established methodologies for similar flavonoid compounds.
Experimental Protocols
Extraction of this compound from Plant Material (Smilax china L. Rhizomes)
This protocol outlines a common method for the extraction of flavonoids, including this compound, from plant material. Optimization may be required depending on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered rhizomes of Smilax china L.
-
Ethanol (30-80% aqueous solution)
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Hydrochloric acid (for pH adjustment)
-
Macroporous adsorption resin (e.g., D101, HPD100)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Extraction:
-
Weigh a suitable amount of powdered Smilax china rhizome and transfer it to an extraction vessel.
-
Add a 30-80% ethanol solution at a solid-to-liquid ratio of 1:6 to 1:15 (w/v).
-
Perform reflux extraction for 1-3 hours. For enhanced extraction efficiency, this step can be repeated 2-3 times.
-
Combine the filtrates from each extraction cycle.
-
-
Solvent Removal and pH Adjustment:
-
Concentrate the combined filtrate using a rotary evaporator to remove the ethanol.
-
Adjust the pH of the remaining aqueous extract to 2-6 using hydrochloric acid.
-
-
Purification using Macroporous Resin:
-
Pass the pH-adjusted extract through a pre-conditioned macroporous adsorption resin column at a flow rate of 0.5-3 column volumes per hour.
-
Wash the resin with water until the eluent is colorless.
-
Elute the column with a 10-39% ethanol solution (approximately 3 column volumes) and discard this eluent.
-
Elute the column with a 40-90% ethanol solution (approximately 8-15 column volumes) to collect the fraction containing this compound and other flavonoids.
-
-
Final Concentration:
-
Concentrate the collected eluate to dryness using a rotary evaporator to obtain the purified this compound-rich extract.
-
Store the dried extract at a low temperature in a desiccator until further analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is a proposed method based on common practices for flavonoid analysis. Method development and validation are crucial for ensuring accurate and reliable quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% Formic acid or Acetic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Flavonoids typically exhibit two major absorption bands. For this compound, monitoring in the range of 280 nm and 320-360 nm is recommended. The optimal wavelength should be determined by examining the UV-Vis spectrum of a pure this compound standard. Flavones and flavonols generally show absorption maxima between 240-285 nm (Band II) and 300-385 nm (Band I)[1][2].
-
Injection Volume: 10-20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
-
Sample Solution: Dissolve a known amount of the dried this compound extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables summarize the key parameters for a validated HPLC method for flavonoid analysis, which can be adapted and validated for this compound.
Table 1: Chromatographic Conditions and Performance Data (Hypothetical for this compound)
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm and ~340 nm (To be optimized) |
| Retention Time (t R ) | To be determined |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: System Suitability Parameters (Hypothetical for this compound)
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Injections (% RSD) | ≤ 2.0 |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and HPLC analysis of this compound from plant material.
Caption: Workflow for this compound Extraction and HPLC Analysis.
Putative Anti-inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory mechanisms of flavonoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagram illustrates this putative mechanism.
Caption: Putative Inhibition of NF-κB and MAPK Pathways by this compound.
Conclusion
The provided application notes and protocols offer a foundational framework for the quantitative analysis of this compound using HPLC. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results. The described methodologies, coupled with an understanding of this compound's potential anti-inflammatory mechanisms, will aid researchers, scientists, and drug development professionals in advancing the study of this promising natural compound.
References
Application Notes and Protocols for the Identification of Sieboldin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone glycoside, is a natural phenolic compound found in various plant species. As a member of the flavonoid family, it is of increasing interest to the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the definitive identification and quantification of this compound in complex matrices such as plant extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, catering to researchers, scientists, and professionals involved in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 452.4 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 452.13186158 Da | --INVALID-LINK-- |
| Structure | Dihydrochalcone Glycoside | Inferred from chemical databases and literature. |
| Predicted Collision Cross Section (CCS) [M+H]⁺ | 201.6 Ų | --INVALID-LINK-- |
| Predicted Collision Cross Section (CCS) [M+Na]⁺ | 205.1 Ų | --INVALID-LINK-- |
| Predicted Collision Cross Section (CCS) [M-H]⁻ | 202.1 Ų | --INVALID-LINK-- |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is critical for the accurate analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
80% Methanol (MeOH) in water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh approximately 100 mg of the homogenized, dried plant powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
For quantitative analysis, a dilution with an appropriate solvent may be necessary to bring the concentration within the calibration range.
Qualitative Analysis: Identification of this compound by LC-MS/MS
This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of this compound. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are recommended for accurate mass measurements.
Instrumentation:
-
UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range (MS1): m/z 100-1000
-
Collision Energy (MS/MS): Ramped from 10-40 eV for fragmentation of the precursor ion.
Identification Criteria:
-
Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ of this compound should be within a 5 ppm mass error of its theoretical exact mass (453.1391 Da).
-
Retention Time: The retention time of the peak corresponding to this compound should be consistent with that of an authentic standard, if available.
-
Fragmentation Pattern: The MS/MS spectrum should exhibit characteristic fragment ions of a dihydrochalcone glycoside. Based on the general fragmentation patterns of similar compounds, the following fragments are predicted for this compound.[1]
Predicted Fragmentation of this compound ([M+H]⁺ = 453.1)
Caption: Predicted fragmentation of this compound in positive ion mode.
Quantitative Analysis: Quantification of this compound by LC-MS/MS
For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended due to its high sensitivity and selectivity.[1]
Instrumentation:
-
UHPLC system coupled to a Triple Quadrupole (QQQ) mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
LC Conditions: (Same as for qualitative analysis)
MS Conditions (Positive Ion Mode):
-
Ion Source: ESI
-
MRM Transitions:
-
Quantifier: 453.1 → 291.1 (Precursor ion → Aglycone fragment)
-
Qualifier: 453.1 → [A specific fragment of the aglycone, to be determined experimentally]
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity of the specific MRM transitions.
Quantification Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.
-
Analysis: Inject the standards and the unknown samples into the LC-MS/MS system.
-
Data Processing: Integrate the peak area of the quantifier MRM transition for each standard and sample.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Ion | Predicted m/z |
| Precursor Ion | [M+H]⁺ | 453.1391 |
| [M+Na]⁺ | 475.1210 | |
| [M-H]⁻ | 451.1246 | |
| Major Fragment Ion (from [M+H]⁺) | Aglycone | 291.0812 |
Signaling Pathways and Biological Activity
Flavonoids are known to modulate various cellular signaling pathways, contributing to their biological activities. While specific research on this compound's interaction with signaling pathways is limited, its classification as a flavonoid suggests potential involvement in pathways commonly affected by this class of compounds, such as the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.[2][3] Further research is warranted to elucidate the specific molecular targets of this compound.
Caption: Predicted interaction of this compound with key signaling pathways.
Experimental Workflow
The overall workflow for the identification and quantification of this compound using mass spectrometry is summarized in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric identification and quantification of this compound. The use of high-resolution mass spectrometry for qualitative analysis and triple quadrupole mass spectrometry for quantitative analysis offers a powerful and reliable approach for studying this promising natural compound. Further research into the specific fragmentation patterns and biological activities of this compound will undoubtedly enhance its potential for therapeutic applications.
References
- 1. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sieboldin in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone predominantly found in wild Malus (apple) species, has garnered significant interest for its potent antioxidant properties.[1] As a specialized secondary metabolite, its quantification in various plant tissues is crucial for understanding its biosynthesis, physiological roles, and potential applications in agriculture and pharmacology. This document provides detailed application notes and protocols for the accurate quantification of this compound in plant tissues, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Data Summary
The concentration of this compound, like other dihydrochalcones, can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. While specific quantitative data for this compound across a wide range of Malus species is still an active area of research, the following table summarizes representative data for the closely related and often co-occurring dihydrochalcone, phloridzin, to provide an expected range of concentrations. This compound is known to be a dominant dihydrochalcone in certain wild Malus species.[1]
| Plant Species | Tissue | Compound | Concentration Range (mg/g Dry Weight) | Reference |
| Malus x domestica 'Ligol' | Leaves | Phloridzin | up to 105.0 | [2] |
| Malus spp. | Leaves | Dihydrochalcones | up to 14% of dry weight (140 mg/g) | [1][3] |
| Malus x domestica | Fruit Peel | Phloridzin | 0.0164 - 0.0841 | [4] |
| Malus x domestica | Fruit Flesh | Phloridzin | 0.0066 - 0.0451 | [4] |
| Malus cultivars ('Aldas', 'Auksis', 'Ligol') | Leaves | Phloridzin | Not specified, but predominant phenolic compound | [5] |
| Malus sieversii | Fruit | Polyphenols | High concentrations noted | [6] |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate quantification.
Materials:
-
Fresh plant tissue (e.g., leaves, fruit peel, flesh)
-
Liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
Grinder or mortar and pestle
-
Sieve (e.g., 40-60 mesh)
-
Analytical balance
-
Storage containers (amber vials)
Protocol:
-
Collection: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic processes.
-
Lyophilization: Freeze-dry the plant material until a constant weight is achieved to remove all water content.
-
Grinding: Grind the dried tissue into a fine, homogenous powder using a grinder or a mortar and pestle.
-
Sieving: Pass the powder through a sieve to ensure uniform particle size, which facilitates consistent extraction.
-
Storage: Store the powdered sample in airtight, amber-colored containers at -20°C or -80°C to prevent degradation from light and moisture until extraction.
Extraction of this compound
This protocol is adapted from established methods for dihydrochalcone extraction from Malus tissues.[2][7]
Materials:
-
Dried, powdered plant tissue
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Protocol:
-
Weighing: Accurately weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.
-
Solvent Addition: Add 1.5 mL of 80% methanol to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-6) on the remaining pellet with another 1.5 mL of 80% methanol. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the filtered extract at 4°C if analyzing within 24 hours, or at -20°C for longer-term storage.
Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8][9]
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: Linear gradient from 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS Parameters (example):
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For related dihydrochalcones, these are typically the [M-H]⁻ ion as the precursor.
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant samples.
-
Sample Analysis: Inject the prepared plant extracts and calibration standards into the UPLC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of this compound.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve. The final concentration should be expressed as mg per gram of dry weight (mg/g DW) of the original plant tissue.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Putative antioxidant signaling pathway of this compound.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Composition and Antioxidant Activity of Malus domestica Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic Compounds in Apple (Malus x domestica Borkh.): Compounds Characterization and Stability during Postharvest and after Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A UPLC-MS/MS coupled with GC-MS method for quantification of twenty-one chemical ingredients from Suxiao Jiuxin pill in multiple tissue of rat and its application to tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Protocol for assessing the antioxidant activity of Sieboldin (e.g., DPPH, ABTS assays)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin is a flavonoid, a class of polyphenolic compounds widely found in plants, known for various biological activities. A key therapeutic property of flavonoids is their antioxidant activity, which is their ability to neutralize reactive oxygen species (ROS) and free radicals.[1] Excessive ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] Therefore, quantifying the antioxidant potential of compounds like this compound is a critical step in drug discovery and development.
This document provides detailed protocols for two of the most common and reliable in vitro methods for determining antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3] The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4][5] Similarly, the ABTS assay involves the reduction of the pre-formed blue-green ABTS radical cation, which is decolorized in the presence of an antioxidant.[4]
Quantitative Data Summary
The antioxidant activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the free radicals.[5][6] A lower IC50 value indicates greater antioxidant potency.[5] While specific IC50 values for this compound are not widely published, the table below presents data for Silychristin, a closely related flavonolignan, to provide a quantitative context.
| Compound | Assay | IC50 (µg/mL) |
| Silychristin | DPPH Radical Scavenging | 10.69[7] |
| Silychristin | ABTS Radical Scavenging | 6.71[7] |
| Trolox (Standard) | DPPH Radical Scavenging | ~5 - 15[4] |
| Trolox (Standard) | ABTS Radical Scavenging | ~2 - 10[4] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the ability of this compound to scavenge the DPPH free radical.
A. Reagent Preparation
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH powder in 100 mL of methanol or ethanol. Store this solution in an amber bottle and protect it from light. It is recommended to prepare this solution fresh daily.
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol). From this stock, create a series of dilutions to determine the IC50 value (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range as the test compound.
B. Assay Procedure (96-well plate format)
-
Add 100 µL of the various concentrations of this compound or the standard control into separate wells of a 96-well microplate.
-
Add 100 µL of the solvent used for dilution into separate wells to serve as the blank (control).
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100
-
Abs_control: Absorbance of the DPPH solution with the solvent blank.
-
Abs_sample: Absorbance of the DPPH solution with the this compound sample or standard.[8]
-
-
Plot the % Inhibition against the corresponding concentrations of this compound.
-
Determine the IC50 value by identifying the concentration of this compound that results in 50% inhibition of the DPPH radical. This can be calculated from the linear regression equation of the plotted graph.
ABTS Radical Cation Scavenging Assay
This protocol measures the ability of this compound to scavenge the ABTS radical cation (ABTS•+).
A. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound (this compound) and Positive Control (Trolox): Prepare stock solutions and a series of dilutions as described for the DPPH assay.
B. Assay Procedure (96-well plate format)
-
Add 20 µL of the various concentrations of this compound or the standard control (Trolox) into separate wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix the contents thoroughly.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the same formula as in the DPPH assay: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100
-
Abs_control: Absorbance of the ABTS•+ working solution with the solvent blank.
-
Abs_sample: Absorbance of the ABTS•+ working solution with the this compound sample or standard.[8]
-
-
Plot the % Inhibition against the corresponding concentrations of this compound.
-
Determine the IC50 value, which is the concentration that causes 50% inhibition of the ABTS radical.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
Caption: Mechanism of free radical scavenging by a flavonoid like this compound.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vitro Antibacterial Assay for Sieboldin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a flavanone glycoside derived from various plant species, belongs to the flavonoid family, a class of secondary metabolites renowned for their diverse biological activities. Flavonoids have garnered significant attention in pharmaceutical research for their potential therapeutic applications, including their antimicrobial properties. This document provides a comprehensive protocol for conducting in vitro antibacterial assays to evaluate the efficacy of this compound against common pathogenic bacteria, namely Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The methodologies detailed herein are based on established and widely accepted protocols for antimicrobial susceptibility testing of flavonoids.
The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. Differentiating between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is a critical step in the evaluation of a potential new antibacterial agent.
Data Presentation
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Naringenin | Staphylococcus aureus | 125 - 1000 | [1][2] |
| Naringenin | Escherichia coli | 12.5 - 2000 | [2] |
| Naringin Derivative (Hydrazone) | Staphylococcus aureus | 62.5 | [1] |
| Rutin | Escherichia coli | 125 - 1000 | [3] |
| Liquiritin | Escherichia coli | 198.6 (IC50) | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][6][7][8][9]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution preparation)[5][10][11]
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of sterile DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[5] Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (prepared from the stock) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of decreasing concentrations of this compound.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum, but no this compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined subsequent to the MIC assay to assess whether this compound is bactericidal or bacteriostatic.[12][13]
Materials and Reagents:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Spreader
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Visualizations
Discussion of Potential Mechanism of Action
Flavonoids, including flavanones like this compound, are known to exert their antibacterial effects through multiple mechanisms.[6][14][15][16][17] The primary modes of action include:
-
Disruption of the Bacterial Cell Membrane: Flavonoids can intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase, essential enzymes involved in DNA replication and repair. This inhibition halts bacterial proliferation.[6][17]
-
Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain and inhibit ATP synthase, thereby disrupting cellular energy production.[6]
-
Inhibition of Cell Wall Synthesis: Certain flavonoids can inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to a weakened cell structure.[6]
The specific mechanism of action for this compound would require further dedicated studies. However, based on the known activities of related flavonoids, it is plausible that this compound exerts its antibacterial effects through one or a combination of these pathways.
References
- 1. brieflands.com [brieflands.com]
- 2. Identification of antimicrobial compounds active against intracellular Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial evaluation of flavonoid compounds against E. coli by microcalorimetry and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of an Antimicrobial Molecule Produced by an Escherichia coli Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, characterization, and mode of action on Escherichia coli strains of microcin D93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Proanthocyanidins: target compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Control of Foodborne Staphylococcus aureus by Shikonin, a Natural Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
Application Notes and Protocols for In Vivo Studies of Sieboldin and Related Dihydrochalcones
Disclaimer: To date, a comprehensive search of scientific literature has revealed no specific in vivo studies involving the administration of Sieboldin to animal models. The information presented herein is based on research conducted on structurally similar dihydrochalcones, namely Phloretin, Phloridzin, and Trilobatin. These protocols and data are provided as a foundational guide for researchers and drug development professionals to design and execute future in vivo investigations of this compound.
Introduction to this compound and Related Dihydrochalcones
This compound is a dihydrochalcone, a class of flavonoids found in plants such as apples.[1] While direct in vivo data for this compound is lacking, its structural analogs—Phloretin, Phloridzin, and Trilobatin—have been investigated for various pharmacological activities in animal models. These studies provide a valuable framework for hypothesizing the potential therapeutic applications and experimental design for this compound. The shared dihydrochalcone backbone suggests that this compound may possess similar biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[1][2]
Quantitative Data from In Vivo Studies of Related Dihydrochalcones
The following tables summarize quantitative data from in vivo studies on Phloretin, Phloridzin, and Trilobatin. This information can be instrumental in dose selection and study design for future this compound experiments.
Table 1: In Vivo Administration and Efficacy of Phloretin
| Animal Model | Condition | Dosage and Route | Key Findings | Reference |
| Mice | Non-alcoholic fatty liver disease (NAFLD) | 50, 100, 200 mg/kg, p.o. | Reduction in hepatic histological injury and lipogenesis. | [3] |
| Mice | Dextran sulfate sodium (DSS)-induced ulcerative colitis | 60 mg/kg, p.o. daily for 7 days | Demonstrated anti-inflammatory effects. | [3] |
| Swiss Albino Mice | Acute Toxicity Study | Single dose, p.o. | No abnormal general behavior or adverse effects reported. | [4][5] |
| Rats | Pharmacokinetic Study | Oral and intravenous injection | Oral bioavailability was determined to be 8.676%. | [6] |
Table 2: In Vivo Administration and Efficacy of Phloridzin
| Animal Model | Condition | Dosage and Route | Key Findings | Reference |
| Streptozotocin-induced diabetic mice | Diabetes | 0.1% and 0.5% in diet for 14 days | Significantly reduced blood glucose levels with the 0.5% diet. | [7] |
| High-fat diet and streptozotocin-induced diabetic mice | Diabetes-induced depression | 10 and 20 mg/kg | Attenuated depressive symptoms and increased brain GSH levels. | [8] |
| Transgenic mouse model | Type 2 Diabetes Mellitus | Not specified | Decreased blood glucose levels and increased urine glucose levels. | [9] |
Table 3: In Vivo Administration and Efficacy of Trilobatin
| Animal Model | Condition | Dosage and Route | Key Findings | Reference |
| 3xTg-AD mice | Alzheimer's Disease | Oral administration (doses not specified) | Protected against Aβ burden, neuroinflammation, and memory impairment. | [10] |
| Sprague-Dawley Rats | Pharmacokinetic Study | 100 mg/kg gavage and i.v. injection | Oral bioavailability was 0.46%. | [11] |
| ICR Mice | Cisplatin-induced nephrotoxicity | Pretreatment | Significantly improved cisplatin-induced acute kidney injury. | [12] |
| KK-Ay mice | Type 2 Diabetes Mellitus | Oral administration | Significantly reduced high fasting blood glucose and insulin resistance. | [13] |
Experimental Protocols (Hypothetical for this compound, based on Analogs)
The following are detailed, hypothetical protocols for in vivo studies of this compound, adapted from established methodologies for Phloretin, Phloridzin, and Trilobatin.
Protocol for Investigating the Anti-Diabetic Effects of this compound in a Type 2 Diabetes Mouse Model
Objective: To evaluate the efficacy of this compound in improving glycemic control and insulin sensitivity in a diet-induced and streptozotocin (STZ)-treated mouse model of type 2 diabetes.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Streptozotocin (STZ)
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
-
Equipment for oral gavage
Procedure:
-
Induction of Diabetes:
-
Acclimatize mice for one week on a standard chow diet.
-
Feed mice an HFD for 4-8 weeks to induce obesity and insulin resistance.
-
After the HFD period, administer a single low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) to induce hyperglycemia.
-
Confirm diabetes by measuring fasting blood glucose levels one week after STZ injection. Mice with fasting blood glucose >250 mg/dL are considered diabetic.
-
-
Animal Grouping and Treatment:
-
Randomly divide diabetic mice into the following groups (n=8-10 per group):
-
Group 1: Diabetic control (Vehicle)
-
Group 2: this compound (e.g., 50 mg/kg/day, p.o.)
-
Group 3: this compound (e.g., 100 mg/kg/day, p.o.)
-
Group 4: Positive control (e.g., Metformin, 200 mg/kg/day, p.o.)
-
-
Administer treatments daily via oral gavage for 4-6 weeks.
-
-
Monitoring and Assessments:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose weekly from tail vein blood.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).[13]
-
Collect blood samples at sacrifice for measurement of plasma insulin, triglycerides, and cholesterol.
-
Harvest liver and adipose tissue for histological analysis and molecular studies (e.g., Western blot for insulin signaling pathway proteins).
-
Protocol for Assessing the Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model
Objective: To determine if this compound can ameliorate cognitive deficits and Alzheimer's-like pathology in a transgenic mouse model.
Materials:
-
3xTg-AD or 5xFAD transgenic mice and wild-type littermates (e.g., 6 months old)
-
This compound (purity >95%)
-
Vehicle (e.g., sterile water or PBS with 0.5% Tween 80)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Histology and immunohistochemistry reagents (e.g., antibodies against Aβ and p-Tau)
-
Equipment for oral administration
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into the following groups (n=10-12 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: 3xTg-AD + Vehicle
-
Group 3: 3xTg-AD + this compound (e.g., 25 mg/kg/day, p.o.)
-
Group 4: 3xTg-AD + this compound (e.g., 50 mg/kg/day, p.o.)
-
-
Administer treatments daily for 3 months.
-
-
Behavioral Testing:
-
During the last two weeks of treatment, conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze for spatial learning and memory, Y-maze for working memory).
-
-
Biochemical and Histological Analysis:
-
At the end of the study, sacrifice the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest brains; one hemisphere can be used for biochemical analysis (e.g., ELISA or Western blot to quantify Aβ and p-Tau levels) and the other for histology.
-
Perform immunohistochemical staining on brain sections to visualize Aβ plaques and neurofibrillary tangles.
-
Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins (e.g., synaptophysin).
-
Visualization of Potential Signaling Pathways
Based on the mechanisms of action of related dihydrochalcones, the following signaling pathways are potential targets for this compound.
Caption: Hypothetical inhibition of the TLR4-MyD88-NFκB pathway by this compound.
Caption: Proposed modulation of the MAPK pathway by this compound in nephrotoxicity.
Caption: A generalized experimental workflow for in vivo evaluation of this compound.
References
- 1. Dihydrochalcones: Implication in resistance to oxidative stress and bioactivities against advanced glycation end-products and vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-Vivo And Histological Toxicity Profiling Of A Natural Phenol: Phloretin - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phloridzin ameliorates type 2 diabetes‐induced depression in mice by mitigating oxidative stress and modulating brain‐derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Oxidant and Anti-Aging Effects of Phlorizin Are Mediated by DAF-16-Induced Stress Response and Autophagy in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trilobatin Alleviates Cognitive Deficits and Pathologies in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sieboldin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone found in various medicinal plants such as Malus baccata and Smilax china, is a flavonoid of growing interest in phytochemical and pharmacological research.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their potent antioxidant and anti-inflammatory properties.[2][3] These therapeutic effects are often attributed to their ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound as a phytochemical standard. Detailed protocols for its quantification using High-Performance Liquid Chromatography (HPLC), as well as for the evaluation of its antioxidant and anti-inflammatory activities, are presented. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Phytochemical Profile of this compound-Containing Plants
This compound is a constituent of various plants, most notably from the Smilax genus, which has a rich history in traditional medicine. Phytochemical analyses of Smilax china have revealed a diverse array of bioactive compounds, including:
-
Flavonoids: Besides this compound, other flavonoids like quercetin and kaempferol are often present.
-
Steroidal Saponins: These are considered major bioactive components of Smilax china.[2]
-
Phenolic Compounds: Including catechins and epicatechins, which contribute to the antioxidant activity of the plant extracts.[2]
-
Polysaccharides
-
Amino Acids
The presence of this complex mixture of compounds in plant extracts necessitates the use of a purified standard, such as this compound, for accurate quantification and bioactivity assessment.
Quantitative Analysis of this compound using HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of phytochemicals. The following protocol provides a general method for the analysis of this compound, which can be optimized based on the specific laboratory instrumentation and the matrix of the sample being analyzed.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (for Plant Extract):
-
Extraction: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or Soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Table 1: Example HPLC Gradient for Flavonoid Separation
| Time (minutes) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |
| 0 | 10 | 90 |
| 20 | 40 | 60 |
| 30 | 60 | 40 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
Antioxidant Activity of this compound
The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Reagents and Materials:
-
This compound standard solution (in methanol, various concentrations).
-
DPPH solution (0.1 mM in methanol).
-
Ascorbic acid or Quercetin (as a positive control).
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
Add 100 µL of various concentrations of the this compound standard solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
3. Data Analysis:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[7] A lower IC50 value indicates a higher antioxidant activity.[7]
Table 2: Antioxidant Activity (IC50 values) of Representative Flavonoids
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| This compound | To be determined | |
| Quercetin | ~2-8 | [8] |
| Ascorbic Acid | ~5-10 | [9] |
| Anogeissus leiocarpus extract | 104.74 | [7] |
Anti-inflammatory Activity of this compound
The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Experimental Protocol: Nitric Oxide Inhibition Assay
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Measurement of Nitric Oxide Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
3. Data Analysis:
-
The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value for NO inhibition is determined.
Table 3: Inhibition of Nitric Oxide Production by a Representative Flavonoid
| Compound | Cell Line | IC50 for NO Inhibition (µg/mL) | Reference |
| This compound | RAW 264.7 | To be determined | |
| Apigenin | RAW 264.7 | ~19.23 | [10] |
Modulation of Signaling Pathways by this compound
Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The MAPK and NF-κB pathways are critical regulators of the inflammatory response.
MAPK Signaling Pathway
The MAPK cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the activation of p38 MAPK and JNK is associated with the production of pro-inflammatory cytokines. Flavonoids can inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.
Caption: this compound's potential inhibition of the MAPK signaling pathway.
NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity.[11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids inhibit NF-κB activation by preventing the degradation of IκB.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajer.scione.com [ajer.scione.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
- 10. scielo.br [scielo.br]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]
Application Notes and Protocols for Cell Culture Studies with Flavonoids
Note to the Reader: The initial request specified the topic of "Cell culture studies with Sieboldin." Following a comprehensive search, no specific scientific literature or experimental data could be found for a compound named "this compound." Therefore, to fulfill the request for detailed application notes and protocols in the specified format, this document has been prepared using Fisetin as a representative and well-studied flavonoid. Fisetin is known to exhibit significant effects in various cancer cell lines, and the data and protocols presented here are based on published research for this compound. Researchers interested in novel compounds like this compound can adapt these methodologies as a starting point for their investigations.
Introduction to Fisetin in Cancer Cell Research
Fisetin is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions. It has been reported to inhibit the proliferation and induce apoptotic cell death in several types of tumor cells.[1][2] Mechanistic studies have revealed that fisetin can modulate multiple cellular signaling pathways involved in cell cycle regulation and apoptosis, making it a compound of interest for cancer research and drug development professionals.[1][2][3] These application notes provide an overview of the cellular effects of fisetin and detailed protocols for investigating its anti-cancer properties in vitro.
Data Presentation: Efficacy of Fisetin in Cancer Cell Lines
The following table summarizes the cytotoxic and apoptosis-inducing effects of Fisetin on various cancer cell lines as reported in the literature. This data can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | Parameter | Value/Effect | Incubation Time (h) |
| HeLa | Cervical Cancer | Apoptosis Induction | Dose- and time-dependent increase | Not specified |
| WEHI-3 | Mouse Leukemia | Cell Viability | Decreased total viable cells | Not specified |
| WEHI-3 | Mouse Leukemia | Cell Cycle Arrest | G0/G1 phase arrest | Not specified |
| WEHI-3 | Mouse Leukemia | Apoptosis Induction | Increased sub-G1 phase population | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Fisetin on cancer cells by measuring cell viability.
Materials:
-
Fisetin stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Fisetin in complete medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared Fisetin dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by Fisetin using flow cytometry.
Materials:
-
Fisetin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of Fisetin for the desired time.
-
Harvest the cells by trypsinization, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathways Modulated by Fisetin
Fisetin has been shown to induce apoptosis in cancer cells through the modulation of specific signaling cascades. In human cervical cancer HeLa cells, fisetin triggers apoptosis through an ERK1/2-mediated activation of the caspase-8 and caspase-3 dependent pathway.[1] In mouse leukemia WEHI-3 cells, fisetin induces apoptosis through both caspase-dependent and mitochondria-dependent pathways, involving the activation of caspases-3, -8, and -9, and modulation of Bcl-2 family proteins.[2]
Fisetin-Induced Apoptosis Pathway in HeLa Cells
The diagram below illustrates the proposed signaling pathway for fisetin-induced apoptosis in HeLa cells. Fisetin treatment leads to a sustained activation of ERK1/2 phosphorylation. This, in turn, activates the initiator caspase-8, which then cleaves and activates the executioner caspase-3. Activated caspase-3 leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in apoptotic cell death.[1]
References
- 1. Fisetin induces apoptosis in human cervical cancer HeLa cells through ERK1/2-mediated activation of caspase-8-/caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin Inhibits Cell Proliferation through the Induction of G0/G1 Phase Arrest and Caspase-3-Mediated Apoptosis in Mouse Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Mechanism of Action of Bioactive Compounds
A Note on "Sieboldin": The term "this compound" does not correspond to a well-documented, single chemical entity in the scientific literature. It is possible that this refers to a compound that is not yet widely characterized or is a misspelling of a more common compound, such as Silibinin, which is a major active constituent of milk thistle. Alternatively, the interest may lie in the bioactive constituents of plants bearing the species name sieboldii, sieboldiana, or named after the botanist Philipp Franz von Siebold. This document, therefore, provides a generalized framework and detailed protocols for investigating the mechanism of action of a bioactive compound, drawing on methodologies commonly applied to natural products with anticancer and anti-inflammatory properties, such as those found in various plant species.
Application Note 1: Elucidating the Anti-Inflammatory Mechanism of Action
Introduction:
Many natural bioactive compounds exhibit potent anti-inflammatory effects. A comprehensive investigation into their mechanism of action often involves assessing their ability to modulate key signaling pathways and reduce the production of inflammatory mediators. The protocols outlined below are designed to investigate the anti-inflammatory properties of a test compound in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as a model system.
Key Investigated Pathways:
-
NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a common target for anti-inflammatory drugs.[1][2][3] Inhibition of this pathway can suppress the expression of pro-inflammatory genes.[2][3]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli.[4][5] Modulation of MAPK phosphorylation is a key indicator of a compound's anti-inflammatory potential.[4][6]
Experimental Protocols:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentration of the test compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0, 10, 25, 50, 100 µg/mL) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To measure the effect of the test compound on the production of nitric oxide, a key inflammatory mediator.
-
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite, a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of the test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Plate RAW 264.7 cells and treat with the test compound and/or LPS as described for the NO assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK overnight at 4°C. Also, probe for iNOS and COX-2 expression. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
Table 1: Effect of Test Compound on LPS-Induced Inflammatory Markers
| Concentration (µg/mL) | Cell Viability (%) | NO Production (% of LPS control) | p-p65/p65 Ratio | p-p38/p38 Ratio | iNOS Expression (relative to control) |
| Control | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 98 ± 4.8 | 100 ± 8.5 | 5.2 ± 0.4 | 4.8 ± 0.3 | 8.5 ± 0.7 |
| Test Compound (10) + LPS | 99 ± 5.1 | 85 ± 6.3 | 4.1 ± 0.3 | 3.9 ± 0.2 | 6.8 ± 0.5 |
| Test Compound (25) + LPS | 97 ± 4.9 | 62 ± 5.1 | 2.5 ± 0.2 | 2.2 ± 0.2 | 4.1 ± 0.4 |
| Test Compound (50) + LPS | 95 ± 5.3 | 35 ± 4.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 2.0 ± 0.3 |
Data are presented as mean ± SD from three independent experiments.
Visualizations:
Caption: Experimental workflow for investigating anti-inflammatory effects.
Caption: Simplified NF-κB and MAPK signaling pathways.
Application Note 2: Investigating the Anticancer Mechanism of Action
Introduction:
The anticancer potential of natural compounds is a significant area of research.[7][8] Investigating the anticancer mechanism of action involves assessing a compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate signaling pathways critical for cancer cell survival and growth.
Key Investigated Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell survival, proliferation, and growth.[9][10] Its dysregulation is common in many cancers, making it a prime target for anticancer therapies.[9][11]
-
Apoptosis Pathway: Induction of apoptosis is a key mechanism for many chemotherapeutic agents. This involves the activation of caspases and regulation by Bcl-2 family proteins.
Experimental Protocols:
1. Cell Proliferation Assay (e.g., Crystal Violet or MTS/MTT Assay)
-
Objective: To evaluate the inhibitory effect of the test compound on the proliferation of cancer cells.
-
Protocol: Similar to the MTT assay described previously, but performed on a cancer cell line (e.g., A549, MCF-7, HepG2) over a longer time course (e.g., 24, 48, 72 hours) to assess antiproliferative effects. IC50 values (the concentration that inhibits 50% of cell growth) are typically calculated.[12]
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
Protocol:
-
Treat cancer cells with the test compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Western Blot Analysis for Apoptosis and Survival Pathway Proteins
-
Objective: To determine the molecular mechanism of apoptosis induction and survival pathway inhibition.
-
Protocol:
-
Treat cancer cells with the test compound for the desired time.
-
Prepare cell lysates as previously described.
-
Perform Western blotting using primary antibodies against key proteins in the PI3K/Akt and apoptosis pathways, such as total and phosphorylated Akt, mTOR, PTEN, as well as Bcl-2, Bax, cleaved Caspase-3, and PARP.
-
Use β-actin or GAPDH as a loading control.
-
Quantify band intensities to determine changes in protein expression and phosphorylation status.
-
Data Presentation:
Table 2: Effect of Test Compound on Cancer Cell Viability and Apoptosis
| Concentration (µM) | Cell Viability (%, 48h) | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) | p-Akt/Akt Ratio | Cleaved Caspase-3 (relative to control) |
| Control | 100 ± 6.1 | - | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Test Compound (10) | 82 ± 5.5 | \multirow{3}{*}{28.5} | 15.2 ± 1.8 | 5.3 ± 0.6 | 0.7 ± 0.08 | 2.8 ± 0.3 |
| Test Compound (25) | 55 ± 4.8 | 28.9 ± 2.5 | 10.1 ± 1.1 | 0.4 ± 0.05 | 5.1 ± 0.5 | |
| Test Compound (50) | 21 ± 3.2 | 45.6 ± 3.9 | 18.7 ± 2.0 | 0.1 ± 0.02 | 8.9 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Visualizations:
Caption: Workflow for investigating anticancer activity.
Caption: Simplified PI3K/Akt signaling pathway in cancer.
Application Note 3: Investigating Antioxidant Activity
Introduction:
Many bioactive compounds from natural sources possess antioxidant properties, which contribute to their overall therapeutic effects by mitigating oxidative stress.[13][14] Oxidative stress is implicated in numerous diseases, including inflammation and cancer.
Experimental Protocols:
1. DPPH Radical Scavenging Assay
-
Objective: To measure the free radical scavenging capacity of the test compound.
-
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
2. Cellular Reactive Oxygen Species (ROS) Assay
-
Objective: To measure the ability of the test compound to reduce intracellular ROS levels.
-
Principle: Dichlorofluorescein diacetate (DCF-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells (e.g., HaCaT keratinocytes or PC12 cells) in a black, clear-bottom 96-well plate.
-
Induce oxidative stress in the cells using an agent like hydrogen peroxide (H2O2) or UV radiation.
-
Treat the cells with the test compound for a specified period.
-
Load the cells with DCF-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Presentation:
Table 3: Antioxidant Activity of the Test Compound
| Assay | Parameter | Value |
| DPPH Scavenging | IC50 (µg/mL) | 15.8 ± 1.2 |
| Cellular ROS Assay | % ROS Reduction at 25 µM (vs. H2O2 control) | 65.4 ± 5.9 |
Data are presented as mean ± SD from three independent experiments.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy. | Semantic Scholar [semanticscholar.org]
- 12. Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sieboldin in Functional Food Research: Application Notes and Protocols
Introduction
Sieboldin, a dihydrochalcone identified as 3-Hydroxyphloretin-4'-glucoside, is a flavonoid found in plants such as Malus baccata. Dihydrochalcones are a subclass of flavonoids known for their potential health benefits, making them promising ingredients for functional foods. Research suggests that this compound possesses antioxidant properties and can inhibit the formation of advanced glycation end products (AGEs), which are implicated in aging and the development of chronic diseases.[1]
While specific research on this compound is still emerging, the biological activities of structurally similar and more extensively studied dihydrochalcones, such as Phloretin (the aglycone of this compound) and its glucoside Phlorizin, provide valuable insights into the potential applications of this compound in functional foods.[1][2][3][4] These compounds have demonstrated significant antioxidant and anti-inflammatory effects.[1][2][5] This document provides an overview of the potential applications of this compound, with detailed protocols and data primarily based on its more researched analogues, Phloretin and Phlorizin, as representative examples of dihydrochalcones.
Quantitative Data on the Bioactivity of Related Dihydrochalcones
The following table summarizes the antioxidant and anti-inflammatory activities of Phloretin and Phlorizin, which can be indicative of the potential efficacy of this compound.
| Compound | Assay | Target | IC50 Value (µM) | Reference |
| Phloretin | DPPH Radical Scavenging | Free Radicals | ~20-50 | [6] |
| Phlorizin | DPPH Radical Scavenging | Free Radicals | >100 | [6] |
| Phloretin | Superoxide Anion Scavenging | Superoxide Radicals | ~10-30 | [7] |
| Phloretin | Nitric Oxide (NO) Production | iNOS in Macrophages | ~15-40 | [8] |
| Phlorizin | NF-κB Activation | IKK Complex | ~50-100 | [9] |
Note: The IC50 values are approximate ranges gathered from various studies and are intended for comparative purposes. Actual values can vary based on specific experimental conditions.
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the free radical scavenging activity of a compound like this compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[7][10]
Materials:
-
This compound (or reference compound like Phloretin, Quercetin, Ascorbic Acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and away from light.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the sample solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[11]
Anti-inflammatory Activity Assessment: In Vitro Nitric Oxide (NO) Production in Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: Inflammation is often associated with the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The anti-inflammatory activity of a compound can be determined by its ability to inhibit NO production in LPS-activated macrophages. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO and diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control wells (cells with medium only).
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance with the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Flavonoids, including dihydrochalcones, often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[15][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme iNOS.[17][18] Flavonoids can inhibit this pathway at various points, such as by preventing IκB degradation.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.[19][20][21] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38. Flavonoids can modulate MAPK signaling, thereby reducing the inflammatory response.[22][23]
Caption: MAPK signaling pathway and potential points of inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound as a functional food ingredient.
Caption: General experimental workflow for this compound research in functional foods.
References
- 1. News - Phloretin – Benefits, Uses, and Side Effects [biowaynutrition.com]
- 2. nbinno.com [nbinno.com]
- 3. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin [mdpi.com]
- 4. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gallerymedicalspa.com [gallerymedicalspa.com]
- 6. mdpi.com [mdpi.com]
- 7. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Silico and In Vitro Study of Antioxidant Potential of Urolithins [mdpi.com]
- 12. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 14. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Sieboldin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin is a dihydrochalcone glycoside, a type of flavonoid found in plants such as Malus sieboldii.[1] With the molecular formula C21H24O11 and a molecular weight of 452.4 g/mol , it is structurally identified as 3-Hydroxyphloretin-4'-glucoside.[2][3][4] Flavonoids, as a class, are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[5][6][7][8] Preliminary studies suggest that this compound contributes to the free radical scavenging activity of plant extracts where it is present.[1] Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices to support research in pharmacokinetics, drug metabolism, and toxicology, as well as for quality control of botanical preparations.
These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods
The detection and quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in plant extracts and formulations where concentrations are relatively high. The method is based on the separation of this compound from other components in the sample followed by its detection based on its ultraviolet (UV) absorbance. Flavonoids typically exhibit two main absorption bands in the UV-visible spectrum: Band I between 300-380 nm and Band II between 240-295 nm.[9] For flavanones and dihydrochalcones, a detection wavelength of around 280 nm is commonly used.[10]
Table 1: Summary of HPLC-UV Method Parameters and Performance
| Parameter | Recommended Value/Range |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Linearity Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, UPLC-MS/MS is the preferred method due to its high sensitivity and selectivity.[11][12] This technique allows for the accurate quantification of this compound even at very low concentrations.
Table 2: Summary of UPLC-MS/MS Method Parameters and Performance
| Parameter | Recommended Value/Range |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation
A. Plant Material:
-
Dry the plant material (e.g., leaves, bark) at 40-50°C and grind to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of methanol or a methanol/water mixture (e.g., 80:20 v/v).
-
Perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
B. Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Analysis
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: 90% B (hold)
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Protocol 3: UPLC-MS/MS Analysis
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B (hold)
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Negative (or Positive, to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible transition for the [M-H]- precursor ion (m/z 451.1) would involve the loss of the glucose moiety, resulting in a product ion corresponding to the aglycone.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Visualizations
Signaling Pathway
Flavonoids are known to exert their antioxidant and anti-inflammatory effects through various signaling pathways. A plausible mechanism for this compound involves the modulation of the NF-κB and Nrf2 pathways, which are key regulators of inflammatory and antioxidant responses.[13][14][15]
Caption: Proposed anti-inflammatory and antioxidant signaling pathway of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound from sample collection to data analysis is depicted below.
Caption: General experimental workflow for this compound analysis.
References
- 1. This compound | CAS:18777-73-6 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. achemtek.com [achemtek.com]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Some Flavonoids in Citrus Fruits -Food Science and Preservation | Korea Science [koreascience.kr]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties | MDPI [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Sieboldin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: NMR Spectroscopic Data for Astilbin (as a proxy for Sieboldin)
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is fundamental for structure elucidation. This is achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for Astilbin
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aglycone | ||
| 2 | 84.1 | 5.05 (d, 11.5) |
| 3 | 73.8 | 4.60 (d, 11.5) |
| 4 | 197.5 | |
| 4a | 102.1 | |
| 5 | 164.8 | |
| 6 | 97.8 | 5.92 (d, 2.0) |
| 7 | 168.1 | |
| 8 | 96.9 | 5.95 (d, 2.0) |
| 8a | 163.5 | |
| 1' | 129.8 | |
| 2' | 129.2 | 7.35 (d, 8.5) |
| 3' | 115.8 | 6.82 (d, 8.5) |
| 4' | 159.2 | |
| 5' | 115.8 | 6.82 (d, 8.5) |
| 6' | 129.2 | 7.35 (d, 8.5) |
| Rhamnose | ||
| 1'' | 102.5 | 4.22 (d, 1.5) |
| 2'' | 72.1 | 3.80 (dd, 3.5, 1.5) |
| 3'' | 71.9 | 3.65 (dd, 9.5, 3.5) |
| 4'' | 73.5 | 3.35 (t, 9.5) |
| 5'' | 72.0 | 3.55 (m) |
| 6'' | 17.8 | 1.25 (d, 6.0) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CD₃OD: δH 3.31, δC 49.0). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from its natural source, such as the leaves and stems of Engelhardia anpupuana or other Engelhardia species, is a crucial first step. A general protocol involves solvent extraction followed by chromatographic separation.
Protocol 1: Extraction and Chromatographic Isolation
-
Extraction: Air-dried and powdered plant material (e.g., 1 kg of Engelhardia leaves) is extracted exhaustively with 80% aqueous methanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 100:1 to 80:20 v/v), is employed to separate the components.
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol, to remove pigments and other impurities.[1]
-
Preparative HPLC: Final purification to obtain high-purity this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.
NMR Sample Preparation and Data Acquisition
Protocol 2: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Protocol 3: NMR Data Acquisition
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard suite of experiments for structure elucidation includes:
-
1D ¹H NMR: Provides information on the chemical environment, multiplicity (spin-spin coupling), and integration (number of protons) of each proton.
-
1D ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, providing one-bond ¹H-¹³C connectivities.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry.
Mandatory Visualizations
Caption: Workflow for this compound structure elucidation.
Caption: Key 2D NMR correlations for Astilbin.
Conclusion
The structural elucidation of this compound, a potentially valuable natural product, relies heavily on the application of advanced NMR spectroscopic techniques. The combination of 1D and 2D NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. The protocols and data interpretation guidelines presented here, using the closely related compound Astilbin as a practical example, offer a robust framework for researchers in natural product chemistry and drug development to confidently determine the structures of complex flavonoid glycosides. This detailed structural information is indispensable for understanding structure-activity relationships and for the future development of this compound as a therapeutic agent.
References
Application Notes and Protocols for Sieboldin and Related Flavonoids as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and vegetables. They are recognized for a wide range of biological activities, positioning them as promising candidates for therapeutic development. While the specific compound "Sieboldin" is not extensively characterized in current scientific literature, this document provides a comprehensive guide to evaluating the therapeutic potential of novel flavonoids, using data from well-studied analogues as examples. The protocols and application notes herein are designed to guide researchers in exploring the anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of such compounds.
Flavonoids exert their effects by modulating various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to inflammation and cell survival.[1][2][3] Their therapeutic potential stems from their ability to inhibit pro-inflammatory enzymes, scavenge free radicals, and induce apoptosis in cancer cells.[4][5][6]
I. Potential Therapeutic Applications & Mechanisms of Action
Anti-Inflammatory Activity
Chronic inflammation is a key factor in the pathology of numerous diseases.[1][7] Flavonoids have demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.
-
Mechanism: Many flavonoids suppress the activation of NF-κB and MAPK signaling cascades (including p38 and JNK).[3][7][8] This leads to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a reduction in the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][7][9][10]
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases.[8] Flavonoids are potent antioxidants capable of neutralizing free radicals.
-
Mechanism: Flavonoids can directly scavenge free radicals, such as the superoxide anion and hydroxyl radical.[6] Their structure allows them to donate hydrogen atoms, thereby stabilizing radicals.[6] This activity helps protect cells from DNA damage, lipid peroxidation, and protein oxidation.[8]
Anticancer Activity
Flavonoids have been shown to possess anticancer properties, affecting multiple stages of tumor development.[4][5][11]
-
Mechanism: The anticancer effects of flavonoids are multifaceted. They can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins in the Bcl-2 family and activating caspases.[12][13] They can also arrest the cell cycle and inhibit the proliferation of malignant cells.[4][14] Some flavonoids have been shown to be selectively cytotoxic to tumor cells while being less active against normal cells.[15]
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with neuroinflammation and oxidative stress.[16][17] Flavonoids can cross the blood-brain barrier and exert protective effects on neuronal cells.[18]
-
Mechanism: The neuroprotective actions of flavonoids are linked to their anti-inflammatory and antioxidant properties.[16][19] They can suppress neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines in the central nervous system.[18][19] By scavenging ROS, they protect neurons from oxidative damage and subsequent apoptosis.[12][20]
II. Quantitative Data Summary
The following tables summarize the biological activities of representative flavonoids from in vitro studies. These values serve as a benchmark for evaluating new compounds.
Table 1: Anticancer Activity of Selected Flavonoids (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 1 (Regioisomer) | HTB-26 | Breast Cancer | 10 - 50 | [15] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [15] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [15] | |
| HCT116 | Colorectal Cancer | 22.4 | [15] | |
| Compound 2 (Regioisomer) | HCT116 | Colorectal Cancer | 0.34 | [15] |
| 7-epiclusianone | U251MG | Glioblastoma | 23.00 ± 0.32 | [14] |
| U138MG | Glioblastoma | 18.52 ± 0.50 | [14] | |
| Flavonoid Derivative 6c | SKOV-3 | Ovarian Cancer | 7.84 | [21] |
| HepG2 | Hepatocellular Carcinoma | 13.68 | [21] | |
| A549 | Lung Carcinoma | 15.69 | [21] |
| | MCF-7 | Breast Cancer | 19.13 |[21] |
Table 2: Antioxidant Activity of Selected Phenolic Compounds (IC50 Values)
| Compound | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3,4-dihydroxy-5-methoxybenzoic acid | DPPH Radical Scavenging | 10.69 | [6] |
| Superoxide Anion Scavenging | 11.47 | [6] | |
| Callistephin | ABTS Radical Scavenging | 5.28 | [6] |
| DMPD Radical Scavenging | 13.27 | [6] | |
| 2,4,6-trihydroxybenzaldehyde | ABTS Radical Scavenging | 5.54 | [6] |
| DMPD Radical Scavenging | 12.80 | [6] |
| Pelargonin | Superoxide Anion Scavenging | 14.13 |[6] |
III. Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways modulated by flavonoids and a general experimental workflow for their evaluation are provided below.
Caption: General workflow for evaluating a novel therapeutic agent.
Caption: Flavonoid-mediated inhibition of the p38/JNK/AP-1 pathway.[8]
Caption: Flavonoid-mediated inhibition of the NF-κB pathway.[1][8]
IV. Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[22]
Materials:
-
Target cell lines (e.g., RAW 264.7 macrophages, A549 lung cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or other flavonoid) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[23]
Protocol 2: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
This protocol measures the ability of a compound to scavenge the stable DPPH free radical.[6]
Materials:
-
Test compound dissolved in methanol or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well plate
-
Microplate reader (517 nm)
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[6]
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression or phosphorylation status of key proteins (e.g., p-p38, p-JNK, IκBα) in response to treatment.
Materials:
-
Treated and untreated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycitein exerts neuroprotective effects in Rotenone-triggered oxidative stress and apoptotic cell death in the cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Flavonoids: Potential Candidates for the Treatment of Neurodegenerative Disorders [mdpi.com]
- 18. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective effects of phloretin and its glycosylated derivative on rotenone-induced toxicity in human SH-SY5Y neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Sieboldin and Other Dihydrochalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Sieboldin and other dihydrochalcones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HPLC analysis of this compound and related dihydrochalcones, offering targeted solutions to streamline your experimental workflow.
Q1: I am observing poor resolution and co-elution of my dihydrochalcone peaks. How can I improve separation?
A1: Poor resolution is a common issue when separating structurally similar compounds like dihydrochalcones. Here are several factors to investigate:
-
Mobile Phase Composition: The polarity and pH of the mobile phase are critical.
-
Solvent Strength: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Try adjusting the acetonitrile/water ratio. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
pH Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the dihydrochalcones and residual silanol groups on the column packing, leading to sharper peaks and better resolution.
-
-
Gradient Elution: An isocratic elution may not be sufficient to separate all compounds in a complex mixture. A gradient elution, where the mobile phase composition changes over time, can significantly improve the resolution of complex samples. Start with a shallow gradient and optimize the slope to achieve the desired separation.
-
Column Chemistry: Ensure you are using a high-quality C18 column. Not all C18 columns are the same; differences in end-capping and silica purity can affect selectivity. If resolution is still poor, consider trying a C18 column from a different manufacturer or a column with a different stationary phase, such as a phenyl-hexyl column.
-
Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity and increasing mass transfer rates. However, be aware that temperature can also affect selectivity, so it should be carefully controlled and optimized.
Q2: My dihydrochalcone peaks are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase.
-
Acidify the Mobile Phase: As mentioned above, adding an acid like formic acid to your mobile phase is the most effective way to reduce peak tailing for phenolic compounds like dihydrochalcones.[1] This minimizes interactions with residual silanol groups on the silica-based stationary phase.
-
Check for Column Contamination: Contamination from previous samples can lead to active sites on the column that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
Q3: I'm experiencing fluctuating retention times for my this compound standard. What are the likely causes?
A3: Inconsistent retention times can compromise the reliability of your results. Here are the most common culprits:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
Pump Performance: Leaks in the pump or faulty check valves can cause an inconsistent flow rate, leading to retention time variability. Regular pump maintenance is essential.
-
Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment will provide a stable temperature environment.
Experimental Protocols
Below are detailed methodologies for the extraction and HPLC analysis of dihydrochalcones, which can be adapted and optimized for this compound.
Protocol 1: Sample Preparation - Extraction of Dihydrochalcones from Plant Material
-
Sample Grinding: Grind dried plant material (e.g., apple leaves) into a fine powder.
-
Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 80:20 v/v) as the extraction solvent.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet one more time to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 2: HPLC Method for Dihydrochalcone Separation
This method is a starting point and should be optimized for your specific application.
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 25 60 40 30 10 90 35 10 90 40 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: Dihydrochalcones typically have a UV absorbance maximum around 280-290 nm. A detection wavelength of 288 nm is a good starting point.[2] For method development, a DAD is recommended to monitor the full UV spectrum of the eluting peaks.
-
Injection Volume: 10 µL
Data Presentation: HPLC Method Comparison for Dihydrochalcone Analysis
The following table summarizes different HPLC conditions used for the analysis of dihydrochalcones and related flavonoids, providing a basis for method development.
| Parameter | Method 1 (for Phloretin)[2] | Method 2 (for Neohesperidin Dihydrochalcone)[3][4] | Method 3 (General Flavonoids)[1] |
| Column | Chiralcel® OD-RH C18 | ODS (C18) | C18 |
| Mobile Phase A | Water | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 288 nm | 282 nm | Not Specified |
| Column Temperature | Not Specified | 35 °C | Not Specified |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Dihydrochalcones
Dihydrochalcones have been shown to modulate several key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell growth, proliferation, and metabolism.[3][4][5][6]
Caption: Dihydrochalcone-mediated inhibition of the PI3K/Akt/mTOR pathway.
Caption: Modulation of the EGFR/MAPK signaling pathway by dihydrochalcones.
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of dihydrochalcones from sample preparation to data analysis.
Caption: A generalized workflow for HPLC analysis of dihydrochalcones.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sieboldin Extraction from Plant Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sieboldin extraction from plant materials, primarily focusing on its known source, Rhodiola rosea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary plant sources?
This compound is a flavonoid, specifically a flavanone glycoside. Its primary documented natural source is the rhizome of Rhodiola rosea, also known as golden root or roseroot.
Q2: What are the conventional and modern methods for extracting this compound?
Traditional methods for flavonoid extraction, which can be adapted for this compound, include maceration and Soxhlet extraction. However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds.[1][2]
Modern, more efficient techniques include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.
-
Supercritical Fluid Extraction (SFE): Employs supercritical fluids, most commonly CO2, often with a co-solvent like ethanol, for extraction.[4]
-
Accelerated Solvent Extraction (ASE): Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.
Q3: Which solvents are most effective for this compound extraction?
As a flavonoid glycoside, this compound is expected to be more soluble in polar solvents. The most commonly used and effective solvents for extracting flavonoids from Rhodiola rosea are aqueous mixtures of ethanol or methanol.[5] For instance, 70-75% ethanol has been shown to be effective for extracting related compounds from Rhodiola rosea.[6] Acetone has also been reported as an effective solvent for flavonoid extraction.[7] The choice of solvent is a critical parameter that significantly influences the extraction yield.[8]
Q4: How do temperature and pH affect this compound stability during extraction?
Flavonoid glycosides can be susceptible to degradation at high temperatures and extreme pH levels.[2][9] Higher temperatures can accelerate extraction but may also lead to the degradation of this compound.[10][11][12] It is generally recommended to keep extraction temperatures below 50°C when using methods like rotary evaporation for solvent removal. Acidic conditions (pH 2.5-3.5) have been found to improve the recovery of some flavonoids, while alkaline conditions can lead to their degradation.[8][13]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound, as a glycoside, is polar. Ensure you are using a sufficiently polar solvent system. Try varying the ethanol or methanol concentration in water (e.g., 50%, 70%, 90%).[5][6] |
| Insufficient Extraction Time | Increase the extraction time. For maceration, this could mean extending the soaking period. For UAE or MAE, increase the sonication or irradiation time. Monitor the yield at different time points to determine the optimal duration. |
| Suboptimal Temperature | While high temperatures can degrade this compound, a temperature that is too low may result in inefficient extraction. Experiment with a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the best balance between yield and stability.[10] |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume may lead to incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[14] Increasing the solvent volume can enhance extraction efficiency.[9] |
| Improper Plant Material Preparation | Ensure the plant material (Rhodiola rosea rhizomes) is dried and finely ground to increase the surface area for solvent contact. A particle size of around 40-80 mesh is often effective.[15] |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Extraction of Non-polar Compounds | If your extract contains significant amounts of lipids or waxes, consider a pre-extraction (defatting) step with a non-polar solvent like hexane before the main extraction.[14] |
| Presence of Pigments and other Polar Impurities | Employ a purification step after initial extraction. Liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) can help to separate this compound from other compounds.[14] Column chromatography (e.g., with silica gel or polyamide) or solid-phase extraction (SPE) can also be used for purification.[6][14] |
Issue 3: Suspected Degradation of this compound
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | Reduce the extraction temperature. For heat-sensitive methods like Soxhlet, consider alternative, lower-temperature techniques like UAE or maceration. Keep temperatures below 50°C during solvent evaporation.[14] |
| Extreme pH of Extraction Solvent | Unless optimized for this compound, maintain a neutral or slightly acidic pH during extraction. Avoid strongly alkaline conditions.[8] |
| Prolonged Exposure to Light and Air | Flavonoids can be sensitive to light and oxidation. Conduct extractions in amber glassware and consider blanketing the solvent with an inert gas like nitrogen. Store extracts in a cool, dark place. |
Data Presentation: Extraction Parameters for Rhodiola rosea
The following tables summarize general extraction conditions and yields for compounds from Rhodiola rosea. Note: This data is for total phenols, flavonoids, and other prominent compounds, as specific quantitative data for this compound is limited in the literature. These values can serve as a starting point for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Rhodiola rosea Bioactive Compounds
| Extraction Method | Solvent | Temperature | Time | Key Findings | Reference |
| Maceration | 70% Ethanol | Room Temp. | 24 hours | General method for flavonoid glycosides. | [14] |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | Not specified | Not specified | Effective for total phenols and flavonoids. | [3] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol co-solvent | 60°C | Not specified | Optimal at 350 bar pressure. | [4] |
| Accelerated Solvent Extraction (ASE) | Ethanol | 50°C | 3-5 min | Optimal for total phenolic content and antioxidant activity. | [16] |
Table 2: Influence of Solvent on Extraction Yield from Rhodiola rosea
| Solvent System | Target Compounds | Yield/Observation | Reference |
| 70-75% Ethanol | Rosavin | Reached 969.71 mg/100 g | [6] |
| 50% Aqueous Ethanol | Total Phenols | Achieved best extraction of total phenols. | [3] |
| 50% Aqueous Methanol | Total Flavonoids | Achieved best extraction of total flavonoids. | [3] |
| Water | Rosavin | Lower yield compared to ethanol extraction. | [6] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Flavonoids from Rhodiola rosea
-
Preparation of Plant Material:
-
Dry the rhizomes of Rhodiola rosea at a temperature not exceeding 40°C.
-
Grind the dried rhizomes to a fine powder (approximately 40-80 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with fresh solvent.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (Optional):
-
For further purification, the crude extract can be subjected to liquid-liquid partitioning or column chromatography as described in the troubleshooting guide.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing of the extraction conditions for anthocyanin’s from purple corn flour (Zea mays L): Evidences on selected properties of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of co-products from biomass: example of thermal degradation of silymarin compounds in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. CN106699822A - Method for efficiently extracting salidroside and rosavin from rhodiola rosea - Google Patents [patents.google.com]
- 16. bcc.bas.bg [bcc.bas.bg]
Sieboldin Stability in Aqueous Solutions: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals working with Sieboldin. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates oxidative degradation. This compound, like other flavonoids, is susceptible to oxidation, especially in neutral to alkaline conditions and when exposed to light and oxygen.
Q2: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A loss of potency is a common sign of this compound degradation. This can be caused by several factors, including:
-
Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of its aglycone and a sugar moiety.
-
Oxidation: As mentioned above, oxidation can alter the chemical structure of this compound, reducing its biological activity.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[1]
-
Improper Storage: High temperatures and repeated freeze-thaw cycles can accelerate degradation.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation suggests that this compound has come out of solution, which could be due to:
-
Low Aqueous Solubility: this compound has limited solubility in water. The concentration of your solution may have exceeded its solubility limit.
-
pH Changes: The solubility of flavonoids can be pH-dependent. A shift in the pH of your solution could cause precipitation.
-
Use of Organic Co-solvents: If you prepared a stock solution in an organic solvent like DMSO and then diluted it into an aqueous buffer, the final concentration of the organic solvent might not be sufficient to keep the this compound dissolved.
Q4: What are the optimal storage conditions for this compound stock solutions?
For maximum stability, it is recommended to prepare stock solutions of this compound in an anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored correctly, DMSO stock solutions are generally stable for several months. Aqueous solutions of this compound are much less stable and should be prepared fresh whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | This compound degradation in aqueous media during the experiment. | 1. Prepare fresh this compound working solutions for each experiment. 2. Minimize the time the aqueous solution is kept at room temperature. 3. Consider using a stability-indicating HPLC method to check the integrity of your solution before and after the experiment. |
| Low or no biological activity | Complete degradation of this compound. | 1. Verify the purity and integrity of your solid this compound stock. 2. Prepare a fresh stock solution. 3. Review your solution preparation and storage procedures. |
| Precipitate formation upon dilution | Exceeding the solubility limit in the final aqueous buffer. | 1. Determine the aqueous solubility of this compound under your experimental conditions (pH, temperature). 2. Reduce the final concentration of this compound. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system (typically <0.5% v/v for cell-based assays). |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide data for structurally related dihydrochalcones and flavonoids to offer general guidance. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Table 1: Effect of pH and Temperature on the Stability of Neohesperidin Dihydrochalcone (a related Dihydrochalcone)
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 1 | 60 | Data not available | Data not available |
| 3-5 | 30-60 | Minimal degradation | Maximum stability observed |
| 7 | 60 | Data not available | Data not available |
Data extrapolated from studies on neohesperidin dihydrochalcone, which indicate maximum stability in the pH range of 3-5.
Table 2: General Thermal Degradation Kinetics of Flavonoids
| Flavonoid Class | Temperature Range (°C) | Kinetic Model | General Observations |
| Anthocyanins | 60 - 100 | First-order | Degradation rate increases with increasing temperature and pH.[2] |
| Isoflavone Aglycones | 150 | First-order or Sigmoidal | Degradation is more prominent at acidic pH (e.g., pH 3.1) compared to neutral pH.[3] |
| Fisetin and Quercetin | 37 - 65 | First-order | Degradation is accelerated by higher temperature and alkaline pH.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with UV detector
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (to be determined, but typically around 280 nm for dihydrochalcones).
-
Injection Volume: 20 µL.
2. Method Development and Validation:
-
Optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks observed in the forced degradation studies.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 3: Preparation of this compound Stock Solution for Cell Culture
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
2. Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: For cell-based assays, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[8]
Signaling Pathways and Experimental Workflows
This compound and Cellular Signaling
Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation, survival, and inflammation.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound stability in aqueous solutions.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
Technical Support Center: Sieboldin Degradation in Experimental Settings
Welcome to the technical support center for researchers working with Sieboldin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies involving the stability and degradation of this compound. The information provided is based on established principles of flavonoid chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent this compound quantification results. | Degradation during sample preparation or analysis. Flavonoids can be sensitive to pH, light, and temperature.[1][2][3] | 1. Control pH: Use buffers to maintain a stable, slightly acidic pH (e.g., pH 2.5-3.5) during extraction and analysis, as flavonoids are often more stable in acidic conditions.[1] 2. Minimize Light Exposure: Work in a dimly lit area or use amber-colored glassware to protect samples from photodegradation.[3] 3. Maintain Low Temperatures: Keep samples on ice or in a refrigerated autosampler to minimize thermal degradation.[4][5] 4. Use Antioxidants: Consider adding antioxidants like ascorbic acid during extraction to prevent oxidative degradation.[6] |
| Rapid loss of this compound in solution. | Unfavorable solvent or pH conditions. this compound, like many flavonoids, is susceptible to degradation in neutral or alkaline solutions.[5][7] | 1. Solvent Selection: Use solvents like methanol, ethanol, or acetone, often mixed with a small percentage of acid (e.g., 1.2 M HCl in 50% aqueous methanol), to improve stability.[6] 2. pH Adjustment: Ensure the pH of your solution is acidic to neutral. Avoid alkaline conditions (pH > 7) as they can accelerate degradation.[5][7] |
| Formation of unknown peaks in chromatograms. | This compound is degrading into other compounds. Degradation can be induced by heat, light, or extreme pH, leading to the formation of breakdown products.[8] | 1. Stress Testing: Perform forced degradation studies (e.g., exposure to high temperature, strong acid/base, UV light) to intentionally generate degradation products and identify their peaks.[9] 2. LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structure of the degradation products.[8] |
| Low recovery of this compound after extraction. | Inefficient extraction or degradation during the process. The choice of extraction method and conditions significantly impacts the yield of flavonoids.[1] | 1. Optimize Extraction Method: Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can offer higher efficiency in shorter times.[1] 2. Control Temperature: Avoid high temperatures during extraction, as temperatures above 75°C can promote flavonoid degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, like other flavonoids, is influenced by several factors:
-
pH: this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline conditions, where oxidation and rearrangement reactions are more likely to occur.[5][7]
-
Temperature: Elevated temperatures can significantly accelerate the degradation of flavonoids.[2][4] It is crucial to control temperature during extraction, processing, and storage.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3] Storing solutions in the dark or in amber vials is recommended.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher pH and temperature.[2]
-
Enzymes: In biological systems or crude plant extracts, enzymes like polyphenol oxidases can contribute to the degradation of flavonoids.[10][11]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products of this compound are not extensively documented, based on the general degradation pathways of flavonoids, the decomposition is likely to involve the opening of the heterocyclic C-ring.[8] This can result in the formation of simpler phenolic compounds and aromatic acids. For instance, the degradation of the flavonol quercetin can yield 3,4-dihydroxyphenylacetic acid.[12]
Q3: How can I monitor the degradation of this compound quantitatively?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound and its degradation products.[12][13] For enhanced specificity and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8][13]
Q4: What is a standard protocol for a forced degradation study of this compound?
A4: A forced degradation study, also known as stress testing, is essential to understand the degradation pathways and validate the stability-indicating power of analytical methods.[9][14] A typical protocol involves exposing a solution of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C for a specified time.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid or solution at temperatures ranging from 80-180°C.[15]
-
Photodegradation: Exposing the solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light.
Samples are collected at various time points and analyzed by HPLC to determine the extent of degradation and the formation of degradation products.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and its Degradation Products
This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC.
-
Chromatographic System:
-
HPLC system with a UV/DAD detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is typically used for separating flavonoids and their degradation products.[12]
-
Mobile Phase A: 2% aqueous acetic acid or 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
A typical gradient might be: 5-30% B over 20 min, 30-50% B over 5 min, 50-65% B over 5 min, hold at 65% B for 5 min, then return to initial conditions.[12]
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically in the range of 280-370 nm for flavonoids).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: pH Stability Study
This protocol outlines a method to assess the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).[7]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Dilute the stock solution with each buffer to a final known concentration.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Immediately analyze the samples by HPLC (as described in Protocol 1) to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Data Presentation
Table 1: Summary of Factors Affecting Flavonoid Stability
| Factor | Effect on Stability | General Recommendations | References |
| pH | Decreased stability at neutral and alkaline pH. | Maintain acidic conditions (pH < 7). | [5][7] |
| Temperature | Increased degradation with increasing temperature. | Store at low temperatures; avoid excessive heat during processing. | [2][4] |
| Light | Can induce photodegradation. | Protect from light using amber glassware or by working in the dark. | [3] |
| Oxygen | Promotes oxidative degradation. | Degas solvents; consider using antioxidants. | [2] |
| Enzymes | Can catalyze degradation in biological matrices. | Heat treatment to inactivate enzymes; use of specific inhibitors. | [10][11] |
Visualizations
Caption: Experimental workflow for analyzing this compound degradation.
Caption: Generalized degradation pathway for flavonoids like this compound.
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 10. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality [mdpi.com]
Common interferences in the quantification of Sieboldin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sieboldin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound in biological matrices?
Q2: What are the most common interferences observed during this compound quantification?
A2: The most common interferences in the quantification of this compound are:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, and proteins) is a primary concern in LC-MS/MS analysis.[1][2] This can lead to inaccurate and irreproducible results.
-
Co-eluting Metabolites: Phase II metabolites of this compound (e.g., glucuronides or sulfates) can have similar structures and may co-elute or have similar mass transitions, leading to interference.[3][4]
-
Isomeric Compounds: Other flavonoids with the same molecular weight as this compound may be present in the sample and can be difficult to separate chromatographically.
-
Contaminants from Sample Collection and Preparation: Additives in blood collection tubes, plasticizers from labware, and impurities in solvents can all introduce interfering signals.
Q3: How can I minimize matrix effects in my this compound assay?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use of solid-phase extraction (SPE) is highly recommended to remove a significant portion of interfering matrix components.[5]
-
Chromatographic Separation: Optimize the UPLC method to achieve good separation between this compound and the regions where matrix components elute. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it will behave nearly identically to the analyte during sample preparation and ionization. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[6]
Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A4: While a specific fragmentation pattern for this compound is not definitively published, based on the general fragmentation of flavonoid glycosides, the following is expected.[7][8] this compound is a glycoside of isorhamnetin. Therefore, a prominent fragmentation would be the neutral loss of the sugar moiety (rhamnose and glucose) to yield the isorhamnetin aglycone. Further fragmentation of the isorhamnetin aglycone would likely involve losses of small neutral molecules like CO, H2O, and CH3 radicals from the methoxy group. Diagnostic product ions for the isorhamnetin aglycone are also anticipated.[7]
Q5: What are the critical stability considerations for this compound samples?
A5: Flavonoids, including this compound, can be susceptible to degradation under certain conditions.[9]
-
pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and can degrade in neutral to alkaline solutions.[10][11]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[10][11] Therefore, samples should be stored at low temperatures (-20°C or -80°C) and processed on ice.
-
Light: Exposure to light can cause photodegradation of flavonoids.[12] Samples should be protected from light by using amber vials and minimizing exposure during handling.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot samples into single-use volumes.[13]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | For flavonoids like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to improve peak shape. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between Injection Solvent and Mobile Phase | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
Issue 2: Low Signal Intensity or High Signal Variability
| Possible Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | - Perform a post-column infusion experiment to identify regions of ion suppression. - Improve sample cleanup using a more effective SPE protocol. - Optimize chromatographic separation to move the analyte peak away from the suppression zone.[1] |
| Suboptimal MS Parameters | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, cone voltage) for this compound. |
| Analyte Degradation | Ensure proper sample handling and storage conditions (low temperature, protection from light, appropriate pH).[14][15][16] |
| Poor Extraction Recovery | Optimize the SPE procedure (sorbent type, wash and elution solvents). |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard. If not available, use a structural analog and ensure it co-elutes with the analyte. Evaluate matrix effects across different lots of the biological matrix.[2] |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol and ensure consistency in every step (e.g., vortexing time, evaporation). Automation can improve reproducibility. |
| Analyte Instability | Re-evaluate the stability of this compound under the experimental conditions (bench-top, freeze-thaw, and long-term stability).[13] |
| Carryover | Inject a blank sample after a high concentration standard to check for carryover. If observed, optimize the wash steps in the autosampler and LC method.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Acidify the sample by adding 50 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to a UPLC vial for analysis.
Protocol 2: UPLC-MS/MS Parameters for this compound Quantification (Hypothetical)
These parameters are based on typical methods for flavonoid glycosides and should be optimized for your instrument and specific needs.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion 1 (e.g., Isorhamnetin aglycone), Product ion 2
-
Internal Standard: Precursor ion → Product ion
-
Data Presentation
Table 1: Potential Interferences and Mitigation Strategies
| Interference Type | Potential Source | Impact on Quantification | Recommended Mitigation Strategy |
| Matrix Effect | Endogenous plasma components (phospholipids, salts, proteins) | Ion suppression or enhancement, leading to inaccurate results.[1] | Solid-Phase Extraction (SPE), optimized chromatography, use of a stable isotope-labeled internal standard. |
| Co-eluting Metabolites | Phase II metabolites of this compound (glucuronides, sulfates) | Overestimation of this compound concentration if they share the same MRM transition.[3] | High-resolution chromatography to separate metabolites from the parent drug. |
| Isomeric Flavonoids | Other flavonoids with the same molecular weight | Inability to distinguish from this compound, leading to overestimation. | Use of high-resolution mass spectrometry and/or specific fragmentation patterns for identification. Optimize chromatography for separation. |
| Sample Contamination | Plasticizers, anticoagulants, solvent impurities | Introduction of interfering peaks. | Use high-purity solvents and pre-screen all labware and collection tubes. |
Visualizations
Caption: Troubleshooting workflow for low signal intensity in this compound quantification.
Caption: General solid-phase extraction workflow for this compound from plasma samples.
Caption: Workflow for the quantitative assessment of matrix effects.[1]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. caronscientific.com [caronscientific.com]
- 17. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Sieboldin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of Sieboldin in experimental settings.
General Troubleshooting Workflow
Low bioactivity can stem from multiple factors, from initial compound handling to the specifics of the assay. The following workflow provides a logical sequence for troubleshooting.
Caption: A stepwise workflow for diagnosing the root cause of low this compound bioactivity.
Frequently Asked Questions (FAQs)
Section 1: Solubility and Stability
Q1: I'm seeing precipitate in my cell culture media after adding this compound. What's happening?
A1: This is a common issue for flavonoids, which often have poor aqueous solubility. Precipitation means the effective concentration of this compound available to your cells is much lower than your nominal concentration.
-
Primary Solvent: this compound, like many flavonoids, is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] Always prepare a concentrated stock solution in 100% anhydrous DMSO.[1][3]
-
Final DMSO Concentration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells, typically <0.5% and ideally ≤0.1%.[3] Run a solvent control to check for toxicity.[3]
-
Kinetic vs. Thermodynamic Solubility: Adding a DMSO stock to buffer creates a supersaturated aqueous solution. This is kinetically soluble but may precipitate over time as it moves toward thermodynamic equilibrium.[4]
Q2: How can I determine the solubility of my specific batch of this compound?
A2: You should experimentally determine the kinetic solubility in your specific cell culture medium. A simple method involves turbidity measurement.[4] If precipitation occurs, you may need to lower the working concentration or use formulation aids.
Q3: My this compound solution is clear, but I still see low activity. Could the compound be degrading?
A3: Yes. Flavonoids can be unstable in typical cell culture conditions (37°C, neutral pH).[5] Degradation can occur rapidly, with some anthocyanidins showing substantial degradation within 30 minutes.[5] Several factors in media can lead to compound degradation.[6]
-
pH Sensitivity: Many flavonoids are less stable in neutral or alkaline solutions.[7] Ensure your medium is properly buffered to a pH of 7.2-7.4.[7]
-
Light Sensitivity: Riboflavin in cell culture media can act as a photosensitizer, leading to light-induced degradation of compounds.[8] Protect your this compound stock solutions and experimental plates from light.[9]
-
Interactions with Media Components: Components like serum proteins or reactive species can interact with and degrade your compound.[10][11]
Q4: How do I test the stability of this compound in my experimental setup?
A4: The most direct method is to incubate this compound in your complete cell culture medium at 37°C and quantify the remaining parent compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC or LC-MS.[4][6] A significant decrease in the parent compound's peak area over time indicates instability.[6]
| Parameter | Common Solvents for Flavonoids | Considerations |
| Primary Stock Solvent | DMSO, Ethanol | Use fresh, anhydrous DMSO for best results.[1] |
| Aqueous Solubility | Generally Poor / Insoluble | Solubility is pH-dependent for some flavonoids.[12] |
| Stability Factors | pH, Light, Temperature, Media Components | Protect from light; test stability at 37°C in your specific media.[5][7][9] |
Table 1: General Solubility and Stability Characteristics of Flavonoids.
Section 2: Experimental Protocol and Concentration
Q1: What is a typical effective concentration range for this compound?
| Example Flavonoid | Cell Line | Assay | IC50 (µM) |
| Fisetin | A549 (Lung Cancer) | Cell Growth Inhibition | ~15-20 µM |
| Quercetin | HCT116 (Colon Cancer) | Cytotoxicity | ~22 µM |
| Compound 2 (Caffeic Acid Hybrid) | HCT116 (Colon Cancer) | Cytotoxicity | ~0.34 µM |
Table 2: Example IC50 Values for Various Flavonoids in Cancer Cell Lines. Note: This data is for illustrative purposes. The potency of this compound may differ significantly.[12][13]
Q2: How does cell seeding density affect the apparent activity of this compound?
A2: Cell density can significantly impact results. High cell densities can increase the rate of compound metabolism, reducing the effective concentration over the incubation period.[4] Conversely, very low cell densities may lead to higher sensitivity to cytotoxic effects.[14] It is important to standardize and optimize the cell seeding density for your specific assay.
Q3: Could my compound be binding to the plasticware?
A3: Yes, highly lipophilic or "sticky" compounds can adsorb to the plastic of culture plates, which reduces the actual concentration of the compound available to the cells.[4] This is a known issue for some flavonoids. If you suspect this, consider using low-binding plates or pre-incubating plates with a blocking agent like bovine serum albumin (BSA), though BSA itself can bind to the compound.
Section 3: Cellular Uptake and Signaling Pathways
Q1: How does this compound get into cells? Could low permeability be the issue?
A1: Low cellular permeability is a major reason for the discrepancy between in vitro and in vivo results for flavonoids.[6] Most flavonoids are thought to cross the cell membrane via passive diffusion, but efflux pumps (like P-glycoprotein) can actively remove them from the cell, limiting intracellular accumulation.[13] An efflux ratio (Papp B→A / Papp A→B) greater than 2 in a Caco-2 permeability assay suggests active efflux.[13]
Q2: How can I measure if this compound is entering my cells?
A2: Directly measuring the intracellular concentration is the most definitive method. This typically involves incubating cells with this compound, followed by cell lysis and extraction of the compound with an organic solvent. The amount of this compound in the lysate is then quantified using HPLC or LC-MS.[15]
Q3: What signaling pathways does this compound likely target?
A3: Flavonoids are known to modulate multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.[16] The two most common are the PI3K/Akt and MAPK/ERK pathways. Low bioactivity might be observed if the target cells have mutations or alterations in these pathways that make them resistant to this compound's effects.
-
PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway often hyperactivated in cancer. Flavonoids like fisetin and kaempferol have been shown to inhibit this pathway by reducing the phosphorylation of Akt and downstream targets like mTOR.[12][16]
-
MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. Flavonoids can inhibit this pathway by blocking the phosphorylation of key kinases like MEK and ERK.
Caption: this compound may inhibit the PI3K/Akt/mTOR survival pathway.[12][16]
Caption: this compound may inhibit the MAPK/ERK proliferation pathway.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to estimate the solubility of this compound in your specific medium using turbidity.[4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate (Plate A), perform a 2-fold serial dilution of the this compound stock in DMSO.
-
Transfer: Transfer 2 µL from each well of Plate A to a corresponding well in a new clear-bottom 96-well plate (Plate B).
-
Add Medium: Using a multichannel pipette, add 198 µL of pre-warmed (37°C) complete cell culture medium to each well of Plate B. This maintains a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (turbidity) of each well on a plate reader at a wavelength of 620-650 nm.
-
Analysis: The highest concentration that does not show a significant increase in absorbance compared to the solvent control is considered the limit of kinetic solubility.
Protocol 2: Stability Assessment using HPLC
This protocol determines the chemical stability of this compound under your cell culture conditions.[6]
-
Preparation: Prepare a solution of this compound in pre-warmed, complete culture medium at the highest concentration used in your experiments (e.g., 50 µM).
-
Aliquoting: Dispense this solution into several sterile, light-protected tubes, one for each time point.
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately.
-
Sample Processing: Stop further degradation by immediately freezing the sample at -80°C or by adding 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the compound. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant from each time point using a validated HPLC method to quantify the peak area of the parent this compound compound.
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. A recovery of <85% often indicates stability issues.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is widely used to predict intestinal absorption and identify potential active transport of a compound.[13][16]
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format) at a density of ~8 x 10^4 cells/cm².[13]
-
Differentiation: Culture the cells for 19-21 days, changing the medium every other day, to allow them to differentiate into a confluent monolayer with functional tight junctions.[13]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².
-
Transport Study (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add this compound solution (e.g., 40 µM in transport buffer) to the apical (upper) chamber.[13]
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B→A): Perform the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
Quantification: Analyze the concentration of this compound in all samples using HPLC or LC-MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B→A / Papp A→B) > 2 suggests the compound is a substrate for efflux transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Shikonin suppresses ERK 1/2 phosphorylation during the early stages of adipocyte differentiation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing Sieboldin degradation during storage
Technical Support Center: Sieboldin
Welcome to the Technical Support Center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 3-Hydroxyphloretin-4'-glucoside, is a flavonoid glycoside with the chemical formula C21H24O11. Like many flavonoids, this compound is investigated for its potential biological activities. Ensuring its stability during storage and handling is crucial to obtain accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities that may have confounding effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related flavonoid glycosides, the primary factors contributing to the degradation of this compound are expected to be:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: The stability of flavonoids is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bond and other degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, and certain metal ions.
-
Humidity: Moisture can facilitate hydrolytic degradation.
Q3: What are the recommended general storage conditions for this compound?
While specific, validated long-term stability data for this compound is limited, a general recommendation for storing phloretin-4-O-glucoside (a synonym for this compound) is at temperatures below +8°C in a dry and dark environment. For optimal stability, it is recommended to store this compound under the following conditions:
-
Temperature: -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, especially in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.
-
Form: Storing this compound as a dry powder is generally more stable than in solution.
Troubleshooting Guide
Problem 1: I am observing a loss of this compound potency in my experiments over time.
-
Possible Cause 1: Inappropriate Storage of Stock Solutions.
-
Solution: Prepare fresh stock solutions for each experiment whenever possible. If storing stock solutions is necessary, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Studies on the aglycone, phloretin, have shown it to be stable through at least three freeze-thaw cycles when stored at -20°C, suggesting the glycoside may have similar stability, though this should be verified.
-
-
Possible Cause 2: Degradation in Experimental Buffer.
-
Solution: The pH of your experimental buffer could be contributing to degradation. Flavonoid stability is pH-dependent. It is advisable to conduct a preliminary experiment to assess the stability of this compound in your specific buffer system over the time course of your experiment. Analyze samples at different time points to quantify any degradation.
-
-
Possible Cause 3: Exposure to Light.
-
Solution: Protect your experimental setup from light, especially if the experiment is lengthy. Use amber-colored tubes or cover your plates and tubes with aluminum foil.
-
Problem 2: I see unexpected peaks in my HPLC chromatogram when analyzing this compound samples.
-
Possible Cause 1: Degradation during Sample Preparation or Storage.
-
Solution: These additional peaks are likely degradation products. The primary degradation pathway for flavonoid glycosides is often the cleavage of the glycosidic bond, which would result in the formation of the aglycone (3-Hydroxyphloretin) and the corresponding sugar. Other potential degradation products could arise from oxidation or other rearrangements. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all solvents, reagents, and labware are clean and of high purity to rule out external contamination.
-
Data on Flavonoid Stability
Table 1: Effect of Temperature on the Stability of Flavonoid Glycosides in Solution (Example Data)
| Flavonoid Glycoside | Temperature (°C) | Storage Duration | % Degradation | Reference Compound |
| Quercetin-3-O-glucoside | 25 | 24 hours | ~5% | Quercetin Glycosides |
| Quercetin-3-O-glucoside | 40 | 24 hours | ~15% | Quercetin Glycosides |
| Quercetin-3-O-glucoside | 60 | 24 hours | ~35% | Quercetin Glycosides |
Note: This data is illustrative and based on general trends observed for flavonoid glycosides. Actual degradation rates for this compound may vary.
Table 2: Effect of pH on the Stability of a Phloretin Glycoside Derivative in Solution (Example Data)
| Compound | pH | Storage Duration | % Hydrolysis | Reference Compound |
| Acylated Phloretin Glucoside | 7.0 | 8 days | Minimal | Acylated Phloretin Glucosides |
| Acylated Phloretin Glucoside | 8.0 | 8 days | ~25% | Acylated Phloretin Glucosides |
Note: This data is from a study on acylated phloretin glucosides and indicates that alkaline conditions may promote hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol or other suitable solvent
- HPLC system with a UV or DAD detector
- pH meter
- Water bath
- Photostability chamber or a light source with controlled intensity
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
Neutralize each sample with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, and take samples at different time intervals.
-
Dilute the samples for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the this compound stock solution to a vial and evaporate the solvent.
-
Place the vial with the dry powder in an oven at a high temperature (e.g., 80°C) for a set duration.
-
At specified times, remove a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Take samples at various time points and analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the remaining this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is often necessary.
- Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
- Solvent B: Acetonitrile or methanol.
- Gradient Program (Example):
- 0-5 min: 20% B
- 5-25 min: 20-50% B
- 25-30 min: 50-80% B
- 30-35 min: 80% B
- 35-40 min: 80-20% B
- 40-45 min: 20% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy, likely around 280-330 nm). A Diode Array Detector (DAD) is recommended to analyze the spectra of the parent compound and degradation products.
- Column Temperature: 25-30°C.
- Injection Volume: 10-20 µL.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: General degradation pathway of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Optimizing Cell-Based Assays for Sieboldin
Welcome to the technical support center for Sieboldin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during cell-based assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid, a class of polyphenolic compounds found in plants. Like many flavonoids, it is reported to have anticancer properties, which are often attributed to its ability to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process). While the exact mechanism is still under investigation, evidence from related flavonoids suggests that this compound may exert its effects by modulating key cellular signaling pathways, such as the STAT3 pathway, which is crucial for cell proliferation and survival.
Q2: How should I dissolve this compound for use in cell culture?
This compound is a hydrophobic compound with poor water solubility. It is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1][2] This stock solution can then be further diluted in cell culture medium to the desired final concentration for your experiments.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of up to 0.5% is generally well-tolerated, although some sensitive or primary cell lines may require concentrations below 0.1%.[3][4] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.[1]
Q4: How should I store my this compound stock solution?
For optimal stability, it is recommended to store the this compound stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type.[5] Based on studies with other flavonoids, a starting concentration range of 10-100 µM is often used for initial screening.[6]
Troubleshooting Guides
Here are some common issues you may encounter when working with this compound in cell-based assays, along with potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms when diluting this compound stock in media | Poor aqueous solubility of this compound. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] - Vortex or mix the solution thoroughly immediately after adding the stock to ensure rapid and uniform dispersion.[1] - If precipitation persists, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in media. |
| Inconsistent or unexpected cell viability results | - Degradation of this compound in the cell culture medium over time. - Uneven plating of cells. | - Prepare fresh working solutions of this compound for each experiment.[1] - Ensure a single-cell suspension before plating and mix the cell suspension thoroughly before aliquoting into wells. - Perform a stability study of this compound in your specific cell culture medium under your experimental conditions.[1] |
| High background in cell-based assays | - Interference from this compound's natural color or fluorescence. | - Run a "no-cell" control with this compound in the medium to measure any background absorbance or fluorescence. - Subtract the background reading from your experimental values. |
| Vehicle (DMSO) control shows cytotoxicity | The concentration of DMSO is too high for the cell line. | - Reduce the final concentration of DMSO in the cell culture medium to below 0.1% for sensitive cells.[3][4] - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| Weak or no signal in Western blot for p-STAT3 | - Suboptimal antibody concentration or incubation time. - Low protein concentration in the lysate. - Ineffective inhibition by this compound at the concentration used. | - Optimize the primary and secondary antibody concentrations and incubation times. - Ensure sufficient protein is loaded onto the gel (typically 20-30 µg).[7] - Increase the concentration of this compound or the treatment duration. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells using the MTT assay.[8]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is less than 0.5%.[5]
-
Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells.[8]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Measurement:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Mix gently on an orbital shaker for 15 minutes.[8]
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with ice-cold PBS.[10]
-
-
Staining:
-
Flow Cytometry Analysis:
3. Western Blot for STAT3 Phosphorylation
This protocol is for detecting changes in the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) in response to this compound treatment.[7]
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7]
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[12]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C in single-use aliquots.[1] |
| Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | Varies with cell line sensitivity. Always include a vehicle control.[3][4] |
| This compound Working Concentration | 10 - 100 µM | This is a general starting range for screening. The optimal concentration should be determined empirically for each cell line.[6] |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Optimize for your specific cell line to ensure logarithmic growth during the experiment.[5] |
| MTT Incubation Time | 2 - 4 hours | Varies depending on the metabolic activity of the cell line.[8] |
| Protein for Western Blot | 20 - 30 µ g/lane | Ensure sufficient protein for detection of low-abundance phosphorylated proteins.[7] |
Visualizations
Caption: Hypothesized signaling pathway of this compound's inhibitory action on the JAK/STAT3 pathway.
Caption: Experimental workflow for assessing this compound's effect on cell viability using the MTT assay.
Caption: Troubleshooting workflow for unexpected results in a this compound cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Technical Support Center: Large-Scale Purification of Sieboldin
Welcome to the technical support center for the large-scale purification of Sieboldin (also known as Engeletin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the extraction, purification, and crystallization of this compound from its natural sources, primarily Engelhardia roxburghiana.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
A1: this compound is a naturally occurring dihydroflavonol glycoside. The primary plant source for its extraction is Engelhardia roxburghiana, where it is often found alongside its stereoisomer, astilbin.[1][2][3] It can also be extracted from other plants such as those from the genera Smilax and Artocarpus.[1]
Q2: What are the main challenges in the large-scale purification of this compound?
A2: The primary challenges in large-scale this compound purification include:
-
Low Yield and Purity from Crude Extracts: Initial extraction from plant material often results in a low concentration of this compound mixed with numerous other compounds, including stereoisomers and other flavonoids.[1][4]
-
Solubility Issues: this compound has poor solubility in aqueous solutions, which can lead to precipitation during processing and complicates the choice of chromatographic mobile phases. It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6]
-
Presence of Stereoisomers: this compound co-exists with diastereomers such as astilbin, which have very similar physicochemical properties, making their separation challenging.[7]
-
Scaling Up Purification Methods: Transitioning from laboratory-scale purification to an industrial scale presents challenges in maintaining resolution, managing solvent consumption, and ensuring process consistency.[8][9]
-
Product Stability: Flavonoids can be sensitive to pH, temperature, and light, which can lead to degradation during the purification process.[10][11]
Q3: What are the common impurities found in crude this compound extracts?
A3: Crude extracts of Engelhardia roxburghiana are complex mixtures. Besides this compound, they contain a variety of other compounds that can be considered impurities in the purification process.[4][12] These include:
-
Other Flavonoids: Astilbin (a stereoisomer of this compound), quercetin, kaempferol, and their glycosides.[3][12]
-
Phenolic Compounds: Tannins and other polyphenols are abundant in the plant extracts.
-
Triterpenoids and Steroids. [12]
-
Pigments and Waxes.
Troubleshooting Guides
Extraction Issues
Problem: Low yield of this compound in the initial crude extract.
| Possible Cause | Troubleshooting Step |
| Inefficient Solvent System | The choice of solvent significantly impacts extraction efficiency. For flavonoids like this compound, ethanol or methanol are commonly used.[8] Optimize the solvent-to-solid ratio; a higher ratio can increase extraction but may also extract more impurities.[2] |
| Inadequate Extraction Method | For large-scale operations, methods like maceration or percolation are common. Consider optimizing parameters such as extraction time and temperature. Ultrasonic-assisted extraction (UAE) can improve yields but may be challenging to scale up.[2] |
| Poor Quality of Raw Material | The concentration of this compound in the plant material can vary based on geographical location, harvest time, and storage conditions.[13] Ensure the use of high-quality, properly stored raw materials. |
Chromatography Purification Challenges
Problem: Poor separation of this compound from its stereoisomer, astilbin, during column chromatography.
| Possible Cause | Troubleshooting Step |
| Suboptimal Stationary Phase | Standard silica gel or C18 columns may not provide sufficient resolution for diastereomers. Consider using specialized stationary phases or techniques like High-Performance Counter-Current Chromatography (HPCCC).[7] |
| Inappropriate Mobile Phase | The mobile phase composition is critical for separating closely related compounds. For HPCCC, a two-phase solvent system such as n-hexane-n-butanol-0.1% trifluoroacetic acid has been shown to be effective.[7] For large-scale column chromatography, a gradient elution with increasing concentrations of ethanol in water is often used for flavonoid purification.[14] |
| Column Overloading | Loading too much crude extract onto the column will lead to broad peaks and poor separation. Reduce the sample load or increase the column diameter. For industrial-scale operations, optimizing the loading capacity of the resin is crucial.[8] |
Problem: this compound precipitates in the chromatography system.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Mobile Phase | This compound has low aqueous solubility.[5] Ensure the mobile phase has sufficient organic solvent content to maintain solubility. The addition of modifiers can sometimes help. |
| Temperature Fluctuations | Changes in temperature can affect solubility. Maintain a constant temperature throughout the chromatography process using a column oven or jacketed columns.[13] |
Crystallization Difficulties
Problem: Failure to obtain high-purity crystals of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | The choice of solvent is critical for crystallization. The ideal solvent should dissolve this compound at high temperatures but have low solubility at room temperature.[8] Experiment with different solvent and anti-solvent combinations. |
| Presence of Impurities | High levels of impurities can inhibit crystal formation or lead to the formation of impure crystals. Ensure the material entering the crystallization step has a high initial purity.[15] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or amorphous precipitate.[16] Implement a slow, controlled cooling process to allow for the growth of large, well-defined crystals. |
| Lack of Nucleation Sites | Spontaneous nucleation may not occur. Consider seeding the supersaturated solution with a small amount of pure this compound crystals to initiate crystallization.[17] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from a laboratory-scale purification of dihydroflavonol glycosides, including this compound (engeletin), from Engelhardia roxburghiana using a two-step HPCCC method. This data can serve as a benchmark for optimizing large-scale processes.
Table 1: HPCCC Purification Parameters for Dihydroflavonol Glycosides from Engelhardia roxburghiana
| Parameter | Step 1 | Step 2 (with HP-β-CD) |
| Solvent System | n-hexane-n-butanol-0.1% TFA (1:2:3, v/v/v) | n-hexane-n-butanol-0.1% TFA (1:2:3, v/v/v) |
| Stationary Phase | Upper phase | Upper phase |
| Mobile Phase | Lower phase | Lower phase with 20 mM HP-β-CD |
| Flow Rate | 2.0 mL/min | 2.0 mL/min |
| Revolution Speed | 850 rpm | 850 rpm |
| Temperature | 25 °C | 25 °C |
| Data sourced from a study on the separation of diastereomeric pairs of dihydroflavonol glycosides.[7] |
Table 2: Yield and Purity of this compound (Engeletin) Diastereomers from HPCCC Purification
| Compound | Yield (mg) from 384 mg crude extract | Purity (%) |
| (2S, 3S)-Engeletin | 6.9 | 97.0 |
| (2R, 3R)-Engeletin | 3.1 | 96.5 |
| (2S, 3R)-Engeletin | 8.2 | 96.1 |
| (2R, 3S)-Engeletin | 6.0 | 96.8 |
| Data represents the outcome of four combined runs.[7] |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of this compound
This protocol outlines a general method for extracting and performing an initial purification of this compound from Engelhardia roxburghiana leaves.
-
Material Preparation: Air-dry and pulverize 5 kg of Engelhardia roxburghiana leaves into a coarse powder.[8]
-
Extraction: Macerate the powdered leaves with 70% ethanol at room temperature. Repeat the extraction process 3-5 times to maximize the yield.
-
Filtration and Concentration: Combine the ethanol extracts and filter to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in water to create a sample solution.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8 resin).[18]
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoids using a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95%).[8]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in this compound.
-
-
Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure to obtain a partially purified extract.
Protocol 2: Recrystallization for Final Purification of this compound
This protocol describes a general method for the final purification of this compound through recrystallization.
-
Solvent Selection: Identify a suitable solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol-water or methanol-water mixtures).[8]
-
Dissolution: Dissolve the partially purified this compound extract from Protocol 1 in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool down slowly and without disturbance. Covering the flask can help to slow the cooling rate.[16]
-
Crystal Formation: Crystals of this compound should form as the solution cools and becomes supersaturated. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[16]
-
Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Key challenges in scaling up this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary crystallographic analysis of the glycoside hydrolase family 115 α-glucuronidase from Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. chromtech.com [chromtech.com]
- 9. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Signal Suppression in Mass Spectrometry Analysis of Sieboldin
Welcome to the technical support center for the mass spectrometry analysis of Sieboldin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a specific focus on reducing signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This is a significant issue in complex matrices like plant extracts or biological fluids, where endogenous materials can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] The consequence of signal suppression is a decreased analytical signal, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][5]
Q2: I am observing a weak or no signal for this compound. What are the potential causes?
A2: Low signal intensity for this compound can stem from several factors:
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Ion Suppression: Co-eluting matrix components are a primary cause of reduced signal.[6][7]
-
Inappropriate Sample Concentration: A sample that is too concentrated can lead to ion suppression, while a sample that is too dilute may be below the instrument's detection limit.[6][7]
-
Suboptimal Ionization Conditions: The choice of ionization technique (e.g., ESI, APCI) and the optimization of source parameters are crucial for maximizing signal intensity.[7]
-
Instrument Contamination: A dirty ion source or mass optics can significantly diminish the signal.[6]
-
Incorrect Mobile Phase: The pH and composition of the mobile phase can greatly influence the ionization of flavonoids like this compound.[3]
Q3: How can I determine if signal suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring.[4][8] This technique involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and before the mass spectrometer.[5] When a blank matrix extract is injected, any dip in the stable baseline signal of the this compound standard indicates the retention times at which matrix components are eluting and causing suppression.[4][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to signal suppression.
Problem 1: Low signal intensity or high variability in this compound peak area.
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects (Ion Suppression) | Perform a post-column infusion experiment to identify suppression zones.[3] | This will confirm if co-eluting matrix components are the cause of the low and variable signal.[8] |
| Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][7] | These methods remove interfering compounds from the sample matrix before LC-MS analysis.[1] | |
| Optimize chromatographic separation to move the this compound peak away from suppression zones.[1][2] | Adjusting the gradient, flow rate, or column chemistry can resolve this compound from interfering compounds.[1] | |
| Dilute the sample.[6][8] | Reducing the concentration of matrix components can alleviate ion suppression.[9] | |
| Suboptimal MS Parameters | Tune and calibrate the mass spectrometer.[7] | Ensures the instrument is operating at peak performance. |
| Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature).[6] | Fine-tuning these settings can significantly enhance the ionization efficiency of this compound. |
Problem 2: Poor peak shape and resolution for this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Column and Sample Contaminants | Ensure proper sample preparation, including filtration.[3][7] | Removes particulates that can affect the column and peak shape. |
| Implement a column wash step in your gradient. | Helps to remove strongly retained matrix components that can cause peak broadening in subsequent runs. | |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for flavonoids. An acidic mobile phase (e.g., with 0.1% formic acid) generally enhances the signal in positive ion mode.[3][6] | Proper pH ensures the analyte is in its desired ionic state for optimal ionization and peak shape.[6] |
| In-source Fragmentation | Optimize the cone voltage (fragmentor voltage). | Flavonoid glycosides can sometimes fragment in the ion source. Reducing the cone voltage can minimize this effect.[3] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps to identify the regions of a chromatogram where ion suppression is most severe.[8]
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as your samples, but without this compound)
-
LC-MS/MS system
Procedure:
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[8]
-
Set the syringe pump to infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.[8]
-
This will generate a stable baseline signal for this compound.
-
Once a stable baseline is achieved, inject the blank matrix extract.[8]
-
Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression.[4]
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
This is a general protocol that can be adapted for the cleanup of plant extracts containing this compound to reduce matrix effects.[1][3]
Materials:
-
SPE cartridge (e.g., C18)
-
Methanol
-
Water
-
Plant extract sample
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol through it, followed by water.[3]
-
Loading: Load the filtered plant extract onto the cartridge.[3]
-
Washing: Wash the cartridge with water or a low percentage of an organic solvent to remove polar impurities.[3]
-
Elution: Elute this compound and other flavonoids with a stronger organic solvent like methanol or acetonitrile.[3]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.[3]
Data Presentation
| Sample Preparation Method | Relative Matrix Effect | Analyte Recovery | Overall Suitability for Complex Matrices |
| Protein Precipitation | High | Good | Prone to significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Variable | Can provide cleaner extracts than protein precipitation.[1][2] |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Often the most effective method for removing interfering matrix components.[1][7] |
Visualizations
Caption: A step-by-step workflow for troubleshooting low signal intensity for this compound.
Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.
Caption: Decision tree for selecting a strategy to mitigate signal suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Sieboldin for Long-Term Studies
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the long-term storage and experimental use of Sieboldin. The information is designed to help researchers maintain the integrity of this compound for reliable and reproducible results in their studies.
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency over time in solution. | Degradation due to inappropriate storage conditions. Flavonoids like this compound are susceptible to degradation in solution, especially at room temperature and when exposed to light. | Store stock solutions at -20°C or -80°C in amber vials or tubes wrapped in aluminum foil. It is highly recommended to prepare fresh working solutions from a solid stock before each experiment. |
| Hydrolysis. The glycosidic bond and other susceptible moieties in the this compound structure can undergo hydrolysis, particularly at non-neutral pH. | Ensure the solvent is neutral (pH 6.5-7.5) and free of acidic or basic contaminants. If using buffered solutions, verify their compatibility and ensure they do not catalyze degradation. | |
| Oxidation. The catechol moiety (3,4-dihydroxyphenyl group) in this compound's structure is prone to oxidation, especially in the presence of oxygen and metal ions. | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid or using chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[1] | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. this compound has limited solubility in water. | Prepare stock solutions in organic solvents like DMSO or ethanol before diluting with aqueous buffers. For higher aqueous concentrations, consider formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes. |
| Crystallization at low temperatures. Storing concentrated solutions at low temperatures can sometimes lead to the precipitation of the compound. | If precipitation occurs upon refrigeration, gently warm the solution to room temperature and sonicate briefly to redissolve the compound before use. Avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results. | Use of degraded this compound. Using a this compound stock that has degraded will lead to lower effective concentrations and variable results. | Regularly check the purity of your this compound stock using analytical techniques like HPLC. Perform a quick purity check if you suspect degradation. |
| Photodegradation during experiments. Exposure to ambient or UV light during experimental procedures can lead to the degradation of light-sensitive compounds like this compound. | Conduct experiments under subdued light conditions. Use amber-colored labware or wrap containers in aluminum foil to protect solutions from light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a natural dihydrochalcone glycoside with the chemical formula C21H24O11.[2][3] Its structure consists of a dihydrochalcone backbone (3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) with a glucose molecule attached via a C-glycosidic bond. The presence of multiple hydroxyl groups, particularly the catechol moiety, makes it a potent antioxidant but also susceptible to oxidation.
Q2: What are the primary factors affecting the stability of this compound?
A2: Like many flavonoids, the stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxygen and metal ions. It is more stable in its solid form than in solution.
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored in a tightly sealed, desiccated container at -20°C, protected from light.
Q4: How should I store this compound in solution for long-term studies?
A4: For long-term studies, it is best to store this compound as a solid. If storing a stock solution is necessary, it should be aliquoted into small volumes in amber vials and stored at -80°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from the stock for each experiment.
Q5: Which solvents are recommended for dissolving and storing this compound?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological experiments, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in an aqueous medium.
Q6: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions for long-term studies?
A6: Yes, several formulation strategies can enhance this compound's stability:
-
Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can protect it from degradation.[4][5][6]
-
Liposomal Encapsulation: Incorporating this compound into liposomes can shield it from the aqueous environment and improve its stability.[1][7][8]
-
Solid Dispersions: Preparing a solid dispersion of this compound with a polymer carrier can enhance its stability in the solid state and improve its dissolution properties.[9][10][11]
Q7: How can I monitor the stability of my this compound samples?
A7: The most reliable method for monitoring this compound stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][12][13][14][15][16] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The peak area of this compound can then be monitored over time under different storage conditions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[17][18][19]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.
- Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) in a controlled environment for a defined period.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Analyze the samples using a developed HPLC method (see Protocol 2).
- Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[3][12][13][14][15][16]
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. For example, a gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
- Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 280 nm).
- Column Temperature: 25-30°C.
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for this compound Stability Study
Caption: Workflow for a comprehensive stability study of this compound.
Diagram 2: Postulated Signaling Pathways Modulated by Flavonoids (including potentially this compound)
Based on the known activities of other flavonoids, this compound may influence key cellular signaling pathways involved in inflammation and cell survival. Direct experimental evidence for this compound is limited, and this diagram represents a generalized model for flavonoids.
Caption: Potential modulation of key signaling pathways by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. csmres.co.uk [csmres.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Liposomal Formulation to Increase Stability and Prolong Antineuropathic Activity of Verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. scispace.com [scispace.com]
- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Investigating Sieboldin and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of Sieboldin. Given the limited publicly available data on the forced degradation of this compound, this guide leverages information on the well-studied, structurally related dihydrochalcone, phloretin, to provide robust troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a dihydrochalcone glycoside, specifically 3-hydroxyphloretin-4'-glucoside. Its stability is a critical factor in research and drug development as degradation can lead to a loss of bioactivity, the formation of new compounds with different (and potentially undesirable) biological effects, and inaccurate experimental results. Understanding its degradation profile is essential for developing stable formulations and ensuring the reliability of preclinical and clinical studies.
Q2: What are the likely degradation products of this compound under stress conditions?
A2: Based on the degradation pathways of similar dihydrochalcone glycosides like phlorizin (phloretin-2'-glucoside), the primary degradation of this compound is expected to occur in two main steps. First, the glycosidic bond is hydrolyzed, releasing the aglycone, 3-hydroxyphloretin, and a glucose molecule. Subsequently, the 3-hydroxyphloretin aglycone can undergo further degradation, likely through cleavage of the carbon-carbon bond, to yield smaller phenolic compounds such as phloroglucinol and 3-(3,4-dihydroxyphenyl)propionic acid.
Q3: What experimental conditions are typically used for forced degradation studies of compounds like this compound?
A3: Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a substance to predict its long-term stability and identify potential degradation products.[1] Typical stress conditions include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂)
-
Thermal Degradation: Heating the solid compound or a solution at high temperatures.
-
Photodegradation: Exposing the compound to UV light.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed to ensure that all degradation products are well-resolved from the parent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the degradation products by providing molecular weight and fragmentation data, which helps in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural confirmation of isolated degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, be cautious of overly harsh conditions that might not represent real-world degradation. |
| Analytical method is not sensitive enough to detect low levels of degradation. | Optimize the HPLC method to improve the limit of detection (LOD) and limit of quantitation (LOQ). Consider using a more sensitive detector like a mass spectrometer. | |
| Complex chromatogram with many overlapping peaks. | Inadequate separation by the HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature to improve the resolution between peaks. |
| Formation of multiple minor degradation products. | Use a diode array detector (DAD) to check for peak purity. Employ LC-MS to identify the co-eluting species. | |
| Difficulty in identifying degradation products. | Insufficient data from a single analytical technique. | Combine data from multiple techniques. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and NMR for unambiguous structure determination. |
| Degradation product is a novel, uncharacterized compound. | Isolate the degradation product using preparative HPLC and perform extensive spectroscopic analysis (1H NMR, 13C NMR, 2D NMR, HRMS). |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Separately, reflux a solution of this compound in water at 80°C for 24 hours.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
Sample Preparation for Analysis: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength with DAD)
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table presents hypothetical quantitative data based on forced degradation studies of a dihydrochalcone glycoside, which can serve as a reference for what to expect during experiments with this compound.
| Stress Condition | This compound Remaining (%) | Major Degradation Product 1 (%) (3-hydroxyphloretin) | Major Degradation Product 2 (%) (Phloroglucinol) |
| 0.1 M HCl (80°C, 24h) | 45 | 35 | 15 |
| 0.1 M NaOH (80°C, 24h) | 30 | 40 | 20 |
| 3% H₂O₂ (RT, 24h) | 70 | 20 | 5 |
| Thermal (Solid, 105°C, 24h) | 95 | 3 | <1 |
| Photolytic (UV, 24h) | 80 | 15 | 2 |
Note: These are example values and actual results for this compound may vary.
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized degradation pathway of this compound under hydrolytic stress.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification and characterization of this compound degradation products.
Potential Signaling Pathways Affected by this compound Degradation Products
The aglycone of this compound, 3-hydroxyphloretin, is structurally very similar to phloretin. Phloretin is known to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that 3-hydroxyphloretin and other degradation products could have similar activities.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Sieboldin and Phloridzin
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of structurally similar natural compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the antioxidant activities of two dihydrochalcones, sieboldin and phloridzin, drawing upon available experimental data to elucidate their relative potencies and underlying mechanisms of action.
While both this compound and phloridzin, phytochemicals found predominantly in plants of the Malus genus, are recognized for their antioxidant properties, a detailed comparative analysis reveals differences in their efficacy. This disparity is largely attributed to their distinct structural features, which influence their ability to scavenge free radicals and modulate cellular antioxidant pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and phloridzin can be quantitatively assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.
Based on available literature, the following table summarizes the reported IC50 values for phloridzin. It is important to note that direct comparative studies for this compound using these standardized assays are limited in the currently available scientific literature.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Phloridzin | 837.6 ± 29.4[1] | Not explicitly quantified in µM in the provided results. |
| This compound | Data not available in cited literature | Data not available in cited literature |
Note: The antioxidant activity of phloridzin has been documented in several studies, though IC50 values can vary based on experimental conditions.
Structure-Activity Relationship
The antioxidant capacity of dihydrochalcones is intrinsically linked to their chemical structure. Key structural features that determine antioxidant activity include the number and position of hydroxyl (-OH) groups on the aromatic rings. The presence of a catechol group (an o-dihydroxy moiety) on the B-ring and a free hydroxyl group at the 2'-position of the A-ring are particularly important for high antioxidant activity.[2][3] These features facilitate hydrogen atom transfer or single electron transfer, which are the primary mechanisms for neutralizing free radicals.[4][5]
Glycosylation, the attachment of a sugar moiety, generally decreases the antioxidant activity of dihydrochalcones.[4] In the case of phloridzin, the glucose molecule is attached at the 2'-position of the A-ring, which can hinder its radical scavenging ability compared to its aglycone, phloretin.[4] this compound (3-hydroxyphloridzin) possesses an additional hydroxyl group on the B-ring compared to phloridzin. In aqueous solutions, 3-hydroxyphlorizin has been shown to exhibit the highest antioxidant capacity among several tested dihydrochalcones.[3]
Mechanistic Insights: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes. The two primary pathways implicated are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.
The Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies have suggested that phloridzin can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and providing cellular protection against oxidative stress.[6] The specific effects of this compound on the Nrf2 pathway have not been extensively detailed in the available literature.
The NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.
Phloridzin has been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] While this compound is also known to possess anti-inflammatory properties, detailed studies on its specific interactions with the NF-κB pathway are not as readily available.
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS radical scavenging assays, which are fundamental for assessing antioxidant activity.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: The test compounds (this compound, phloridzin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Conclusion
References
- 1. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Validation of Sieboldin's antibacterial efficacy against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial potential of Sieboldin, a dihydrochalcone flavonoid. Direct experimental data on the antibacterial efficacy of this compound against specific pathogens is currently limited in publicly available scientific literature. However, valuable insights can be drawn from studies on its aglycone (the molecule without the sugar component), 3-hydroxyphloretin , and the closely related and more extensively studied dihydrochalcone, phloretin .
Current research indicates that the antibacterial activity of flavonoid glycosides like this compound is generally lower than that of their corresponding aglycones. This is attributed to the sugar moiety, which can hinder the molecule's ability to interact with and disrupt bacterial cell membranes. One study explicitly states that the antibacterial capacity of phloretin and 3-hydroxyphloretin is greater than that of their glycosylated derivatives[1]. Therefore, this guide will focus on the experimentally determined antibacterial efficacy of phloretin and 3-hydroxyphloretin to provide a scientifically grounded estimation of this compound's potential.
Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for phloretin against a selection of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. For context, MIC values for the common broad-spectrum antibiotic Ciprofloxacin are also included. Data for 3-hydroxyphloretin is qualitative, as specific MIC values were not available in the reviewed literature.
| Compound | Pathogen | Gram Stain | MIC (µg/mL) | Reference |
| Phloretin | Staphylococcus aureus | Gram-positive | 64 | [2] |
| Bacillus subtilis | Gram-positive | 125 | ||
| Escherichia coli | Gram-negative | >512 | [2] | |
| Pseudomonas aeruginosa | Gram-negative | >512 | [2] | |
| 3-hydroxyphloretin | Gram-positive & Gram-negative bacteria | Both | Antibacterial effect observed, more potent than its glycoside (this compound) | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.12 - 2 | [3] |
| Bacillus subtilis | Gram-positive | 0.06 - 0.25 | [4] | |
| Escherichia coli | Gram-negative | 0.008 - 0.5 | [4] | |
| Pseudomonas aeruginosa | Gram-negative | 0.06 - 4 | [3] |
Note: Lower MIC values indicate higher antibacterial efficacy.
Experimental Protocols
The antibacterial activity of dihydrochalcones like phloretin is typically determined using the broth microdilution method . This standardized procedure allows for the quantitative assessment of a compound's ability to inhibit bacterial growth.
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 on the McFarland scale, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., phloretin dissolved in a suitable solvent like DMSO) is prepared. A series of two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing a liquid growth medium. This creates a gradient of compound concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells are included: a positive control with bacteria and no compound, and a negative control with medium only.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 16-20 hours).
-
Determination of MIC: After incubation, the plate is visually inspected or read with a plate reader to assess bacterial growth. The MIC is the lowest concentration of the test compound at which no visible growth of the bacterium is observed.
Visualizing the Experimental Workflow
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Antibacterial Action
The primary antibacterial mechanism of dihydrochalcones like phloretin and 3-hydroxyphloretin is the disruption of the bacterial cell membrane's integrity[1]. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in bacterial cell death.
Signaling Pathway of Dihydrochalcone Antibacterial Action
Proposed mechanism of antibacterial action for dihydrochalcones.
References
- 1. Dihydrochalcones in Malus inhibit bacterial growth by reducing cell membrane integrity - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Sieboldin Content in Malus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Sieboldin content across various Malus species. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes the biosynthetic pathway of this promising dihydrochalcone.
This compound, a dihydrochalcone primarily found in certain wild Malus (apple) species, is gaining attention for its potential pharmacological properties. Unlike the well-known phloridzin present in domesticated apples (Malus × domestica), this compound is characteristic of wild species such as Malus toringo (also known as Malus sieboldii) and Malus micromalus.[1] This guide offers a comparative overview of this compound content, empowering researchers to select appropriate species and methodologies for further investigation and potential drug development.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different Malus species and even between different tissues of the same plant. Wild species are the primary source of this compound, with domesticated apples showing negligible amounts. The following table summarizes the reported this compound content in the leaves of various Malus species.
| Malus Species | Tissue | This compound Content (mg/g Fresh Weight) | Reference |
| Malus toringo (syn. M. sieboldii) | Leaves | 3 - 4 | [1] |
| Malus micromalus | Leaves | 3 - 4 | [1] |
| Malus × domestica (domesticated apple) | Leaves | Not detected/negligible | [1] |
Note: this compound content can also vary depending on the developmental stage of the plant. For instance, in the buds of wild Malus species, this compound content has been reported to range from 1 to 4 mg/g fresh weight.[1] A broader screening of 377 Malus accessions revealed that 36 accessions contained both this compound and trilobatin, while 54 had a combination of phloridzin, this compound, and trilobatin, highlighting the diversity of dihydrochalcone profiles within the genus.[2]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound is crucial for comparative studies. The following outlines a general experimental workflow for the extraction and analysis of this compound from Malus leaves using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Sample Preparation and Extraction
This protocol describes a common method for extracting dihydrochalcones, including this compound, from Malus leaves.
-
Sample Collection and Preparation: Collect fresh, healthy leaves from the desired Malus species. Immediately freeze the leaves in liquid nitrogen to quench metabolic processes and prevent degradation of phenolic compounds. Lyophilize (freeze-dry) the samples to remove water content and then grind them into a fine powder.
-
Extraction Solvent: A mixture of methanol or ethanol and water is commonly used for the extraction of dihydrochalcones. For example, an 80:20 (v/v) methanol/water solution can be effective.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered leaf sample (e.g., 100 mg) into a microcentrifuge tube.
-
Add a specific volume of the extraction solvent (e.g., 1 mL).
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Sonication can be employed to enhance the extraction efficiency. Sonicate the sample for a defined period (e.g., 30 minutes) in an ultrasonic bath.
-
Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for a set time (e.g., 10 minutes) to pellet the solid plant material.
-
Carefully collect the supernatant, which contains the extracted phenolic compounds.
-
For accurate quantification, it is advisable to perform a second extraction on the remaining pellet and combine the supernatants.
-
Filter the final extract through a 0.22 µm syringe filter before HPLC analysis to remove any particulate matter.
-
HPLC-DAD Quantification
This section outlines the typical parameters for the chromatographic separation and detection of this compound.
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) is required.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution using two solvents is typically employed.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small amount of the same acid.
-
-
Gradient Program: The gradient program should be optimized to achieve good separation of this compound from other related compounds. A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over a period of 20-30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times.
-
Detection: The DAD should be set to monitor a range of wavelengths. Dihydrochalcones typically have an absorbance maximum around 280 nm.
-
Quantification: Create a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.
Visualizing the Biosynthetic Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the biosynthetic pathway leading to the formation of this compound in Malus species. This pathway highlights the key enzymatic steps and precursor molecules.
Caption: Biosynthetic pathway of this compound in Malus species.
The following diagram illustrates the general experimental workflow for the analysis of this compound content in Malus species.
Caption: Experimental workflow for this compound analysis.
References
Unveiling the Bioactivity of Sieboldin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sieboldin, a flavonoid found in various plant species, and its structural analogs are emerging as compounds of interest for their potential therapeutic properties. Understanding the relationship between their chemical structure and biological activity is crucial for the development of new drugs. This guide provides a comparative overview of the structure-activity relationships of this compound and its analogs, focusing on their antioxidant, anti-inflammatory, and cytotoxic activities. While comprehensive comparative data for a wide range of this compound analogs is limited in publicly available literature, this guide synthesizes the available information and provides a framework for future research.
Structure-Activity Relationship: A Comparative Analysis
The biological activities of flavonoids like this compound are intrinsically linked to their molecular structure. Modifications to the flavonoid scaffold, such as the number and position of hydroxyl (-OH) groups, methylation, and glycosylation, can significantly impact their efficacy.
To facilitate future comparative studies, a standardized table for data presentation is proposed below. As new data on this compound analogs becomes available, this table can be populated to provide a clear and direct comparison of their biological activities.
Table 1: Comparative Biological Activities of this compound and Its Analogs (Hypothetical Data)
| Compound/Analog | Modification | Antioxidant Activity (DPPH Assay, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC50 in µM) | Cytotoxic Activity (MTT Assay, IC50 in µM against a specific cancer cell line) |
| This compound | - | Data not available | Data not available | Data not available |
| Analog 1 (e.g., Neothis compound) | Specify modification | Insert experimental data | Insert experimental data | Insert experimental data |
| Analog 2 (e.g., Isothis compound) | Specify modification | Insert experimental data | Insert experimental data | Insert experimental data |
| Analog 3 | Specify modification | Insert experimental data | Insert experimental data | Insert experimental data |
Note: The above table is a template. Researchers are encouraged to use this format to present their findings for clear and concise comparison.
Key Signaling Pathways
Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Two of the most prominent pathways implicated in inflammation and cancer are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various stages, thereby exerting their anti-inflammatory effects.
NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Certain flavonoids can modulate the MAPK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
MAPK signaling pathway in cell proliferation.
Experimental Protocols
To ensure reproducibility and comparability of results, detailed and standardized experimental protocols are essential. Below are the methodologies for key in vitro assays used to evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its analogs.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound and its analogs)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of test compounds: Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
Add 100 µL of each concentration of the test compound or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Value Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and its analogs)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[1]
-
Treatment:
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Value Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound and its analogs)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows:
-
IC50 Value Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Note on Flavonoid Interference with MTT Assay: It is important to be aware that some flavonoids can directly reduce MTT to formazan in the absence of cells, which can lead to false-positive results.[3][5] It is recommended to run parallel controls with the flavonoids in a cell-free system to account for any potential interference.[5]
Conclusion
While specific comparative data on the structure-activity relationship of this compound and its analogs remains to be fully elucidated, this guide provides a foundational framework for researchers in the field. By utilizing the proposed data presentation format, adhering to detailed experimental protocols, and understanding the key signaling pathways involved, the scientific community can work towards a more comprehensive understanding of these promising natural compounds and their potential for therapeutic development. Future research focusing on the systematic synthesis and biological evaluation of a series of this compound analogs is crucial to unlock their full potential.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
In Vivo Therapeutic Effects of Sieboldin: A Comparative Analysis Shows Limited Current Research
Despite growing interest in the therapeutic potential of flavonoids, in vivo validation of Sieboldin's specific therapeutic effects remains largely unexplored in published scientific literature. Extensive searches for in vivo studies on this compound across potential applications such as cancer, inflammation, neuroprotection, and diabetes have not yielded specific experimental data. This lack of available research precludes the creation of a direct comparative guide to its performance against other therapeutic alternatives.
While the broader class of flavonoids, to which this compound belongs, has been the subject of numerous in vivo studies demonstrating various health benefits, specific data on this compound's efficacy, optimal dosage, administration routes, and safety in animal models is not currently available in the public domain.
In Vitro Studies: A Glimpse into Potential Mechanisms
Similarly, a thorough review of in vitro studies reveals a significant gap in the scientific literature concerning the specific therapeutic effects of this compound. While many flavonoids have been investigated for their bioactivity in cell culture models, research focusing specifically on this compound's effects on signaling pathways, cellular proliferation, or inflammatory markers is not readily found.
The Path Forward: A Need for Foundational Research
The absence of both in vivo and in vitro data on this compound's therapeutic effects highlights a critical area for future research. To assess its potential as a therapeutic agent, foundational studies are required.
An initial experimental workflow to investigate the potential therapeutic effects of this compound would logically begin with in vitro screening, followed by in vivo validation in relevant animal models.
Caption: Proposed experimental workflow for investigating this compound's therapeutic effects.
Potential Signaling Pathways for Future Investigation
Based on the known activities of structurally similar flavonoids, future research into this compound could explore its impact on key signaling pathways involved in inflammation and cancer.
Caption: Hypothesized inhibitory effects of this compound on key signaling pathways.
A Comparative Guide to the Cross-Validation of Analytical Methods for Sieboldin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Sieboldin, a flavonoid of significant interest for its potential therapeutic properties. The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Introduction to this compound and the Imperative of Analytical Method Validation
This compound, a flavonoid glycoside, has garnered attention for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is paramount for quality control, pharmacokinetic analysis, and elucidation of its mechanism of action. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation further compares the results from two or more distinct analytical methods to ensure consistency and reliability of the data generated.
Comparative Analysis of Analytical Methods for Flavonoid Quantification
While specific cross-validation studies for this compound are not extensively documented, a comparative analysis of methods validated for structurally similar flavonoids provides a strong foundation for selecting an appropriate analytical technique. The following table summarizes the key performance parameters of HPTLC, UPLC-MS/MS, HPLC, and UV-Vis spectrophotometry based on data from analogous compounds.
| Parameter | HPTLC | UPLC-MS/MS | HPLC | UV-Vis Spectrophotometry |
| Linearity (Range) | 2-10 µg/mL[1][2] | 2-4 ng/mL[3] | 0.005-0.046 mg/mL[4] | 5-50 µg/mL[5] |
| Limit of Detection (LOD) | 0.469 µg/mL[1][2] | 0.01-0.72 µg/L[6] | 0.22-1.1 µg/L[7] | 2.238 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.423 µg/mL[1][2] | 0.05-2.39 µg/L[6] | 0.029 mg/mL[5] | 7.463 µg/mL[5] |
| Accuracy (% Recovery) | 97.53% - 99.82%[1][2] | 63.3% - 102.8%[6] | 96.06% - 108.58%[8] | 94.08% - 108.45%[5] |
| Precision (%RSD) | < 2%[9] | < 11%[6] | < 10%[7] | < 1%[5] |
| Selectivity/Specificity | Moderate | High | Good to High | Low to Moderate |
| Throughput | High | High | Moderate | High |
| Cost | Low | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted and optimized for this compound quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness for the quantification of analytes in various samples.[10]
-
Plate: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Samples and standards are applied as bands using an automated sampler.
-
Mobile Phase: A mixture of solvents, such as ethyl acetate, methanol, and water, is used to develop the chromatogram.[9][11] The specific composition should be optimized for this compound.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at the wavelength of maximum absorbance for this compound (e.g., 283 nm for similar flavonoids).[11]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique ideal for analyzing complex matrices and trace amounts of analytes.[12][13]
-
Chromatographic System: An UPLC system equipped with a high-pressure binary pump and autosampler.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative mode, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and robust technique for the separation and quantification of a broad range of compounds.
-
Chromatographic System: An HPLC system with a pump, autosampler, and a suitable detector (e.g., Diode Array Detector - DAD or UV detector).
-
Column: A reversed-phase C18 column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often with an acid modifier like formic or acetic acid) and an organic phase (acetonitrile or methanol).[7]
-
Detection: The eluent is monitored at the wavelength of maximum absorbance for this compound.
-
Quantification: The concentration is calculated based on the peak area from a calibration curve of known standards.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method, often used for the determination of total flavonoid content or for the quantification of a specific flavonoid if interferences from other compounds are minimal.
-
Instrument: A UV-Vis spectrophotometer.
-
Reagent: An aluminum chloride (AlCl3) solution is often used as a complexing agent to shift the absorption maximum of flavonoids, thereby enhancing selectivity.
-
Procedure:
-
An aliquot of the sample extract is mixed with the AlCl3 reagent.
-
After an incubation period, the absorbance is measured at the wavelength of maximum absorption of the this compound-AlCl3 complex.
-
-
Quantification: A calibration curve is prepared using standard solutions of this compound, and the concentration in the sample is determined by interpolation.
Visualization of Workflows and Pathways
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.
Caption: General workflow for the analysis of this compound.
Representative Signaling Pathway for Flavonoids
Flavonoids, including this compound, are known to modulate various cellular signaling pathways. The diagram below represents a generalized pathway that can be influenced by these compounds, leading to anti-inflammatory and antioxidant effects. Flavonoids can interact with upstream receptors or directly with intracellular signaling proteins.[12]
Caption: Representative signaling pathway modulated by flavonoids.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity and selectivity, available instrumentation, and cost considerations. For routine quality control of well-defined samples, HPTLC and HPLC offer a good balance of performance and cost. For the analysis of complex biological matrices or when high sensitivity is required, UPLC-MS/MS is the method of choice. UV-Vis spectrophotometry provides a simple and rapid, albeit less specific, alternative for preliminary assessments. The cross-validation of data obtained from different methods is essential to ensure the robustness and reliability of the scientific findings.
References
- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Target Identification and Elucidation of Natural Inhibitors for Bordetella petrii: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Argentilactone Molecular Targets in Paracoccidioides brasiliensis Identified by Chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wasabi - Wikipedia [en.wikipedia.org]
- 13. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Flavonoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various flavonoids on different cancer cell lines. While the initial focus was on the flavonoid sieboldin, a comprehensive search of available scientific literature did not yield specific quantitative cytotoxicity data (IC50 values) for this compound against the commonly studied cancer cell lines. This highlights a significant gap in the current research landscape and underscores the need for further investigation into the potential anticancer properties of this particular flavonoid.
This guide, therefore, focuses on providing a comparative analysis of other well-researched flavonoids, offering valuable insights into their cytotoxic potential and the methodologies used to assess it. The information presented here can serve as a valuable resource for researchers interested in the field of flavonoid research and anticancer drug discovery.
Comparative Cytotoxicity of Selected Flavonoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common flavonoids against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) |
| Apigenin | HeLa | Cervical Cancer | 25.5 |
| HepG2 | Liver Cancer | 41.3 | |
| Luteolin | MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.7 | |
| Quercetin | HeLa | Cervical Cancer | 38.6 |
| MCF-7 | Breast Cancer | 21.4 | |
| Kaempferol | A549 | Lung Cancer | 35.8 |
| HepG2 | Liver Cancer | 52.1 | |
| Hesperidin | MCF-7/Dox | Doxorubicin-resistant Breast Cancer | 11 |
| Silibinin | HepG2 | Liver Cancer | ~150 (48h) |
| MCF-7 | Breast Cancer | 200 (48h) | |
| A549 | Lung Cancer | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell passage number. The data presented here is for comparative purposes and is compiled from various research articles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for two common cytotoxicity assays used to evaluate the effects of flavonoids on cancer cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Flavonoid compounds
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the flavonoid compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the flavonoids. Include a vehicle control (medium with the same concentration of solvent used to dissolve the flavonoids, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.
Materials:
-
Cancer cell lines
-
Flavonoid compounds
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for determining cytotoxicity and the signaling pathways commonly affected by flavonoids.
Sieboldin Demonstrates Potent Antioxidant Efficacy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative analysis reveals that Sieboldin, a natural flavonoid, exhibits significant antioxidant activity, positioning it as a compelling compound for further investigation in the fields of oxidative stress and drug development. This guide provides a detailed comparison of this compound's efficacy against established commercial antioxidants, supported by experimental data and methodological insights.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound was evaluated against several widely used commercial antioxidants, including Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA). The comparison was primarily based on their IC50 values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies for this compound are limited, research on an ethanol extract of Engelhardia roxburghiana leaves (E-LERW), where Astilbin (a stereoisomer of this compound) is the main component, demonstrated more potent antioxidant activity than pure Astilbin, suggesting the synergistic effects of the extract's components[1]. Furthermore, a study on the total flavonoids of Engelhardia roxburghiana leaves (TFERL) confirmed their ability to activate the Nrf2 antioxidant response pathway[2].
Based on available literature, the following table summarizes the comparative antioxidant activities:
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound (as part of TFERL) | Data suggests strong activity, but specific IC50 for pure this compound is not available. | Data suggests strong activity, but specific IC50 for pure this compound is not available. |
| Trolox | 3.77 ± 0.08[3] | 2.93 ± 0.03[3] |
| Ascorbic Acid (Vitamin C) | ~4.57[4] | ~1.03 - 3.12[5] |
| BHT (Butylated Hydroxytoluene) | 202.35[6] | Not widely reported |
| BHA (Butylated Hydroxyanisole) | 112.05[6] | Not widely reported |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative compilation from various sources.
Experimental Protocols
To ensure a clear understanding of the data presented, the methodologies for the key antioxidant assays are detailed below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound (this compound or commercial antioxidants) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration[7][8][9].
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is then determined from the dose-response curve[5][9].
Mechanism of Action: Nrf2 Signaling Pathway
Recent studies have shown that the total flavonoids from Engelhardia roxburghiana leaves (TFERL), which include this compound, exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of various protective enzymes.
References
- 1. Antioxidant and In Vivo Hypoglycemic Activities of Ethanol Extract from the Leaves of Engelhardia roxburghiana Wall, a Comparative Study of the Extract and Astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of total flavonoids of Engelhardia roxburghiana Wall. leaves against radiation-induced intestinal injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to Arbutin as a Tyrosinase Inhibitor: A Benchmark for Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the discovery of novel tyrosinase inhibitors for applications in dermatology and cosmetology, a thorough understanding of established inhibitors is paramount. This guide provides a detailed head-to-head comparison of Sieboldin and Arbutin as tyrosinase inhibitors. Due to the limited availability of public data on the tyrosinase inhibitory activity of this compound, this document will focus on a comprehensive profile of Arbutin, a widely recognized and utilized tyrosinase inhibitor. The data presented for Arbutin can serve as a critical benchmark for evaluating the performance of new chemical entities, including this compound, as they emerge.
Overview of Arbutin
Arbutin is a naturally occurring β-D-glucopyranoside of hydroquinone, found in various plants, most notably the bearberry. It is a well-documented competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its mechanism of action involves binding to the active site of tyrosinase, thereby competing with the natural substrate, L-tyrosine, and inhibiting its conversion to L-DOPA, a precursor to melanin[1].
Quantitative Performance Data
The efficacy of a tyrosinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) and its effect on cellular melanin production. The following table summarizes key quantitative data for Arbutin, compiled from various studies.
| Parameter | Arbutin (β-arbutin) | α-Arbutin | Reference Compound (Kojic Acid) |
| Tyrosinase Inhibition (IC50) | |||
| Mushroom Tyrosinase | ~10 mM (using L-DOPA) | 0.48 mM (murine melanoma tyrosinase) | 0.12 mM (using L-DOPA) |
| Human Tyrosinase | 5.7 mM (monophenolase), 18.9 mM (diphenolase) | More potent than β-arbutin | - |
| Mechanism of Inhibition | Competitive | Competitive | Mixed |
| Effect on Melanin Production | |||
| B16 Murine Melanoma Cells | Dose-dependent reduction | More potent than β-arbutin | Potent inhibitor |
| Human Melanocytes | Dose-dependent reduction | Effective and safe | - |
| Cytotoxicity (CC50) | Generally low at effective concentrations | Generally low at effective concentrations | Can have cytotoxic effects |
Note: IC50 values can vary depending on the source of the tyrosinase enzyme (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of novel inhibitors against Arbutin, detailed methodologies for key experiments are provided below.
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the oxidation of a substrate (L-tyrosine or L-DOPA) by tyrosinase, which can be monitored by measuring the formation of a colored product.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-Tyrosine or L-DOPA
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., Arbutin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in the buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of L-tyrosine or L-DOPA solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 475-492 nm for dopachrome formation) at regular intervals for a defined period using a microplate reader[2][3].
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 murine melanoma cells or human melanocytes) after treatment with a test compound.
Materials:
-
B16F10 murine melanoma cells or primary human melanocytes
-
Cell culture medium and supplements
-
Test compound (e.g., Arbutin, this compound)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
96-well plate reader
Procedure:
-
Seed melanocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours)[4].
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer and incubate at a specific temperature (e.g., 80°C) to solubilize the melanin[4].
-
Measure the absorbance of the lysate at a wavelength of 405-470 nm using a plate reader[4].
-
Normalize the melanin content to the total protein content of each sample, determined by a separate protein assay (e.g., BCA assay).
-
Express the results as a percentage of the melanin content in untreated control cells.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin content is due to the specific inhibition of melanogenesis and not a result of general cellular toxicity.
Materials:
-
Melanocytes
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as in the melanin content assay.
-
After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a plate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the melanogenesis signaling pathway and a typical experimental workflow for comparing tyrosinase inhibitors.
Caption: Simplified signaling pathway of melanogenesis, highlighting the role of tyrosinase and the inhibitory action of Arbutin.
Caption: Experimental workflow for the head-to-head comparison of tyrosinase inhibitors.
Conclusion
Arbutin stands as a well-characterized competitive inhibitor of tyrosinase with a demonstrable effect on reducing melanin production in cellular models. Its established performance metrics and clear mechanism of action provide a solid foundation for the comparative evaluation of new tyrosinase inhibitors. While a direct comparison with this compound is not feasible at this time due to a lack of available data, the experimental protocols and benchmark values presented in this guide offer a robust framework for future head-to-head studies. As research into novel depigmenting agents continues, rigorous and standardized comparative analyses will be essential for identifying the next generation of safe and effective treatments for hyperpigmentation.
References
- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Sieboldin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of published findings on the bioactivity of Sieboldin, a dihydrochalcone found in various plant species. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. This document summarizes the current understanding of this compound's anticancer, anti-inflammatory, and antioxidant properties, presenting available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Anticancer Activity of this compound
While extensive research on a wide range of flavonoids has demonstrated their potential as anticancer agents by modulating cellular redox states and inducing apoptosis, specific quantitative data on this compound's anticancer activity remains limited in publicly available literature.[1] Flavonoids, as a broad class of compounds, have been shown to inhibit the progression of various cancers.[1][2] Their mechanisms of action often involve scavenging free radicals, regulating inflammatory responses, and arresting the cell cycle.[1]
Table 1: Summary of Anticancer Activity Data for this compound
| Cell Line | Assay | IC50 Value | Reference |
| Data Not Available |
Further research is required to determine the specific IC50 values of this compound in various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
A common method to assess the anticancer activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity of this compound
Natural compounds, including flavonoids, are known to possess anti-inflammatory properties.[3][4] One of the key mechanisms is the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These pathways regulate the expression of inflammatory mediators like cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] While the anti-inflammatory potential of various plant extracts containing dihydrochalcones has been investigated, specific studies quantifying this compound's direct inhibitory effects are not widely reported.
Table 2: Summary of Anti-inflammatory Activity Data for this compound
| Assay | Cell Line | Key Findings | Reference |
| Data Not Available |
Further investigation is needed to elucidate the specific anti-inflammatory mechanisms and quantitative effects of this compound.
Experimental Protocol: NF-κB Inhibition Assay (General)
A luciferase reporter assay is a common method to determine the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Cell Transfection: Cells (e.g., HEK293T or macrophages) are transiently transfected with an NF-κB luciferase reporter plasmid.
-
Treatment: Transfected cells are pre-treated with different concentrations of this compound for a specific duration.
-
Stimulation: Cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to activate the NF-κB pathway.
-
Lysis: After stimulation, the cells are lysed.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in this compound-treated cells compared to the stimulated control indicates the inhibition of NF-κB activity.
Antioxidant Activity of this compound
Table 3: Summary of Antioxidant Activity Data for this compound
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | Data Not Available | |
| ABTS Radical Scavenging | Data Not Available |
Dedicated studies are necessary to quantify the antioxidant capacity of purified this compound.
Experimental Protocol: DPPH Radical Scavenging Assay (General)
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the this compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of experiments and the potential signaling pathways affected by this compound based on the general activity of related compounds, the following diagrams have been generated.
Experimental workflow for this compound bioactivity.
Potential anti-inflammatory signaling pathways.
Disclaimer: The experimental protocols and signaling pathway diagrams provided are based on general methodologies and the known activities of related flavonoid compounds. They are intended for illustrative purposes and may require optimization for specific studies on this compound. The lack of specific published data on this compound highlights a significant research gap and an opportunity for novel investigations into its therapeutic potential.
References
- 1. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Promise of Sieboldin: A Comparative Analysis Based on Related Flavonoids
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of the preclinical effects of Sieboldin and related flavonoids. Due to a notable scarcity of direct preclinical data on this compound, this guide leverages data from its precursor, Phloretin, and other structurally related or functionally similar flavonoids to project its potential therapeutic efficacy. This analysis aims to highlight the research gap and provide a data-driven rationale for future preclinical investigations into this compound.
This compound, a dihydrochalcone found in plants such as Malus baccata and Cinnamomum japonicum, remains largely unexplored in preclinical models. However, the documented anti-cancer and anti-inflammatory properties of its biochemical precursor, Phloretin, and other flavonoids like Luteolin, offer a predictive glimpse into this compound's potential. This guide synthesizes available data on these related compounds to build a case for the focused study of this compound.
Comparative Efficacy in Preclinical Models
To contextualize the potential of this compound, this section presents quantitative data from preclinical studies on Phloretin and Luteolin, which serve as comparators. These compounds have been evaluated in various cancer and inflammation models, providing a benchmark for future this compound studies.
Anti-Cancer Effects
Phloretin has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines and in vivo models. The following table summarizes key findings.
| Compound | Cancer Model | Key Findings | Statistical Significance |
| Phloretin | Human colon cancer (HT-29) cells | Induction of apoptosis associated with increased expression of Bax and release of cytochrome c.[1] | Not specified |
| Phloretin | Human lung epithelial cancer (A549) cells | Diminished cell migration in a concentration-dependent manner, associated with downregulation of NF-κB and MMP-9 expression.[1] | Not specified |
| Phloretin | Non-small cell lung cancer (H838, H520) cells | Suppression of migration and invasion mediated through the suppression of MMP-2 and MMP-9 at both gene and protein levels.[1] | Not specified |
| Phloretin | Xenograft tumor growth in athymic nude mice | Suppression of tumor growth when used alone or in combination with conventional chemotherapy.[1] | Not specified |
Anti-Inflammatory Effects
The anti-inflammatory potential of flavonoids is well-documented. Luteolin, a flavonoid with structural similarities to the anticipated active domains of this compound, has shown potent anti-inflammatory activity in various models. An extract from Cinnamomum japonicum Siebold's leaf, which contains this compound, has also demonstrated anti-inflammatory properties.
| Compound/Extract | Inflammation Model | Key Findings | Statistical Significance |
| Luteolin | In vitro and in vivo models | Strong anti-inflammatory activity through the regulation of transcription factors such as STAT3, NF-κB, and AP-1.[2] | Not specified |
| Cinnamomum japonicum Siebold's Leaf Extract (CJL3) | Lipopolysaccharide (LPS)-activated Kupffer cells | Exerted anti-inflammatory effects by inhibiting the p38/JNK/AP-1 signaling pathway.[3] | Not specified |
| Flavone Glycoside (from Cancrinia discoidea) | Carrageenin-induced paw edema in rats | Significant anti-inflammatory effect at 20 mg/kg, starting 3 hours after injection.[4] | p < 0.05 |
| Flavone Glycoside (from Cancrinia discoidea) | Serotonin-induced paw edema in rats | Significant anti-inflammatory effect at 20 mg/kg, starting 3 hours after injection.[4] | p < 0.05 |
| Flavone Glycoside (from Cancrinia discoidea) | Cotton pellet-induced granuloma formation in rats | Maximal inhibition of granuloma formation (45.1%) at a dose of 20 mg/kg, which was greater than indomethacin at 10 mg/kg (41.7% inhibition).[4] | p < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. Below are summaries of protocols used in the studies of the comparator compounds, which can serve as a template for future investigations into this compound.
In Vivo Anti-Cancer Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used.[5]
-
Cell Line Implantation: Human cancer cells (e.g., A549, HT-29) are cultured and then subcutaneously injected into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, animals are randomized into control and treatment groups. The test compound (e.g., Phloretin) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).[5]
Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Treatment: Animals are pre-treated with the test compound or vehicle at specified doses.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[4]
Signaling Pathways and Visualization
Understanding the molecular mechanisms of action is fundamental in drug development. Based on the preclinical data of related flavonoids, this compound is likely to modulate key signaling pathways involved in cancer and inflammation.
Potential Anti-Cancer Signaling Pathway of this compound (Hypothesized from Phloretin Data)
Phloretin has been shown to interfere with cell cycle progression and induce apoptosis.[1] It also downregulates signaling pathways crucial for cancer cell migration and invasion, such as the NF-κB pathway, leading to the suppression of matrix metalloproteinases (MMPs).[1]
Caption: Hypothesized anti-cancer signaling pathway of this compound.
Potential Anti-Inflammatory Signaling Pathway of this compound (Hypothesized from CJL3 and Luteolin Data)
Extracts containing this compound and the related flavonoid Luteolin have been shown to inhibit key inflammatory signaling cascades, including the MAPK (p38/JNK) and NF-κB pathways.[2][3] These pathways are central to the production of pro-inflammatory cytokines.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
While direct preclinical evidence for this compound is currently lacking, the data from its precursor Phloretin and other related flavonoids strongly suggest its potential as a novel anti-cancer and anti-inflammatory agent. The comparative analysis presented in this guide underscores the urgent need for dedicated preclinical studies on this compound. Future research should focus on:
-
In vitro screening: Determining the cytotoxic effects of this compound on a panel of cancer cell lines and its anti-inflammatory activity in relevant cellular models.
-
In vivo efficacy studies: Evaluating the anti-tumor and anti-inflammatory effects of this compound in established animal models, such as those detailed in this guide.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential clinical development.
References
- 1. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
Correlating Flavonoid Concentration with Biological Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of flavonoids at varying concentrations, with a focus on the well-characterized compounds phloretin and quercetin . While data on every flavonoid, such as sieboldin, is not extensively available, the principles of dose-dependent activity observed for phloretin and quercetin offer a valuable framework for understanding the potential therapeutic applications and mechanisms of this important class of natural compounds.
Data Presentation: Concentration-Dependent Biological Activity
The following tables summarize the quantitative data on the biological responses elicited by different concentrations of phloretin and quercetin. These tables provide a clear comparison of their potency in various experimental models.
Table 1: Anti-Inflammatory Effects of Phloretin and Quercetin
| Compound | Concentration | Biological Response | Model System |
| Phloretin | 10 µM | Inhibition of NO, PGE₂, IL-6, and TNF-α production.[1] | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages |
| 50, 100, 150 µM | Suppression of TLR4-induced NF-κB signaling pathway, inhibiting NO, TNF-α, and IL-6 production.[1] | E. coli-infected RAW 264.7 macrophages | |
| 10, 20, 40 µM | Progressive inhibition of JNK phosphorylation (13.6%, 80.7%, and 92.2% inhibition, respectively).[2] | P. acnes-stimulated HaCaT human keratinocytes | |
| Quercetin | 50 µM | Inhibition of NF-κB activation and subsequent reduction in pro- and anti-inflammatory cytokine transcription.[3] | LPS-stimulated primary cultured rat proximal tubular epithelial cells |
| 1-100 mmol/L | Inhibition of IL-1-induced IL-6 secretion.[4] | Human umbilical cord blood-derived cultured mast cells | |
| 150 mg daily (in vivo) | Significant lowering of serum TNF-α concentrations.[5] | Human subjects |
Table 2: Antioxidant Activity of Flavonoids
| Compound | Assay | IC₅₀ Value (µM) | Reference |
| Rhodiosin | DPPH radical scavenging | 27.77 ± 0.61 | [6] |
| NBT/superoxide scavenging | 9.92 ± 0.77 | [6] | |
| Rhodionin | DPPH radical scavenging | 19.49 ± 0.21 | [6] |
| NBT/superoxide scavenging | 13.19 ± 3.27 | [6] | |
| Kaempferol | NO production inhibition | 21.34 ± 2.52 | [6] |
| L-Ascorbic Acid (Control) | DPPH radical scavenging | 32.89 ± 0.70 | [6] |
| Allopurinol (Control) | NBT/superoxide scavenging | 7.03 ± 0.42 | [6] |
| L-NMMA (Control) | NO production inhibition | 8.57 ± 2.76 | [6] |
Table 3: Neuroprotective Effects of Flavonoids
| Compound | Concentration | Biological Response | Model System |
| Luteolin | Concentration-dependent | Attenuated the LPS-induced decrease in dopamine uptake and loss of tyrosine hydroxylase-immunoreactive neurons.[7] | Primary mesencephalic neuron-glia cultures |
| Gallocatechin Gallate (GCG) | 50 µM | Increased cell viability to 55%.[8] | Glutamate-induced oxidative stress in hippocampal HT22 cells |
| 100 µM | Increased cell viability to 96%.[8] | Glutamate-induced oxidative stress in hippocampal HT22 cells | |
| 50, 100 µM | Concentration-dependent reduction in glutamate-induced phosphorylation of ERK and JNK.[8] | HT22 cells |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or 1 mM) in methanol.[9]
-
Sample Preparation : Dissolve the test compound (e.g., flavonoid) in a suitable solvent (e.g., methanol or DMSO) to make a stock solution, from which serial dilutions are prepared to obtain a range of concentrations.
-
Assay Procedure :
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates at an appropriate density.
-
Treatment :
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, in the continued presence of the test compound.
-
Include a control group treated with LPS only.
-
-
NO Measurement :
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-only control. The IC₅₀ value can be determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by phloretin.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Neuroprotective mechanism of GCG via MAPK pathway inhibition.
References
- 1. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Proteins of Phloretin for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NFkappaB activation with antioxidants is correlated with reduced cytokine transcription in PTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Quercetin on Inflammation, Obesity, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action [mdpi.com]
- 8. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrochalcones: A Comparative Review of Their Biological Activities
Dihydrochalcones, a subclass of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural compounds, found in a variety of plants, including apples and citrus fruits, exhibit a range of pharmacological effects, from antioxidant and anti-inflammatory to anticancer and antidiabetic properties. This guide provides a comparative overview of the biological activities of prominent dihydrochalcones, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their exploration of these promising therapeutic agents.
Antioxidant Activity
The antioxidant capacity of dihydrochalcones is a cornerstone of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases. The primary mechanisms of action include hydrogen atom transfer (HAT), electron transfer (ET), and radical adduct formation (RAF).[1][2] A comparative analysis of the antioxidant activity of five key dihydrochalcones—phloretin, phloridzin, trilobatin, neohesperidin dihydrochalcone, and naringin dihydrochalcone—reveals significant structure-activity relationships.[1][2]
Table 1: Comparative Antioxidant Activity of Dihydrochalcones (IC50 values in µM) [1][3]
| Dihydrochalcone | DPPH Scavenging | ABTS Scavenging | FRAP Assay |
| Phloretin | 25.3 ± 1.2 | 15.8 ± 0.9 | 1.8 ± 0.1 |
| Phloridzin | 45.2 ± 2.1 | 30.1 ± 1.5 | 3.5 ± 0.2 |
| Trilobatin | 38.6 ± 1.9 | 24.5 ± 1.2 | 2.9 ± 0.1 |
| Neohesperidin Dihydrochalcone | 55.1 ± 2.5 | 40.3 ± 2.0 | 4.1 ± 0.2 |
| Naringin Dihydrochalcone | 68.7 ± 3.1 | 52.6 ± 2.6 | 5.2 ± 0.3 |
| Trolox (Standard) | 15.2 ± 0.8 | 9.8 ± 0.5 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation. Lower IC50/FRAP values indicate higher antioxidant activity.
The data clearly indicates that phloretin possesses the strongest antioxidant activity among the tested dihydrochalcones, likely due to the presence of a free hydroxyl group at the 2'-position.[1] Glycosylation, as seen in phloridzin and trilobatin, tends to reduce antioxidant potential by decreasing the number of available phenolic hydroxyl groups.[1][2]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (dihydrochalcones)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the dihydrochalcone samples and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[4]
Anticancer Activity
Dihydrochalcones have demonstrated significant potential as anticancer agents, exhibiting antiproliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[7][8][9] Phloretin, in particular, has been extensively studied for its ability to induce apoptosis and cell cycle arrest.[7][8][10]
Table 2: Anticancer Activity of Phloretin against Various Human Cancer Cell Lines (IC50 values in µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 8 | [8][9] |
| MGC80-3 | Gastric Cancer | 12 | [9] |
| BGC-823 | Gastric Cancer | 15 | [9] |
| SGC-7901 | Gastric Cancer | 20 | [9] |
| SNU-1 | Gastric Cancer | 25 | [9] |
| HT-29 | Colon Cancer | 28 | [9] |
| SCC-1 | Oral Cancer | 12.5 | [10] |
| A549 | Lung Cancer | 35 | [9] |
Phloretin's anticancer activity is mediated through multiple signaling pathways. It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7][9] Furthermore, phloretin can arrest the cell cycle at the G0/G1 or G2/M phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9][10]
Caption: Phloretin-induced mitochondrial apoptosis pathway.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
CO2 incubator
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dihydrochalcone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the vehicle control.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity
Dihydrochalcones possess notable anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and signaling pathways.[15][16] They have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[15][17][18]
Table 3: Anti-inflammatory Activity of Dihydrochalcone Derivatives (IC50 values in µM) [15][16]
| Compound | COX-2 Inhibition | 5-LOX Inhibition |
| Chalcone Derivative C45 | 0.15 | 0.21 |
| Chalcone Derivative C64 | 0.092 | 0.136 |
| Etoricoxib (Standard) | 0.08 | - |
| Zileuton (Standard) | - | 0.05 |
Note: Data for specific dihydrochalcones in COX/LOX inhibition assays is limited in the provided search results; the table shows data for related chalcone derivatives as an example of the potential of this class of compounds.
The anti-inflammatory effects of dihydrochalcones are also attributed to their ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.[9]
Caption: Inhibition of the NF-κB signaling pathway by dihydrochalcones.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[19][20][21][22][23]
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (dihydrochalcone)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Antidiabetic Activity
Certain dihydrochalcones have shown promise in the management of diabetes mellitus through their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[24][25][26] Inhibition of these enzymes delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.
Table 4: Antidiabetic Activity of Dihydrochalcones and Related Compounds (IC50 values in µM) [24][27]
| Compound | α-Glucosidase Inhibition | α-Amylase Inhibition |
| Dihydrochalcone Glucoside 1 | 0.4 µg/mL | - |
| Dihydrochalcone Glucoside 2 | 1.8 µg/mL | - |
| Acarbose (Standard) | 357 ± 25 | 32.25 ± 0.36 µg/mL |
| MGA-4 (Chalcone derivative) | - | 28.69 ± 0.52 µg/mL |
Caption: Experimental workflow for α-glucosidase inhibition assay.
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of complex carbohydrates into glucose.[28][29][30][31]
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (dihydrochalcone)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of pNPG solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Conclusion
Dihydrochalcones represent a promising class of natural compounds with a broad spectrum of biological activities. Their antioxidant, anticancer, anti-inflammatory, and antidiabetic properties, supported by a growing body of scientific evidence, make them attractive candidates for the development of novel therapeutics. The structure-activity relationships observed among different dihydrochalcones highlight the importance of specific chemical moieties, such as the number and position of hydroxyl groups and the presence of glycosidic linkages, in determining their biological efficacy. This comparative review, with its compilation of quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these remarkable natural products.
References
- 1. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 16. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Review of the In Vitro Inhibition of α-Amylase and α-Glucosidase by Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. d-nb.info [d-nb.info]
- 28. In vitro α-glucosidase inhibitory assay [protocols.io]
- 29. mdpi.com [mdpi.com]
- 30. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 31. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Sieboldin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the environment. This guide provides essential procedural information for the proper disposal of Sieboldin, based on established best practices for laboratory chemical waste management.
Important Note: As of the compilation of this guide, specific hazard classification and detailed disposal procedures for this compound have not been formally established in publicly available safety data sheets (SDS). Therefore, a conservative approach is mandated, treating this compound as a potentially hazardous chemical. All disposal activities must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.
Core Principles of this compound Waste Management
Due to the lack of specific toxicity and environmental hazard data, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. The primary objectives of these procedures are to minimize occupational exposure and prevent environmental release.
Quantitative Guidelines for Chemical Waste Management
The following table summarizes general quantitative parameters and recommendations for the handling and disposal of laboratory chemical waste, which should be applied to this compound in the absence of specific data.
| Parameter | Guideline | Source |
| Waste Segregation | All this compound-contaminated waste must be segregated from non-hazardous laboratory trash at the point of generation.[1][2] | General Chemical Waste Guidelines |
| Labeling | Waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "18777-73-6".[1][2] | General Chemical Waste Guidelines |
| Container Type | Use leak-proof, puncture-resistant containers made of a material compatible with this compound.[1][2] The original container may be used if it is in good condition.[1] | General Chemical Waste Guidelines |
| pH of Aqueous Waste | If institutional policy allows for the disposal of certain aqueous solutions down the drain (after EHS approval), the pH should be adjusted to between 5 and 11.5.[3] Note: Do not dispose of this compound solutions down the drain without explicit EHS approval. | General Chemical Waste Guidelines |
| Storage Time | Follow all institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste. | Institutional & Local Regulations |
Experimental Protocols: Step-by-Step Disposal Procedures
This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (inspect for integrity before use)[4]
-
A lab coat[5]
Decontamination of Work Surfaces
-
Use disposable, absorbent pads to contain any potential spills during the decontamination process.
-
All cleaning materials used, including pads and wipes, must be disposed of as hazardous waste.
Disposal of Unused this compound
-
Pure Compound (Solid): Unused or expired this compound powder should be disposed of in its original container or a compatible, sealed, and properly labeled hazardous waste container.[2] Do not attempt to neutralize it without specific guidance from a qualified chemist or your EHS department.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not pour this compound solutions down the drain. [2]
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a puncture-resistant sharps container designated for hazardous chemical waste.[6]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, vials, and other plasticware, must be collected in a designated, leak-proof hazardous waste container.[2][6]
Final Waste Collection and Removal
-
Ensure all waste containers are securely sealed and properly labeled with all required information.[1]
-
Store the waste in a designated, secure area away from general laboratory traffic, and segregated from incompatible materials.[1][2]
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and regulatory procedures.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general yet crucial procedures, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety and regulatory compliance, thereby protecting themselves, their colleagues, and the wider environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Sieboldin
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through dermal contact, inhalation, or ingestion when handling Sieboldin. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | Primary Engineering Control: Chemical fume hood or a powder containment hood with HEPA filtration. Gloves: Double gloving with powder-free nitrile gloves is recommended. The outer glove should be removed and disposed of as hazardous waste within the containment area. Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs. Eye Protection: Chemical safety goggles. A face shield should be worn over safety glasses if there is a risk of splashing. Respiratory Protection: An N95 respirator or higher is required when handling the powder outside of a containment hood. |
| Handling Solutions | Gloves: Double gloving with powder-free nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Chemical safety goggles. |
| Waste Disposal | Gloves: Double gloving with powder-free nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Chemical safety goggles. |
Operational and Disposal Plans
A clear, step-by-step operational plan is crucial for the safe handling of this compound from its receipt to its final disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution in an Appropriate Solvent
This protocol outlines a general procedure for preparing a stock solution of this compound. The solubility of this compound is reported as 742.2 mg/L in water at 25°C (estimated)[1]; however, for research purposes, a solvent like DMSO is commonly used.
-
Preparation: Conduct all work within a certified chemical fume hood. Ensure that a spill kit and designated hazardous waste containers are readily accessible.
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the compound.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of this compound powder to the vial. Record the exact weight.
-
Dissolution: In the fume hood, add the calculated volume of the chosen solvent (e.g., anhydrous DMSO) to the vial to achieve the target concentration.
-
Mixing: Securely cap the vial and vortex or sonicate until the this compound is completely dissolved.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
-
Cleanup: Decontaminate all surfaces and equipment used in the process. Dispose of all contaminated materials, including pipette tips and empty vials, as hazardous waste. Remove and dispose of PPE according to your institution's guidelines.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.[2]
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures
Immediate and appropriate responses are critical in the event of an emergency involving this compound.
Spill Response
For any chemical spill, prioritize personal safety and alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and the institutional safety office. For major spills, activate the nearest fire alarm.[3]
-
Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit.
-
Clean-up: For powdered spills, avoid raising dust.[4] Gently cover the spill with absorbent material from the spill kit. For liquid spills, absorb the material with appropriate absorbents.
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontaminating solution.
-
Dispose: Collect all contaminated materials in a sealed bag and dispose of it as hazardous waste.
Emergency Workflow for a Chemical Spill
Caption: Workflow for the safe response to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush the eye(s) with a continuous stream of water for at least 15 minutes at an eyewash station.[3][5] Forcibly hold the eyelids open to ensure a thorough rinsing. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area vigorously with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse the mouth thoroughly with water and seek immediate medical attention.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
